(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
Description
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRCGDPZGQJOQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181713 | |
| Record name | 2',6'-Pipecoloxylidide, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27262-40-4 | |
| Record name | 2′,6′-Pipecoloxylidide, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-Pipecoloxylidide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',6'-Pipecoloxylidide, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',6'-PIPECOLOXYLIDIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8HC6M4AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a compound of significant interest in medicinal chemistry. Known by several synonyms, including Levobupivacaine, N-Despropyl Ropivacaine, and (S)-2',6'-Pipecoloxylidide, this molecule is a potent local anesthetic. This document collates available data on its physicochemical characteristics, synthesis, purification, and mechanism of action, including its effects on intracellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development.
Chemical and Physical Properties
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a chiral amine and an amide of pipecolic acid. Its chemical structure consists of a piperidine ring linked via a carboxamide to a 2,6-dimethylphenyl group. This structure is fundamental to its anesthetic activity.
Table 1: Physicochemical Properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀N₂O | [1][2][3][4][5] |
| Molecular Weight | 232.32 g/mol | [1][2][4][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 129-133 °C | [1][5] |
| Boiling Point | 392 °C (lit.) | [1][5] |
| Density | 1.08 g/mL | [1][5] |
| Solubility | Slightly soluble in water; soluble in DMSO and Methanol. | [6] |
| pKa (Predicted) | 14.85 ± 0.70 | |
| logP (Predicted) | 2.3 | [7] |
| Optical Rotation | [α]20/D = +47° to +51° (c=1 in 1mol/L HCl) | [5] |
| CAS Number | 27262-40-4 | [1][2][3][4][5] |
Spectroscopic Data
Detailed experimental spectroscopic data for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is not extensively available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound. The following sections outline the expected spectral characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,6-dimethylphenyl group, the methyl protons, and the protons of the piperidine ring. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbons, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy
The FTIR spectrum is predicted to exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (232.32 g/mol ). The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the piperidine ring.
Experimental Protocols
Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
The following is a generalized synthesis protocol adapted from patent literature. Researchers should optimize conditions for their specific laboratory setup.
Workflow for the Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
References
- 1. 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-, (2R)- | 27262-43-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 2',6'-Pipecoloxylidide, (+)- | C14H20N2O | CID 10014180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. N-(2,6-dimethylphenyl)piperidine-2-carboxamide|lookchem [lookchem.com]
Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a key chiral intermediate in the production of various local anesthetics, including Levobupivacaine. The document details several synthetic strategies, including direct synthesis from a chiral precursor, resolution of a racemic mixture, and a multi-step synthesis from a readily available amino acid. Each pathway is presented with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a research and development setting.
Synthesis from (S)-2-Pipecolic Acid
This method represents a direct and efficient approach to obtaining the target molecule, starting from the enantiomerically pure (S)-2-pipecolic acid. The synthesis involves the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by amidation with 2,6-dimethylaniline.
Quantitative Data
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 1. Salt Formation & Dehydration | (S)-2-Pipecolic Acid, Concentrated HCl | Toluene | Reflux | - | - | [1] |
| 2. Halogenation | Intermediate from Step 1 | Phosphorus Trichloride, DMF | 60-65 | 4 | - | [1] |
| 3. Amidation | Intermediate from Step 2 | 2,6-Dimethylaniline, Toluene | 60-65 | 3 | 89.1 | [1] |
| Alternative Halogenation | ||||||
| 2a. Halogenation | Intermediate from Step 1 | Thionyl Chloride, DMF | 60-65 | 5 | - | [1] |
| 3a. Amidation | Intermediate from Step 2a | 2,6-Dimethylaniline, Toluene | 60-65 | 3 | 87.7 | [1] |
Experimental Protocol
Example 1: Using Phosphorus Trichloride [1]
-
Salt Formation and Dehydration: In a 1000 mL three-necked flask at room temperature, add 300 mL of toluene and 23.4 g of (S)-2-pipecolic acid with stirring. After 45 minutes, add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. The mixture is then heated to reflux under reduced pressure to remove water until no more water is observed.
-
Halogenation: Cool the mixture to 35°C and add 1.8 mL of DMF. Stir for 1 hour, then add 28.9 g of phosphorus trichloride dropwise over 2.5 hours. Maintain the temperature at 60-65°C for 4 hours.
-
Amidation: Cool the reaction mixture to 40°C. A solution of 50 g of 2,6-dimethylaniline in an equal volume of toluene is added dropwise over approximately 1 hour. The reaction is maintained at 60-65°C for 3 hours.
-
Work-up and Isolation: Cool the mixture to 15°C and filter the precipitate. The filter cake is dissolved in 450 mL of water. The pH is adjusted to 5 with a 30% potassium hydroxide solution. The aqueous layer is then rapidly stirred while the pH is adjusted to 13-14 with 30% potassium hydroxide solution. The mixture is stirred vigorously for 4 hours and extracted with toluene (3 x 30 mL). The product is isolated by suction filtration and washed until neutral to yield 37.5 g of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.[1]
Example 2: Using Thionyl Chloride [1]
-
Salt Formation and Dehydration: In a 1000 mL three-necked flask at room temperature, add 400 mL of xylene and 31.2 g of (S)-2-pipecolic acid with stirring. After 50 minutes, add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. Heat the mixture to reflux under reduced pressure to remove water.
-
Halogenation: Cool the mixture to 30°C and add 2.4 mL of DMF. Stir for 2 hours, then add 33.3 g of thionyl chloride dropwise over 3 hours. Maintain the temperature at 60-65°C for 5 hours.
-
Amidation: Cool the reaction mixture to 40°C. A solution of 66.7 g of 2,6-dimethylaniline in an equal volume of xylene is added dropwise over approximately 1.5 hours. The reaction is maintained at 60-65°C for 3 hours.
-
Work-up and Isolation: Cool the mixture to 10°C and filter the precipitate. The filter cake is dissolved in 600 mL of water. The pH is adjusted to 5 with a 30% sodium hydroxide solution. The aqueous layer is then rapidly stirred while the pH is adjusted to 13-14 with 30% sodium hydroxide solution. The mixture is stirred vigorously for 5 hours and extracted with xylene (3 x 40 mL). The product is isolated by suction filtration and washed until neutral to yield 49.2 g of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.[1]
Synthesis Pathway Diagram
Resolution of Racemic N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
This pathway involves the initial synthesis of the racemic mixture of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, followed by chiral resolution to isolate the desired (S)-enantiomer. A common resolving agent for this separation is L-(–)-dibenzoyl tartaric acid.
Quantitative Data
| Step | Starting Material | Resolving Agent | Solvent | Key Parameters | Product Purity | Reference |
| Chiral Resolution | (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | L-(–)-dibenzoyl tartaric acid | Isopropanol, Water | Heating to 45°C, slow addition of resolving agent, cooling and crystallization | Chemical Purity: 99.90%Enantiomeric Excess (ee): 99.30% | [2] |
Experimental Protocol
-
Dissolution of Racemic Amide: In a 250 mL reaction flask, dissolve 18.0 g (77.48 mmol) of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a mixture of 61 mL of isopropanol and 36 mL of water with stirring. Heat the mixture to 45°C.[2]
-
Addition of Resolving Agent: Slowly add a solution of 14 g (39.07 mmol) of L-(–)-dibenzoyl tartaric acid in 61 mL of isopropanol to the heated solution.
-
Crystallization: Stir the mixture for 2 hours, then place it in an ice bath and continue stirring for 12 hours to facilitate the crystallization of the diastereomeric salt.
-
Isolation of Diastereomeric Salt: Filter the mixture and wash the filter cake with 8 mL of ethyl acetate. Dry the resulting solid under vacuum at 50°C for 6 hours.
-
Liberation of the (S)-enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free base of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. The free base is then extracted with an organic solvent and isolated.
Logical Relationship Diagram
Synthesis from N-α-Cbz-(S)-lysine
This multi-step synthesis utilizes the readily available and chiral amino acid, L-lysine, as the starting material. The synthesis involves protection of the α-amino group, conversion of the ε-amino group to a leaving group, and subsequent cyclization to form the piperidine ring, followed by amidation.
Quantitative Data
| Route | Starting Material | Key Steps | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| From L-lysine | N-α-Cbz-L-lysine | Diazotisation, Condensation, Methanolysis, Tosylation, Cyclization, Amidation | 38 | 98 | [2][3] |
Experimental Protocol (Summarized)
-
Diazotisation: N-α-benzyloxycarbonyl L-lysine is treated with isoamyl nitrite in glacial acetic acid at 50°C for 12 hours to yield (S)-2-(benzyloxycarbonylamino)-6-acetoxyhexanoic acid.[3]
-
Condensation: The product from the previous step is reacted with 2,6-dimethylaniline in dichloromethane in the presence of dicyclohexylcarbodiimide (DCC) at 18°C for 24 hours.[3]
-
Methanolysis: The resulting waxy solid is dissolved in methanol and treated with solid potassium carbonate to cleave the O-acetyl group.[3]
-
Tosylation and Cyclization: The hydroxyl group is then tosylated, and subsequent hydrogenation in the presence of a base leads to the formation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[3]
Synthesis Pathway Diagram
References
- 1. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 2. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1996011181A1 - The manufacture of levobupivacaine and analogues thereof from l-lysine - Google Patents [patents.google.com]
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a compound known commercially as Ropivacaine and closely related to Levobupivacaine, is a long-acting amide local anesthetic. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve fibers, which interrupts the propagation of action potentials and results in localized anesthesia. Emerging evidence also points towards its interaction with other ion channels and intracellular signaling pathways, suggesting a more complex pharmacological profile. This technical guide provides a comprehensive overview of the core mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Ion Channel Blockade
The principal mechanism through which (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide exerts its anesthetic effect is the inhibition of voltage-gated sodium channels.[1][2] By binding to these channels, it prevents the influx of sodium ions into the nerve cell, which is a critical step for the depolarization of the neuronal membrane and the subsequent propagation of an action potential.[1][3] This leads to a temporary and localized cessation of nerve conduction, resulting in effective pain relief.[4]
State-Dependent Blockade of Sodium Channels
The interaction of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide with sodium channels is state-dependent, showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[2] This property contributes to its use-dependent blockade, where the degree of inhibition increases with the frequency of nerve stimulation.
Differential Blockade of Sodium Channel Subtypes
Studies have shown that ropivacaine, the S-enantiomer of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, preferentially blocks tetrodotoxin-resistant (TTX-R) sodium channels over tetrodotoxin-sensitive (TTX-S) channels.[5] Since TTX-R channels are predominantly expressed in nociceptive (pain-sensing) neurons, this selectivity may contribute to its differential sensory blockade, producing analgesia with less motor impairment.[5]
Interaction with Potassium Channels
In addition to sodium channels, (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide also exhibits a dose-dependent inhibition of potassium channels.[1][2] This action can potentiate the blockade of nerve impulse conduction. Specifically, it has been shown to inhibit ATP-sensitive potassium (KATP) channels and two-pore domain potassium (K2P) channels like TREK-1.[6][7]
Quantitative Data: Receptor and Channel Affinities
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Ropivacaine and related compounds on various ion channels. This data provides a quantitative measure of their potency.
| Ion Channel | Compound | IC50 (µM) | Cell Type/Preparation | Reference |
| Tetrodotoxin-Resistant (TTX-R) Na+ Channel | Ropivacaine | 54 ± 14 | Rat Dorsal Root Ganglion Neurons | [5] |
| Tetrodotoxin-Sensitive (TTX-S) Na+ Channel | Ropivacaine | 116 ± 35 | Rat Dorsal Root Ganglion Neurons | [5] |
| Human Cardiac SCN5A Na+ Channel (Open State) | Ropivacaine | 322.2 ± 29.9 | HEK-293 Cells | [8][9] |
| Human Cardiac SCN5A Na+ Channel (Inactivated State) | Ropivacaine | 2.73 ± 0.27 | HEK-293 Cells | [8][9] |
| Human Cardiac SCN5A Na+ Channel (Open State) | Bupivacaine | 69.5 ± 8.2 | HEK-293 Cells | [8][9] |
| Human Cardiac SCN5A Na+ Channel (Inactivated State) | Bupivacaine | 2.18 ± 0.16 | HEK-293 Cells | [8][9] |
| Cardiac ATP-sensitive K+ (KATP) Channel | Ropivacaine | 249 | COS-7 Cells | [7] |
| Cardiac ATP-sensitive K+ (KATP) Channel | Levobupivacaine | 168 | COS-7 Cells | [7] |
| Cardiac ATP-sensitive K+ (KATP) Channel | Bupivacaine | 52 | COS-7 Cells | [7] |
| K2P (TREK-1) Potassium Channel | Ropivacaine | 402.7 ± 31.8 | COS-7 Cells | [3] |
| K2P (TREK-1) Potassium Channel | Levobupivacaine | 126.1 ± 24.5 | COS-7 Cells | [3] |
| K2P (TREK-1) Potassium Channel | Bupivacaine | 95.4 ± 14.6 | COS-7 Cells | [3] |
Emerging Mechanisms of Action: Intracellular Signaling Pathways
Recent research suggests that the mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide extends beyond direct ion channel blockade and involves modulation of intracellular signaling pathways.
Inhibition of the PI3K/AKT/mTOR Pathway
Several studies have demonstrated that ropivacaine can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[2][8] This pathway is crucial for cell proliferation, migration, and survival. By suppressing this pathway, ropivacaine has been shown to inhibit the proliferation and migration of keratinocytes, which may have implications for wound healing.[2]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Interaction with G-Protein Coupled Receptor (GPCR) Signaling
There is evidence to suggest that local anesthetics, including ropivacaine, may interact with G-protein coupled receptor (GPCR) signaling pathways. One study has proposed that these compounds may exert an intracellular effect by interfering with the function of the Gαq subunit of heterotrimeric G-proteins.[6] However, another study investigating the effect of ropivacaine on GPCR signaling in neutrophils did not detect an additional effect on the specific pathway studied.[10][11] Further research is needed to fully elucidate the role of GPCR modulation in the overall mechanism of action.
Caption: Potential interaction with G-protein coupled receptor signaling.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the flow of ions through channels in the cell membrane, allowing for the characterization of the inhibitory effects of the compound on sodium and potassium channels.
Methodology Overview:
-
Cell Preparation: Human Embryonic Kidney (HEK-293) cells are cultured and transfected with the specific ion channel subunit of interest (e.g., SCN5A for cardiac sodium channels). For neuronal studies, dorsal root ganglion (DRG) neurons can be isolated from animal models.
-
Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an intracellular solution containing ions that mimic the cell's cytoplasm.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the entire cell.
-
Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage, and voltage steps are applied to elicit ion channel currents. The resulting currents are recorded in the absence and presence of varying concentrations of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.
-
Data Analysis: The recorded currents are analyzed to determine the IC50 value, as well as to characterize the state- and use-dependency of the channel block.
Caption: Workflow for whole-cell patch clamp experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to its receptor target by competing with a radiolabeled ligand.
Methodology Overview:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., sodium channels) are homogenized, and the cell membranes are isolated by centrifugation.
-
Assay Setup: The membrane preparation is incubated with a specific radioligand (e.g., [³H]batrachotoxin for sodium channels) and varying concentrations of the unlabeled test compound ((S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) can be calculated.
Caption: Workflow for radioligand binding assays.
Conclusion
The primary mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is the state- and use-dependent blockade of voltage-gated sodium channels, with a notable preference for TTX-resistant subtypes, which contributes to its clinical profile of effective sensory anesthesia with reduced motor blockade. Furthermore, its interaction with potassium channels adds to its anesthetic properties. Emerging research indicates that its pharmacological effects may also be mediated through the modulation of intracellular signaling pathways, such as the PI3K/AKT/mTOR pathway, and potentially through interactions with G-protein coupled receptor signaling. A thorough understanding of these multifaceted mechanisms is crucial for the continued development and optimization of local anesthetic drugs. Further investigation into these secondary pathways will likely provide valuable insights for future drug design and therapeutic applications.
References
- 1. Ropivacaine suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human TREK-1 channels by bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 6. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Ropivacain and Bupivacain on Calcium-Related and G-Protein Coupled Processes in PMNs: A Human In-Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Ropivacain and Bupivacain on Calcium‐Related and G‐Protein Coupled Processes in PMNs: A Human In‐Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide CAS number 27262-40-4
An In-Depth Technical Guide on (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
CAS Number: 27262-40-4
Synonyms: N-Despropyl Ropivacaine, (S)-2',6'-Pipecoloxylidide, L-Pipecolic Acid 2,6-Xylidide, Ropivacaine EP Impurity B
Introduction
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a chiral molecule that holds significant interest in the fields of pharmacology and medicinal chemistry. It is primarily recognized as the major N-dealkylated metabolite of the widely used long-acting amide local anesthetics, Ropivacaine and Levobupivacaine.[1][2][3] This compound also serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of novel analgesics and anti-inflammatory drugs.[4] Its structural similarity to potent local anesthetics suggests a pharmacological activity profile centered on the modulation of ion channels, making it a subject of interest for researchers in pain management and neuroscience.
This technical guide provides a comprehensive overview of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, including its physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O | [5] |
| Molecular Weight | 232.32 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4][6] |
| Melting Point | 129-133 °C | [4][5] |
| Boiling Point | 392 °C | [4][5] |
| Density | 1.087 g/cm³ | [5] |
| pKa | 14.85 ± 0.70 (Predicted) | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and Methanol. | [5][6] |
| Optical Rotation | [a]20D = +47° to +51° (c=1 in 1 mol/L HCl) | [4] |
| LogP | 2.29 | [7] |
Synthesis and Metabolism
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide can be obtained through both chemical synthesis and as a product of biological metabolism.
Chemical Synthesis
The synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide can be achieved through the amidation of (S)-2-piperidinecarboxylic acid with 2,6-dimethylaniline. A general synthetic approach involves the activation of the carboxylic acid group of (S)-2-piperidinecarboxylic acid, followed by coupling with 2,6-dimethylaniline.
A plausible synthetic route is outlined below:
-
Protection of the Piperidine Nitrogen: The secondary amine of (S)-2-piperidinecarboxylic acid is protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.
-
Carboxylic Acid Activation: The carboxylic acid moiety of the protected piperidine is activated using a coupling agent such as thionyl chloride or a carbodiimide (e.g., DCC, EDC).
-
Amide Bond Formation: The activated carboxylic acid is then reacted with 2,6-dimethylaniline to form the amide bond.
-
Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.
Biological Metabolism
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a significant human metabolite of Ropivacaine.[2][3] The metabolic pathway primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system. Specifically, the N-dealkylation of Ropivacaine to form (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is catalyzed by the CYP3A4 isozyme.[2][3]
Metabolic pathway of Ropivacaine.
Mechanism of Action
As a metabolite of Ropivacaine, (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is presumed to share a similar mechanism of action, which involves the blockade of voltage-gated sodium channels in neuronal membranes.[8] This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials in nerve fibers, resulting in a local anesthetic effect.[8]
Proposed mechanism of sodium channel blockade.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted). A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimized wavelength)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.
References
- 1. Ropivacaine EP Impurity B | 27262-40-4 | SynZeal [synzeal.com]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. (2S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide) | 27262-40-4 [chemicalbook.com]
- 6. jigspharma.com [jigspharma.com]
- 7. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]
- 8. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Despropyl Ropivacaine: A Physicochemical Deep Dive for the Drug Development Professional
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ropivacaine, an S-enantiomer amino amide local anesthetic, undergoes extensive hepatic metabolism in humans. One of the principal metabolic pathways is N-dealkylation, catalyzed by the cytochrome P450 enzyme CYP3A4, leading to the formation of N-Despropyl Ropivacaine (PPX).[2][3] As a significant metabolite, the physicochemical characteristics of N-Despropyl Ropivacaine influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its potential pharmacological or toxicological effects. This guide serves as a centralized resource for researchers and drug development professionals, summarizing the available data and providing the necessary methodological framework for further investigation.
Physicochemical Properties
A summary of the known physicochemical properties of N-Despropyl Ropivacaine is presented in Table 1. It is important to note that while fundamental identifiers are well-established, specific experimental data for properties such as pKa, aqueous solubility, and the partition coefficient (logP) are not widely published.
Table 1: Physicochemical Properties of N-Despropyl Ropivacaine
| Property | Value | Source(s) |
| Chemical Name | (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | [4] |
| Synonyms | N-Despropyl Ropivacaine, PPX, Ropivacaine EP Impurity B | [2] |
| Molecular Formula | C₁₄H₂₀N₂O | [4] |
| Molecular Weight | 232.32 g/mol | [4] |
| CAS Number | 27262-40-4 | [4] |
| Appearance | Not explicitly stated; likely a solid at room temperature. | |
| pKa | Data not available in the reviewed literature. | |
| Aqueous Solubility | Data not available in the reviewed literature. | |
| logP (Octanol-Water) | Data not available in the reviewed literature. |
Metabolic Pathway of Ropivacaine
N-Despropyl Ropivacaine is a product of the phase I metabolism of Ropivacaine. The N-dealkylation reaction is a key detoxification pathway. The following diagram illustrates the metabolic conversion of Ropivacaine to N-Despropyl Ropivacaine.
Experimental Protocols for Physicochemical Characterization
Given the absence of published experimental data for several key physicochemical parameters of N-Despropyl Ropivacaine, this section provides detailed, standard methodologies for their determination.
Determination of pKa (Potentiometric Titration)
The ionization constant (pKa) is a critical parameter that influences the solubility and permeability of a drug molecule across biological membranes.
Principle: Potentiometric titration is a highly accurate method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the resulting change in pH. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Workflow:
Methodology:
-
Sample Preparation: Accurately weigh a sample of N-Despropyl Ropivacaine and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., methanol or DMSO) if necessary. Dilute the solution with deionized water to a final concentration of approximately 1-10 mM.
-
Titration: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and begin stirring. Add a standardized solution of hydrochloric acid or sodium hydroxide in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the midpoint of the steepest portion of the curve (the equivalence point). For more accurate results, the first or second derivative of the titration curve can be calculated to pinpoint the inflection point.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in a specific solvent system until a saturated solution is formed. The concentration of the dissolved compound in the filtered solution is then quantified.
Methodology:
-
Equilibration: Add an excess amount of solid N-Despropyl Ropivacaine to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Agitation: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.
-
Quantification: Analyze the concentration of N-Despropyl Ropivacaine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to quantify the solubility.
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.
Principle: The shake-flask method is also the reference method for logP determination. It involves partitioning the compound between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH), and then measuring the concentration of the compound in each phase at equilibrium.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together and allowing the phases to separate.
-
Partitioning: Prepare a solution of N-Despropyl Ropivacaine in the aqueous phase at a concentration well below its solubility limit. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate partitioning. Subsequently, centrifuge the mixture to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of N-Despropyl Ropivacaine in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.
Conclusion
N-Despropyl Ropivacaine is a key metabolite of Ropivacaine, and a thorough understanding of its physicochemical properties is essential for a complete safety and efficacy profile of the parent drug. While fundamental identifiers for this compound are known, there is a notable lack of publicly available experimental data for its pKa, aqueous solubility, and logP. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to determine these critical parameters, thereby enabling a more comprehensive characterization of this important molecule. Further studies to elucidate these properties are strongly encouraged to enhance our understanding of Ropivacaine's metabolic fate and to support the ongoing development of safe and effective anesthetic agents.
References
An In-Depth Technical Guide to the Solubility and Stability of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as Ropivacaine, is a long-acting local anesthetic of the amino amide type.[1] Marketed as the pure S-(-)-enantiomer, it exhibits a favorable safety profile with reduced potential for central nervous system (CNS) and cardiovascular toxicity compared to its racemic predecessor, bupivacaine.[2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and robust pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and stability of Ropivacaine, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Physicochemical Properties
A summary of the key physicochemical properties of Ropivacaine is presented in Table 1.
Table 1: Physicochemical Properties of Ropivacaine
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₆N₂O | [3] |
| Molecular Weight | 274.4 g/mol | [3] |
| pKa (in 0.1 M KCl) | 8.07 | [4] |
| LogP (Octanol/Buffer) | 2.9 | [3] |
| Appearance | White crystalline powder | [4] |
Solubility Profile
Ropivacaine is a weak base with its solubility being highly dependent on pH. The hydrochloride salt is the form commonly used in pharmaceutical preparations to enhance aqueous solubility.
Aqueous and Organic Solubility
Ropivacaine exhibits limited solubility in its free base form in water but is soluble in various organic solvents. The solubility of Ropivacaine hydrochloride (HCl) is significantly higher in aqueous media.
Table 2: Solubility of Ropivacaine and its Hydrochloride Salt
| Form | Solvent | Temperature | Solubility | Reference |
| Ropivacaine (Base) | Water | Not Specified | Insoluble | [5] |
| Ropivacaine (Base) | DMSO | Not Specified | 23 mg/mL | [5] |
| Ropivacaine HCl | Water | 25°C | 53.8 mg/mL | [4] |
| Ropivacaine HCl | Water | Not Specified | ≥10.1 mg/mL | [6] |
| Ropivacaine HCl | DMSO | Not Specified | ≥42.6 mg/mL | [6] |
| Ropivacaine HCl | Ethanol | Not Specified | ≥50.2 mg/mL | [6] |
| Ropivacaine HCl | PBS (pH 7.2) | Not Specified | ~0.25 mg/ml | [7] |
Effect of pH on Solubility
As a weak base with a pKa of 8.07, the aqueous solubility of Ropivacaine is pH-dependent.[4] Below its pKa, the molecule is predominantly in its ionized (protonated) form, which is more water-soluble. Above the pKa, the un-ionized (free base) form dominates, leading to a decrease in aqueous solubility.
The solubility of Ropivacaine hydrochloride is known to be reduced at a pH above 6.[8] Consequently, alkalinization of Ropivacaine HCl solutions, for instance with sodium bicarbonate, can lead to precipitation of the free base.[9] One study noted that even small amounts of sodium bicarbonate added to a 0.2% Ropivacaine solution resulted in a significant increase in the non-ionized form and precipitation, with a drug loss of up to 25-30%.[9] Another study reported immediate precipitation upon addition of any volume of sodium bicarbonate.[10] Therefore, careful pH control is critical during the formulation and administration of Ropivacaine solutions.
Solubility in Other Systems
The solubility of Ropivacaine in lipid emulsions is a critical aspect, particularly in the context of treating local anesthetic systemic toxicity (LAST). The lipophilic nature of the free base allows it to partition into the lipid phase of an emulsion. Studies have shown that Ropivacaine binds to lipid emulsions, and this binding is influenced by the pH and the composition of the emulsion.[11][12] The long-chain triglyceride emulsion Intralipid® appears to be more effective at sequestering Ropivacaine than mixed medium- and long-chain triglyceride emulsions.[11][12]
Stability Profile
The stability of Ropivacaine is a critical quality attribute that ensures its safety and efficacy over its shelf life. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. Ropivacaine has been subjected to stress conditions including acid, base, oxidation, heat, and light.[14]
-
Acid and Base Hydrolysis: Ropivacaine is an amide and is thus susceptible to hydrolysis under strong acidic and basic conditions, particularly at elevated temperatures. Alkaline hydrolysis is a significant degradation pathway, yielding 2,6-dimethylaniline as a major degradation product.[15][16][17][18]
-
Oxidative Degradation: Studies have shown that Ropivacaine can be degraded under oxidative stress, for example, in the presence of hydrogen peroxide.
-
Thermal Degradation: The stability of Ropivacaine under dry heat has been evaluated as part of forced degradation studies.
-
Photostability: Photostability testing is an integral part of stress testing. Ropivacaine has been studied under UV and sunlight conditions to assess its susceptibility to photodegradation.[14]
A comprehensive stability-indicating HPLC method is required to separate the intact drug from all potential degradation products formed under these stress conditions.
Metabolic Stability
In vivo, Ropivacaine is extensively metabolized in the liver. The primary metabolic pathways are aromatic hydroxylation and N-dealkylation, mediated predominantly by cytochrome P450 enzymes CYP1A2 and CYP3A4, respectively.[19] The major metabolites include 3'-hydroxy-ropivacaine and 2',6'-pipecoloxylidide (PPX).[19][20]
The following diagram illustrates the primary metabolic pathways of Ropivacaine.
Caption: Metabolic Pathways of Ropivacaine.
Experimental Protocols
Protocol for Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol is based on the conventional shake-flask method, which is considered the gold standard for determining equilibrium solubility.[21][22]
Objective: To determine the equilibrium solubility of Ropivacaine HCl in a specified aqueous buffer at a constant temperature.
Materials:
-
Ropivacaine HCl powder
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of Ropivacaine HCl powder to a glass vial to ensure that a saturated solution is formed and solid remains after equilibration.
-
Add a known volume of the pre-equilibrated aqueous buffer (e.g., 5 mL) to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Remove the vials from the shaker and let them stand to allow for sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Filter the aliquot through a syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.
-
Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample by the validated HPLC method to determine the concentration of Ropivacaine.
-
Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
The following diagram outlines the workflow for the shake-flask solubility determination.
Caption: Shake-Flask Solubility Workflow.
Protocol for a Comprehensive Stability Study (ICH Q1A)
This protocol outlines a general framework for conducting a stability study of a Ropivacaine drug product in accordance with ICH Q1A(R2) guidelines.[23]
Objective: To evaluate the stability of a Ropivacaine injection formulation under various environmental conditions to establish its shelf life and recommended storage conditions.
Materials and Equipment:
-
At least three primary batches of the Ropivacaine drug product in its final container closure system.
-
ICH-compliant stability chambers capable of controlling temperature and relative humidity.
-
Photostability chamber.
-
Validated stability-indicating HPLC method.
-
pH meter.
-
Apparatus for visual inspection and particulate matter analysis.
Procedure:
-
Stress Testing (Forced Degradation):
-
Expose the drug substance and/or drug product to stress conditions (heat, humidity, acid/base hydrolysis, oxidation, and light) as outlined in ICH Q1A.[23]
-
Acid/Base Hydrolysis: Reflux the drug solution with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the drug product at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[23][24]
-
Analyze the stressed samples to identify degradation products and confirm the peak purity of the main component using the stability-indicating method.
-
-
Formal Stability Study:
-
Storage Conditions: Place samples of the three batches into stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests to be Performed: At each time point, perform the following tests on the stored samples:
-
Appearance: Visual inspection for color change and clarity.
-
pH: Measure the pH of the solution.
-
Assay: Quantify the concentration of Ropivacaine using the validated HPLC method.
-
Related Substances/Degradation Products: Quantify any specified and unspecified degradation products using the validated HPLC method.
-
Particulate Matter: Test for sub-visible particles according to pharmacopeial standards.
-
Sterility and Endotoxin Testing (for sterile products).
-
-
-
Data Evaluation:
-
Evaluate the data for any trends in the assay values or increases in degradation products over time.
-
Use the data from the long-term and accelerated studies to establish the shelf life and appropriate storage conditions for the drug product.
-
Mechanism of Action: Visualization
Ropivacaine exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane, which are responsible for the propagation of action potentials.[25] The blockade is use-dependent, meaning it is more pronounced in rapidly firing neurons, which is characteristic of nociceptive (pain-sensing) pathways.
The following diagram illustrates the interaction of Ropivacaine with a voltage-gated sodium channel.
Caption: Ropivacaine blocking the voltage-gated sodium channel.
Conclusion
The solubility and stability of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine) are critical parameters that dictate its formulation, clinical performance, and safety. Its pH-dependent aqueous solubility necessitates the use of its hydrochloride salt in formulations, with careful control of pH to prevent precipitation. Stability studies have identified hydrolysis and oxidation as potential degradation pathways, underscoring the need for validated stability-indicating methods and appropriate storage conditions. The information compiled in this guide serves as a valuable technical resource for professionals engaged in the research and development of Ropivacaine-based pharmaceutical products.
References
- 1. Ropivacaine - Wikipedia [en.wikipedia.org]
- 2. Video: Local Anesthetics: Mechanism of Action [jove.com]
- 3. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Protocol & Report Templates Aligned to Q1A(R2) Sections – Pharma Stability [pharmastability.com]
- 9. Efficacy and kinetics of extradural ropivacaine: comparison with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Binding of long-lasting local anesthetics to lipid emulsions [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. A PLGA-PEG-PLGA Thermosensitive Gel Enabling Sustained Delivery of Ropivacaine Hydrochloride for Postoperative Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 15. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. la-press.org [la-press.org]
- 17. researchgate.net [researchgate.net]
- 18. la-press.org [la-press.org]
- 19. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. who.int [who.int]
- 23. database.ich.org [database.ich.org]
- 24. Ich guideline for stability testing | PPTX [slideshare.net]
- 25. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
An In-depth Technical Guide to the Biological Targets of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as Ropivacaine, is a long-acting amide local anesthetic. Its clinical efficacy in providing surgical anesthesia and acute pain management stems from its interaction with a range of biological targets. This technical guide provides a comprehensive overview of the primary and secondary biological targets of Ropivacaine, presenting quantitative data on its binding affinities and functional effects. Detailed experimental methodologies for key assays are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Primary Biological Target: Voltage-Gated Sodium Channels (VGSCs)
The principal mechanism of action of Ropivacaine is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. By binding to the intracellular side of the channel, Ropivacaine inhibits the influx of sodium ions, which is essential for the depolarization and propagation of action potentials in nerve fibers. This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.
Quantitative Data: Inhibition of Voltage-Gated Sodium Channel Subtypes
The inhibitory potency of Ropivacaine has been quantified for several VGSC subtypes, demonstrating a degree of selectivity that may contribute to its clinical profile.
| Channel Subtype | Cell Type | State/Condition | Ropivacaine IC50 (µM) | Reference |
| SCN5A (cardiac) | HEK-293 cells | Inactivated State | 2.73 ± 0.27 | [1][2] |
| SCN5A (cardiac) | HEK-293 cells | Open-channel block | 322.2 ± 29.9 | [1] |
| Tetrodotoxin-Resistant (TTX-R) Na+ | Rat Dorsal Root Ganglion Neurons | --- | 54 ± 14 | [3] |
| Tetrodotoxin-Sensitive (TTX-S) Na+ | Rat Dorsal Root Ganglion Neurons | --- | 116 ± 35 | [3] |
| Nav1.2 (brain) | Xenopus oocytes / HEK293t cells | Tonic inhibition | (Stated to be less sensitive than Nav1.5) | [4] |
| Nav1.5 (cardiac) | Xenopus oocytes / HEK293t cells | Tonic inhibition | (Stated to be more sensitive than Nav1.2) | [4] |
| Nav1.8 | --- | --- | (Ropivacaine attenuates upregulation) |
Secondary Biological Targets
Beyond its primary action on VGSCs, Ropivacaine interacts with other ion channels and signaling pathways, which may contribute to both its therapeutic effects and potential side effects.
Potassium Channels
Ropivacaine has been shown to inhibit various potassium channels, which can influence neuronal excitability and cardiovascular function.
| Channel Subtype | Cell Type | Ropivacaine IC50 (µM) | Reference |
| TREK-1 (K2P2.1) | COS-7 cells | 402.7 | [5] |
| Cardiac ATP-sensitive K+ channels (KATP) | COS-7 cells | 249 | |
| HERG (Kv11.1) | --- | 20 |
G Protein-Coupled Receptor (GPCR) Signaling
Ropivacaine has been demonstrated to interfere with G protein-coupled receptor (GPCR) signaling, specifically by inhibiting the function of the Gαq protein subunit. This interaction is stereoselective and noncompetitive, suggesting a direct interaction with the G protein.[6]
Other Intracellular Signaling Pathways
Recent research has identified additional intracellular targets of Ropivacaine, particularly in the context of cancer biology and neuropathic pain.
-
IGF-1R/PI3K/AKT/mTOR Pathway: Ropivacaine has been shown to inhibit this pathway, which is crucial for cell proliferation, differentiation, and migration. This effect has been observed in hepatocellular carcinoma cells.
-
TRAF2/PI3K/Akt/NF-κB Signaling Pathway: Ropivacaine can mitigate neuropathic pain by inhibiting the activation of this pathway, thereby suppressing neuroinflammation.
Experimental Protocols
Patch-Clamp Electrophysiology for Ion Channel Characterization
This protocol describes the whole-cell patch-clamp technique used to measure the effect of Ropivacaine on voltage-gated sodium channels expressed in a mammalian cell line (e.g., HEK-293 cells).
3.1.1. Cell Preparation
-
Culture HEK-293 cells stably expressing the sodium channel subtype of interest.
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment at a low density to facilitate patching of individual cells.
3.1.2. Solutions
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Ropivacaine Stock Solution: Prepare a 10 mM stock solution in deionized water and store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment.
3.1.3. Electrophysiological Recording
-
Place a coverslip with adherent cells into the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a single cell with a glass micropipette filled with the internal solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Set the holding potential to a voltage where the majority of sodium channels are in the resting state (e.g., -100 mV).
3.1.4. Voltage-Clamp Protocols
-
Tonic Block:
-
From the holding potential, apply a depolarizing step (e.g., to -10 mV for 50 ms) at a low frequency (e.g., 0.1 Hz) to elicit peak sodium current.
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of Ropivacaine.
-
Record the reduction in peak current amplitude at each concentration.
-
-
Use-Dependent Block:
-
From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz).
-
Record the progressive decrease in peak current amplitude during the pulse train in the absence and presence of Ropivacaine.
-
3.1.5. Data Analysis
-
For tonic block, calculate the fractional block at each concentration and fit the data to the Hill equation to determine the IC50 value.
-
For use-dependent block, quantify the block for each pulse in the train to assess the rate and extent of block development.
Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of Ropivacaine for a target receptor (e.g., a specific ion channel or GPCR) in a membrane preparation.
3.2.1. Membrane Preparation
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
3.2.2. Assay Procedure
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (a molecule that binds to the target and is labeled with a radioisotope), and a range of concentrations of unlabeled Ropivacaine.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competing ligand).
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3.2.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Ropivacaine concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of Ropivacaine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Ropivacaine and a typical experimental workflow.
Caption: Ropivacaine inhibits Gαq-mediated signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development of In Vitro Assays for N-Despropyl Ropivacaine
Audience: Researchers, scientists, and drug development professionals.
Introduction Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1] It is primarily eliminated through extensive metabolism in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[2][3] Understanding the metabolic fate of ropivacaine is crucial for assessing its pharmacokinetic profile, potential drug-drug interactions, and overall safety.
One of the primary metabolic pathways for ropivacaine is N-dealkylation, which results in the formation of N-despropyl ropivacaine, also known as 2',6'-pipecoloxylidide (PPX).[2][4] This reaction is predominantly catalyzed by the CYP3A4 isozyme.[3][4][5] Another major metabolite, 3-hydroxyropivacaine, is formed via aromatic hydroxylation catalyzed by CYP1A2.[5][6] Developing robust in vitro assays to study the formation and effects of N-despropyl ropivacaine is essential for non-clinical drug development and toxicological assessment.
This application note provides detailed protocols for an in vitro metabolism assay to generate N-despropyl ropivacaine from its parent compound and a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification. Additionally, a protocol for assessing the potential cytotoxicity of the metabolite is included.
Metabolic Pathway of Ropivacaine
Ropivacaine undergoes metabolism through two primary pathways in human liver microsomes. The formation of N-despropyl ropivacaine (PPX) is catalyzed by CYP3A4, while the formation of 3-hydroxyropivacaine is catalyzed by CYP1A2.[2][7]
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
This protocol describes the incubation of ropivacaine with human liver microsomes (HLMs) to generate N-despropyl ropivacaine. HLMs are a standard in vitro tool as they contain a rich complement of drug-metabolizing enzymes, particularly CYPs.[8][9]
Objective: To determine the in vitro formation of N-despropyl ropivacaine from ropivacaine using a subcellular liver fraction.
Experimental Workflow
Materials:
-
Ropivacaine
-
N-Despropyl Ropivacaine (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) (e.g., Ropivacaine-d7, Bupivacaine)
-
Incubator/water bath (37°C)
-
Microcentrifuge
Methodology:
-
Preparation: Thaw pooled HLMs on ice. Prepare a 1 mM stock solution of ropivacaine in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤0.1%.[8]
-
Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Potassium Phosphate Buffer (to final volume of 200 µL)
-
HLMs (final concentration of 0.5 mg/mL protein)
-
Ropivacaine stock solution (final concentration of 10 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[10]
-
Sample Preparation: Vortex the mixture vigorously for 2 minutes. Centrifuge at >12,000 x g for 5 minutes to pellet the precipitated protein.[10][11]
-
Collection: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of N-Despropyl Ropivacaine
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for quantifying ropivacaine and its metabolites due to its high sensitivity and selectivity.[1][12][13]
Objective: To develop a sensitive and accurate method for the quantification of N-despropyl ropivacaine in a microsomal matrix.
Instrumentation and Parameters: The following table provides a representative set of LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Condition | Reference |
| LC System | Standard HPLC/UHPLC System | [1][14] |
| Column | C18 reverse-phase (e.g., 100 x 3.0 mm, 3 µm) | [1][14] |
| Mobile Phase A | 0.05% Formic Acid in Water | [14] |
| Mobile Phase B | Acetonitrile | [14] |
| Gradient Elution | A time-based gradient from high aqueous to high organic | [1][14] |
| Flow Rate | 0.4 mL/min | [14] |
| Injection Volume | 1-10 µL | [14] |
| MS System | Triple Quadrupole Mass Spectrometer | [12][13] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | [15] |
| MRM Transitions | Ropivacaine: m/z 275 → [Product Ion] N-Despropyl Ropivacaine: m/z 233 → [Product Ion] Internal Standard: e.g., Ropivacaine-d7 m/z 282 → [Product Ion] | [15][16] |
Data Analysis:
-
Calibration Curve: Prepare calibration standards of N-despropyl ropivacaine in the same matrix as the samples (terminated incubation mixture from a reaction with no substrate).
-
Quantification: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x² or 1/y²) to determine the concentration of N-despropyl ropivacaine in the unknown samples.[12]
Protocol 3: In Vitro Cytotoxicity Assay
It is important to evaluate the potential toxicity of drug metabolites. Ropivacaine itself has been shown to induce cytotoxicity in a concentration- and time-dependent manner.[17][18][19] This protocol uses the MTT assay to assess the effect of N-despropyl ropivacaine on the metabolic activity of a relevant cell line, such as the human neuroblastoma SH-SY5Y cell line.[18]
Objective: To determine the cytotoxic potential of N-despropyl ropivacaine by measuring its effect on cell viability.
Experimental Workflow
Materials:
-
SH-SY5Y cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
N-Despropyl Ropivacaine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20]
-
Treatment: Prepare serial dilutions of N-despropyl ropivacaine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated (vehicle) controls.[20]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Hypothetical Data Presentation The results of the cytotoxicity assay can be summarized in a table to compare the potency of the metabolite to the parent drug.
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| Ropivacaine | SH-SY5Y | 24 | 850 |
| N-Despropyl Ropivacaine | SH-SY5Y | 24 | >2000 |
| Ropivacaine | SH-SY5Y | 48 | 550 |
| N-Despropyl Ropivacaine | SH-SY5Y | 48 | 1800 |
References
- 1. mdpi.com [mdpi.com]
- 2. Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Postmortem distribution of ropivacaine and its metabolite in human body fluids and solid tissues by GC-MS/MS using standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study | MDPI [mdpi.com]
- 13. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
- 15. Liquid chromatography-electrospray mass spectrometry determination of free and total concentrations of ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
(S)-2',6'-Pipecoloxylidide (Levobupivacaine) in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2',6'-Pipecoloxylidide, widely known as Levobupivacaine, is the pure S(-) enantiomer of bupivacaine, a long-acting amide local anesthetic.[1][2] It is also a major metabolite of bupivacaine.[3] Developed to provide a safer alternative to its racemic parent compound, levobupivacaine exhibits a similar anesthetic profile with a reduced risk of cardiotoxicity and central nervous system (CNS) toxicity.[4][5] This characteristic has made it a subject of extensive investigation in various animal models to elucidate its efficacy, pharmacokinetics, and safety profile for clinical applications ranging from local and regional anesthesia to postoperative pain management.[2][6]
These application notes provide a comprehensive overview of the use of (S)-2',6'-Pipecoloxylidide in preclinical animal models, detailing experimental protocols and presenting key quantitative data to guide researchers in their study design and execution.
Mechanism of Action
The primary mechanism of action for (S)-2',6'-Pipecoloxylidide is the blockade of voltage-gated sodium channels on the neuronal cell membrane.[7][8] By binding to the intracellular portion of these channels, it inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][7] This blockade is reversible and concentration-dependent. The unprotonated form of the local anesthetic crosses the cell membrane, and once inside the more acidic cytoplasm, it becomes protonated. This charged form then binds to the sodium channel, effectively blocking nerve impulse transmission and resulting in a loss of sensation.[1]
Caption: Mechanism of nerve impulse blockade by (S)-2',6'-Pipecoloxylidide.
Data Presentation
The following tables summarize quantitative data on the efficacy and toxicity of (S)-2',6'-Pipecoloxylidide (Levobupivacaine) and the structurally related local anesthetic, Ropivacaine, in various animal models.
Table 1: Efficacy of Levobupivacaine in Animal Models
| Animal Model | Anesthetic Technique | Concentration (%) | Dose | Onset of Action (min) | Duration of Sensory Block (min) | Duration of Motor Block (min) | Reference |
| Rat | Sciatic Nerve Block | 0.25 | 0.1 mL | - | - | Longer than Ropivacaine | [9] |
| Rat | Sciatic Nerve Block | 0.5 | 0.2 mL | - | - | - | [10] |
| Dog | Epidural | 0.25 | 0.5 mg/kg | 5-8 | 28 ± 33 | - | [11] |
| Dog | Epidural | 0.50 | 1.0 mg/kg | 5-8 | 79 ± 55 | - | [11] |
| Dog | Epidural | 0.75 | 1.5 mg/kg | 5-8 | 292 ± 133 | Shorter than Bupivacaine | [11] |
| Pig | Peri-incisional infiltration | - | 1 mg/kg | - | - | - | [12] |
Table 2: Systemic Toxicity of Levobupivacaine and Ropivacaine in Animal Models
| Animal Model | Compound | Convulsive Dose (CD) (mg/kg) | Dose Resulting in Fatality (mg/kg) | Plasma Concentration at Seizure Onset (µg/mL) | Reference |
| Dog (conscious) | Ropivacaine | 4.9 | > 9.8 (all survived 2 x CD) | 11.4 ± 0.9 | [13][14] |
| Dog (conscious) | Bupivacaine | 4.3 | 8.6 (2 of 6 died at 2 x CD) | 18.0 ± 2.7 | [13][14] |
| Rat (anesthetized) | Ropivacaine (4.5 mg/kg/min) | Larger dose than Bupivacaine | Larger dose than Bupivacaine | - | [15][16] |
| Rat (anesthetized) | Bupivacaine (3 mg/kg/min) | - | - | - | [15][16] |
| Sheep | Ropivacaine | - | 3.2 | - | [17] |
| Sheep | Levobupivacaine | - | 2.6 | - | [17] |
| Sheep | Bupivacaine | - | 2.1 | - | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Sciatic Nerve Block in a Rat Model
This protocol is adapted from studies evaluating the efficacy of local anesthetics on peripheral nerves.[9][10][18]
Objective: To assess the duration and intensity of sensory and motor blockade following perineural administration of (S)-2',6'-Pipecoloxylidide.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
(S)-2',6'-Pipecoloxylidide (Levobupivacaine) solution (e.g., 0.25%, 0.5%)
-
Vehicle control (e.g., 0.9% sterile saline)
-
Anesthetic for induction (e.g., isoflurane)
-
Nerve stimulator
-
Insulated needle (25-27 gauge)
-
Tuberculin syringes
-
Apparatus for sensory testing (e.g., radiant heat source, von Frey filaments)
-
Apparatus for motor function assessment (e.g., grip strength meter)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane.
-
Shave the hair over the lateral aspect of the thigh of the hind limb to be injected.
-
Position the rat in a lateral decubitus position with the limb to be injected uppermost.
-
-
Sciatic Nerve Identification and Injection:
-
Identify the anatomical landmarks for the sciatic nerve (a notch between the greater trochanter and the ischial tuberosity).
-
Insert the insulated needle connected to the nerve stimulator set at a low frequency (e.g., 1-2 Hz) and current (e.g., 0.5 mA).
-
Advance the needle until a motor response (dorsiflexion or plantar flexion of the foot) is elicited.
-
Reduce the current to the minimum that still produces a motor response to ensure close proximity to the nerve.
-
Slowly inject the test solution (e.g., 0.1-0.2 mL) over 30 seconds.
-
-
Assessment of Sensory Blockade:
-
At predetermined time points (e.g., every 15-30 minutes), assess the sensory block using a radiant heat source (tail-flick or paw withdrawal test) or von Frey filaments.
-
Record the latency to withdrawal or the withdrawal threshold. An increase in latency or threshold indicates a sensory block.
-
-
Assessment of Motor Blockade:
-
At the same time points, evaluate motor function. This can be done by observing the rat's gait, righting reflex, or by quantifying hindlimb grip strength using a dynamometer.
-
A scoring system can be used to grade the degree of motor impairment.[10]
-
-
Data Analysis:
-
Determine the onset, duration, and intensity of both sensory and motor blockade for each group.
-
Compare the effects of different concentrations of (S)-2',6'-Pipecoloxylidide and the control group using appropriate statistical tests.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Epidural Anesthesia - An In-Depth How-To - WSAVA 2018 Congress - VIN [veterinarypartner.vin.com]
- 5. researchgate.net [researchgate.net]
- 6. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. nysora.com [nysora.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Continuous lumbar epidural infusion of levobupivacaine: effects of small-or large-volume regimen of infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of cardiotoxicity and plasma ropivacaine concentrations after serratus intercostal fascial plane block in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A study of the dosage and duration for levobupivacaine infusion by the caudal-epidural route in infants aged 3-6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caudal Epidural Anaesthesia in Sheep (Regional Anaesthetic Techniques) [cmapsconverted.ihmc.us]
Application of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine) in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as Ropivacaine, is a long-acting local anesthetic of the amide class.[1][2] It is the pure S-(-)-enantiomer, a structural modification that contributes to its reduced potential for central nervous system (CNS) and cardiotoxicity compared to its racemic predecessor, bupivacaine.[2] In the field of neuroscience, Ropivacaine serves as a critical tool for investigating the mechanisms of pain, neuronal excitability, and the function of specific ion channels. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve fibers, which prevents the influx of sodium ions necessary for the initiation and propagation of action potentials.[3][4] This blockade is state-dependent, with a higher affinity for open and inactivated channel states.[5]
Application Notes
Mechanism of Action
Ropivacaine's principal therapeutic and research application stems from its ability to block nerve impulse conduction by inhibiting voltage-gated sodium channels (NaVs).[3][4] This action is not only concentration-dependent but also use-dependent, meaning its blocking effect is enhanced with more frequent nerve stimulation.[6] Ropivacaine exhibits a degree of selectivity for sensory neurons over motor neurons, which is attributed to its lower lipophilicity compared to bupivacaine, resulting in less penetration of large, myelinated motor fibers.[2][4]
Beyond its primary target, Ropivacaine has been shown to interact with other ion channels and signaling pathways:
-
Potassium Channels: Ropivacaine can inhibit potassium channels in a dose-dependent manner, which may contribute to its overall effect on neuronal excitability.[4][7] Specifically, it has been shown to block ATP-sensitive potassium (KATP) channels.[8]
-
Calcium Channels: There is evidence that Ropivacaine can inhibit L-type voltage-dependent calcium channels, which could influence neurotransmitter release and other calcium-dependent cellular processes.[9]
-
PI3K/Akt/mTOR Signaling Pathway: Recent studies have indicated that Ropivacaine can modulate the PI3K/Akt/mTOR signaling pathway. This interaction appears to be involved in some of Ropivacaine's secondary effects, including potential anti-inflammatory actions and influences on cell proliferation and migration.[10][11] In the context of neuropathic pain, Ropivacaine has been shown to mitigate pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway.[10]
Applications in Neuroscience Research
-
Pain Research: Ropivacaine is extensively used in animal models of nociceptive, inflammatory, and neuropathic pain to study the underlying mechanisms of pain transmission and to evaluate the efficacy of novel analgesic compounds. The rat sciatic nerve block model is a common application.[3][12]
-
Ion Channel Biophysics: As a selective sodium channel blocker, Ropivacaine is a valuable pharmacological tool for dissecting the roles of different sodium channel subtypes in neuronal function. Electrophysiological techniques like patch-clamp are employed to study its interaction with specific channels (e.g., Nav1.2, Nav1.5, TTX-S, TTX-R).[5][6][13]
-
Neurotoxicity and Neuroprotection: Ropivacaine is used to investigate the mechanisms of local anesthetic-induced neurotoxicity.[14][15] Conversely, some studies explore its potential neuroprotective effects in certain contexts.[1]
-
Anesthesia and Analgesia Models: It is a standard agent for inducing local and regional anesthesia in preclinical studies, allowing for the investigation of surgical outcomes and postoperative pain management strategies.[16]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of Ropivacaine with various targets and its pharmacokinetic properties.
Table 1: Ropivacaine IC50 Values for Ion Channels
| Channel Subtype | Cell Type/System | Channel State | IC50 (µM) |
| Tetrodotoxin-Sensitive (TTX-S) Na+ Channels | Rat Dorsal Root Ganglion Neurons | - | 116 ± 35 |
| Tetrodotoxin-Resistant (TTX-R) Na+ Channels | Rat Dorsal Root Ganglion Neurons | - | 54 ± 14 |
| Nav1.5 (SCN5A) | Human Embryonic Kidney (HEK-293) Cells | Open | 322.2 ± 29.9 |
| Nav1.5 (SCN5A) | Human Embryonic Kidney (HEK-293) Cells | Inactivated | 2.73 ± 0.27 |
| ATP-Sensitive K+ (KATP) Channels | COS-7 Cells | - | 249 |
| L-type Voltage-Dependent Ca2+ Channels | Guinea-Pig Ventricular Myocytes | - | 430 |
Table 2: Pharmacokinetic Properties of Ropivacaine
| Parameter | Value | Species/Route |
| Terminal Half-life | 1.8 ± 0.7 hours | Human / Intravenous |
| Terminal Half-life | 4.2 ± 1.0 hours | Human / Epidural |
| Protein Binding | ~94% | Human Plasma |
| Volume of Distribution | 41 ± 7 L | Human |
| Metabolism | Extensive hepatic metabolism (CYP1A2 and CYP3A4) | Human |
| Excretion | ~86% in urine | Human |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology to Assess Sodium Channel Blockade
This protocol describes the measurement of tonic and use-dependent block of voltage-gated sodium channels by Ropivacaine in a mammalian cell line (e.g., HEK-293) expressing a specific sodium channel subtype.
1. Cell Preparation:
- Culture HEK-293 cells stably expressing the sodium channel of interest (e.g., Nav1.5).
- Plate cells onto glass coverslips 24-48 hours prior to the experiment at a low density to facilitate patching of individual cells.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.3 with KOH.
- Ropivacaine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of Ropivacaine hydrochloride in the external solution. Subsequent dilutions to the desired final concentrations (e.g., 1, 10, 100, 300 µM) should be made fresh daily in the external solution.
3. Electrophysiological Recording:
- Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a gigaohm seal (>1 GΩ) with a target cell and then rupture the membrane to achieve the whole-cell configuration.
- Set the holding potential to -100 mV to ensure most sodium channels are in the resting state.
4. Voltage-Clamp Protocols:
- Tonic Block:
- From the holding potential, apply a depolarizing step to elicit the peak sodium current (e.g., to -10 mV for 50 ms).
- Apply this pulse at a low frequency (e.g., every 15-20 seconds) to allow for full recovery between pulses.
- After obtaining a stable baseline current, perfuse the cell with increasing concentrations of Ropivacaine and record the reduction in peak current amplitude at each concentration.
- Use-Dependent Block:
- From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz).
- Record the peak current for each pulse in the train.
- Perform this protocol first in the control external solution and then during perfusion with Ropivacaine. The progressive decrease in current amplitude during the pulse train in the presence of the drug indicates use-dependent block.
Protocol 2: In Vivo Assessment of Local Anesthetic Efficacy - Rat Sciatic Nerve Block Model
This protocol outlines a method to assess the sensory and motor blockade produced by Ropivacaine in a rat model.
1. Animal Preparation:
- Use adult male Sprague-Dawley or Wistar rats (250-300 g).
- Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
- Shave the fur over the lateral aspect of the thigh of the hindlimb to be injected.
2. Ropivacaine Solution Preparation:
- Prepare a sterile solution of 0.5% Ropivacaine in saline. The injection volume is typically around 0.1-0.2 mL.[3][12]
3. Sciatic Nerve Block Procedure:
- Position the rat in a lateral or prone position.
- Identify the sciatic notch, a depression between the greater trochanter of the femur and the ischial tuberosity.
- A nerve stimulator can be used for precise localization of the sciatic nerve. Insert the stimulating needle perpendicular to the skin at the sciatic notch. A motor response (e.g., paw flexion or extension) at a low current (e.g., <0.5 mA) confirms correct needle placement.
- Once the nerve is located, inject the Ropivacaine solution slowly over 10-15 seconds.
4. Assessment of Blockade:
- Motor Block: Assess motor function at regular intervals (e.g., every 15-30 minutes) until recovery. This can be done by observing for limb dragging or using a quantitative method like measuring the toe-spreading reflex.
- Sensory Block (Nociception): Assess the sensory block by applying a noxious stimulus to the plantar surface of the hind paw and observing the withdrawal reflex. The tail-flick or hot-plate test can also be adapted for this purpose. The latency to withdrawal is the measured parameter.
- Record the onset time of the block, the duration of the block (time until full recovery of motor and sensory function), and the intensity of the block at each time point.
5. Post-Procedure Care:
- Allow the rat to recover from anesthesia on a warming pad.
- Monitor the animal until it has fully recovered motor function to prevent injury to the blocked limb.
Visualizations
Caption: Simplified signaling pathway of Ropivacaine in a neuron.
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ropivacaine on membrane potential and voltage-dependent calcium channel current in single guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rapm.bmj.com [rapm.bmj.com]
- 13. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model [mdpi.com]
- 15. Intrathecally administered ropivacaine is less neurotoxic than procaine, bupivacaine, and levobupivacaine in a rat spinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Despropyl Ropivacaine in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Despropyl Ropivacaine, also known as 2',6'-pipecoloxylidide (PPX), is a primary metabolite of the long-acting amide local anesthetic, Ropivacaine.[1][2] Ropivacaine is extensively metabolized in the liver, where it undergoes N-dealkylation primarily by the cytochrome P450 enzyme CYP3A4 to form N-Despropyl Ropivacaine.[1][2] While the pharmacological and toxicological profiles of Ropivacaine are well-documented, the specific biochemical activities of its metabolites, including N-Despropyl Ropivacaine, are less characterized. These application notes provide a detailed protocol for utilizing N-Despropyl Ropivacaine in biochemical assays to investigate its potential biological effects, drawing upon the known mechanisms of its parent compound.
The primary mechanism of action for Ropivacaine and other local anesthetics is the reversible blockade of voltage-gated sodium channels in nerve fibers, which prevents the generation and conduction of nerve impulses.[1][3] It is hypothesized that N-Despropyl Ropivacaine may retain some of this sodium channel blocking activity. Furthermore, Ropivacaine has been shown to influence various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.[4] These protocols will enable researchers to explore whether N-Despropyl Ropivacaine exhibits similar activities.
Data Presentation
Due to the limited availability of specific quantitative data for N-Despropyl Ropivacaine in the public domain, the following table presents hypothetical data to serve as a template for reporting experimental findings. Researchers are encouraged to generate and report their own data using the protocols provided.
Table 1: Hypothetical Quantitative Data for N-Despropyl Ropivacaine Activity
| Assay Type | Target | Parameter | N-Despropyl Ropivacaine | Ropivacaine (for comparison) |
| Sodium Channel Blockade | Voltage-gated Sodium Channels (Nav1.5) | IC50 (µM) | Data to be determined | 54 ± 14[5] |
| Cell Viability | Hepatocellular Carcinoma Cells (HepG2) | IC50 (mM) | Data to be determined | 7.538[6] |
| Enzyme Inhibition | Cytochrome P450 3A4 (CYP3A4) | IC50 (µM) | Data to be determined | Data not available |
Experimental Protocols
Voltage-Gated Sodium Channel Blockade Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol is designed to assess the inhibitory effect of N-Despropyl Ropivacaine on voltage-gated sodium channels, the primary target of its parent compound, Ropivacaine.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Despropyl Ropivacaine for a specific subtype of voltage-gated sodium channels (e.g., Nav1.5) expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the desired sodium channel subtype (e.g., Nav1.5)
-
N-Despropyl Ropivacaine stock solution (in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4)
-
Internal pipette solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Culture HEK293 cells expressing the target sodium channel to 70-80% confluency.
-
Prepare a series of dilutions of N-Despropyl Ropivacaine in the external recording solution from the stock solution. A typical concentration range to test would be from 1 µM to 1 mM.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a voltage-clamp protocol (e.g., holding potential of -100 mV, followed by a depolarizing step to 0 mV for 20 ms).
-
Perfuse the cell with the different concentrations of N-Despropyl Ropivacaine, allowing for equilibration at each concentration before recording the sodium currents again.
-
Wash out the compound with the external solution to check for reversibility of the block.
-
Repeat the procedure for a statistically significant number of cells for each concentration.
Data Analysis:
-
Measure the peak sodium current amplitude at each concentration of N-Despropyl Ropivacaine.
-
Normalize the current at each concentration to the baseline current to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the N-Despropyl Ropivacaine concentration.
-
Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of N-Despropyl Ropivacaine on the viability of a selected cell line, for instance, a cancer cell line where the parent compound has shown activity.
Objective: To determine the effect of N-Despropyl Ropivacaine on the proliferation and viability of a specific cell line (e.g., HepG2 hepatocellular carcinoma cells).
Materials:
-
HepG2 cells
-
N-Despropyl Ropivacaine stock solution
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of N-Despropyl Ropivacaine in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of N-Despropyl Ropivacaine (and a vehicle control).
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of N-Despropyl Ropivacaine to generate a dose-response curve and determine the IC50 value if applicable.
Mandatory Visualization
Caption: Metabolic pathway of Ropivacaine to N-Despropyl Ropivacaine.
Caption: Presumed mechanism of action for N-Despropyl Ropivacaine.
Caption: Hypothesized inhibitory effect on the IGF-1R/PI3K/AKT/mTOR pathway.
References
- 1. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropivacaine Inhibits Lung Cancer Cell Malignancy Through Downregulation of Cellular Signaling Including HIF-1α In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ropivacaine suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide as a Key Intermediate for Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a crucial chiral intermediate in the synthesis of the long-acting local anesthetics Ropivacaine and Levobupivacaine. The S-enantiomer of these drugs is preferred due to its reduced cardiotoxicity compared to the R-enantiomer or the racemic mixture.[1][2][3][4]
Introduction
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, also known as (S)-2',6'-pipecoloxylidide or N-Despropyl Ropivacaine, serves as a pivotal building block in the stereoselective synthesis of modern local anesthetics.[5][6][7] Its specific chiral configuration is essential for producing the final active pharmaceutical ingredients (APIs) with the desired therapeutic profiles. The development of single-enantiomer drugs like Ropivacaine and Levobupivacaine represents a significant advancement in patient safety and efficacy in regional anesthesia.[1][2][3][8]
Synthetic Pathways
The general synthetic strategy involves the N-alkylation of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide to introduce the respective propyl or butyl group, yielding Ropivacaine or Levobupivacaine. The intermediate itself can be synthesized from (S)-pipecolic acid or by resolution of the racemic mixture.[9][10][11][12]
Caption: Synthetic routes to Ropivacaine and Levobupivacaine.
Experimental Protocols
The following are generalized protocols based on literature procedures. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Protocol 1: Synthesis of Ropivacaine from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
This protocol outlines the N-propylation of the intermediate to yield Ropivacaine.
Caption: Workflow for the synthesis of Ropivacaine.
Materials:
-
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropyl ether (for purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (1 equivalent) and potassium carbonate in anhydrous tetrahydrofuran.
-
Add 1-bromopropane (typically an excess, e.g., 1.5-2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for approximately 20-24 hours.[13] Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Ropivacaine base.
-
Purify the crude product by recrystallization from a suitable solvent system, such as diisopropyl ether, to yield pure Ropivacaine base.[13]
-
The free base can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.
Protocol 2: Synthesis of Levobupivacaine from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
This protocol details the N-butylation of the intermediate to produce Levobupivacaine.
References
- 1. [PDF] Chiral Aspects of Local Anesthetics | Semantic Scholar [semanticscholar.org]
- 2. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Aspects of Local Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (2S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide) CAS#: 27262-40-4 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]
- 9. CA2200356C - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 13. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for (S)-2',6'-Pipecoloxylidide (Levobupivacaine) in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of (S)-2',6'-Pipecoloxylidide, the S-enantiomer of bupivacaine, commonly known as levobupivacaine, in preclinical studies. This document includes summarized quantitative data, detailed experimental protocols, and visualizations of the primary signaling pathway and experimental workflows.
Introduction
(S)-2',6'-Pipecoloxylidide, or levobupivacaine, is a long-acting amide local anesthetic.[1][2] Preclinical studies have consistently demonstrated that levobupivacaine possesses a safer cardiovascular and central nervous system (CNS) toxicity profile compared to its racemic parent compound, bupivacaine, and the R-(+)-enantiomer, dextrobupivacaine.[1][3] This improved safety profile is attributed to its stereoselective interaction with voltage-gated sodium channels.[4] These notes are intended to guide researchers in designing and executing preclinical studies involving levobupivacaine.
Quantitative Data Summary
The following tables summarize the dosages of levobupivacaine used in various preclinical models.
Table 1: Dosage of Levobupivacaine in Rat Models
| Route of Administration | Dosage/Concentration | Animal Model | Observed Effects | Reference(s) |
| Sciatic Nerve Block | 0.1 mL of 0.0625%, 0.125%, and 0.25% | Sprague-Dawley Rats | Dose-dependent sensory and motor blockade. At 0.25%, produced a longer duration of complete block compared to ropivacaine. | [5][6] |
| Subcutaneous Injection | 5 mg/kg, 10 mg/kg, 20 mg/kg (daily for 14 days) | NIH Mice | NOAEL established at 10 mg/kg/day. Higher doses led to respiratory inhibition. | [4] |
| Intravenous Infusion | 2 mg/kg/min until asystole | Anesthetized Rats | Intermediate systemic toxicity between ropivacaine and bupivacaine. | [7] |
Table 2: Dosage of Levobupivacaine in Swine Models
| Route of Administration | Dosage/Concentration | Animal Model | Observed Effects | Reference(s) |
| Intravenous Bolus | 4 mg/kg | Large White Pigs | Induced hemodynamic repercussions; noted to be more toxic than racemic bupivacaine in this model. | [8][9] |
| Intravenous Bolus | 3 mg/kg | Anesthetized Pigs | Used to induce systemic local anesthetic toxicity for resuscitation studies. | [10] |
Experimental Protocols
Protocol for Sciatic Nerve Block in Rats
This protocol is based on methodologies for inducing a peripheral nerve block to evaluate the efficacy and duration of the local anesthetic effect of levobupivacaine.
Materials:
-
(S)-2',6'-Pipecoloxylidide (Levobupivacaine) sterile solution
-
Sterile 0.9% saline for dilution
-
1 mL syringes with 25-gauge needles
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Preparation: Acclimatize rats to the testing environment. On the day of the experiment, weigh each animal to ensure accurate dosing.
-
Drug Preparation: Prepare fresh dilutions of levobupivacaine in sterile 0.9% saline to achieve the desired concentrations (e.g., 0.0625%, 0.125%, 0.25%).[5][6] The pH of the solution should be adjusted to between 4.0 and 6.0.[11]
-
Injection Site Preparation: Anesthetize the rat according to an approved institutional protocol. Shave the fur over the lateral aspect of the thigh to expose the injection site. Clean the skin with a suitable disinfectant.
-
Injection: Palpate the greater trochanter and the knee joint. The injection site is located just posterior to the femur, midway between these two points. Insert the needle perpendicular to the skin until a motor response (e.g., paw twitch) is elicited, indicating proximity to the sciatic nerve. Inject a volume of 0.1 mL of the prepared levobupivacaine solution percutaneously.[5][6]
-
Assessment of Blockade:
-
Motor Function: At regular intervals, assess the motor function of the injected limb. This can be done by observing the rat's ability to walk and grip with the toes.
-
Sensory Function (Nociception): Apply a noxious stimulus (e.g., tail-flick test, hot plate test) to the plantar surface of the hind paw and record the latency to response.
-
Proprioception: Evaluate the animal's awareness of its limb position.
-
-
Data Collection: Record the onset time, degree, and duration of the motor and sensory blockade for each dose.
Protocol for Intravenous Toxicity Study in Swine
This protocol outlines a method to assess the systemic toxicity of levobupivacaine, particularly its cardiovascular effects.
Materials:
-
(S)-2',6'-Pipecoloxylidide (Levobupivacaine) sterile solution for injection
-
Anesthetic agents (e.g., thiopental)
-
Mechanical ventilator
-
Invasive pressure monitoring equipment (e.g., arterial line)
-
Pulmonary artery catheter (Swan-Ganz)
-
ECG monitoring equipment
-
Large White pigs
Procedure:
-
Animal Preparation: Fast the pigs overnight with free access to water. Anesthetize the animals with an appropriate agent (e.g., thiopental) and maintain anesthesia throughout the experiment.[8][9]
-
Instrumentation:
-
Perform tracheal intubation and institute mechanical ventilation.[8][9]
-
Establish invasive hemodynamic monitoring by placing an arterial line for continuous blood pressure measurement and a pulmonary artery catheter for measuring cardiac output, pulmonary artery pressure, and central venous pressure.[8][9]
-
Place ECG leads for continuous monitoring of cardiac rhythm.
-
-
Stabilization: Allow the animal to stabilize for a period of 30 minutes after instrumentation. Record baseline hemodynamic and ECG parameters.[8][9]
-
Drug Administration: Administer a bolus injection of levobupivacaine at a dose of 4 mg/kg intravenously.[8][9]
-
Monitoring and Data Collection: Continuously record all hemodynamic parameters and the ECG. Specifically, note any changes at 1, 5, 10, 15, 20, and 30 minutes post-injection.[8]
-
Endpoint: The primary endpoints are significant hemodynamic instability (e.g., severe hypotension, bradycardia) or the development of life-threatening arrhythmias. Humane endpoints should be clearly defined in the study protocol.
Signaling Pathways and Experimental Workflows
Primary Signaling Pathway of Levobupivacaine
Levobupivacaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[4] By binding to the intracellular portion of the sodium channel, it stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials.[4][12] This inhibition of nerve impulse conduction results in a loss of sensation. Additionally, levobupivacaine can affect other ion channels, such as potassium and calcium channels, and interfere with intracellular calcium signaling, which may contribute to its overall effects.[5][10][13]
References
- 1. virpaxpharma.com [virpaxpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Mepivacaine-induced intracellular calcium increase appears to be mediated primarily by calcium influx in rat aorta without endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. Vasoconstrictive effects of levobupivacaine on the basilar artery in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Ropivacaine from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the local anesthetic, Ropivacaine, commencing from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. The synthesis involves an N-alkylation reaction, a critical step that yields the final active pharmaceutical ingredient. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthetic process, including reaction conditions, purification methods, and expected yields.
Introduction
Ropivacaine is a long-acting amide local anesthetic agent widely used for surgical anesthesia and postoperative pain management.[1][2] It is the pure (S)-enantiomer, a characteristic that contributes to its reduced central nervous system (CNS) and cardiotoxic potential compared to its racemic or R-enantiomer counterparts.[1] The synthesis described herein focuses on the final step of Ropivacaine production: the N-alkylation of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. This precursor is also known as (S)-pipecolic acid 2,6-xylidide.[3]
Synthetic Pathway
The synthesis of Ropivacaine from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a straightforward N-alkylation reaction. The secondary amine of the piperidine ring is alkylated using a propylating agent, typically 1-bromopropane, in the presence of a base.
Caption: Synthetic workflow for Ropivacaine.
Experimental Protocols
Several protocols for the N-alkylation of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide have been reported. Below are detailed methodologies from various sources.
Protocol 1: Synthesis in Tetrahydrofuran (THF)
This protocol outlines the synthesis of Ropivacaine base using THF as the solvent.
-
Materials:
-
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide ( (S)-pipecolic acid 2,6-xylidide)
-
n-Propyl bromide (1-Bromopropane)
-
Tetrahydrofuran (THF)
-
Diisopropyl ether
-
-
Procedure:
-
Dissolve (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (145 g, 0.624 mol) in THF (2.5 L) in a suitable reaction vessel.[3]
-
Add n-propyl bromide (766 g, 6.24 mol).[3]
-
Heat the mixture to reflux and maintain for approximately 20-24 hours.[3]
-
After the reaction is complete, cool the mixture and filter off any inorganic salts.[3]
-
Evaporate the solvent to dryness to obtain the crude Ropivacaine base as a solid.[3]
-
-
Purification:
Protocol 2: Synthesis with Ultrasound Irradiation
This method utilizes ultrasound irradiation to potentially reduce reaction times and improve yields.
-
Materials:
-
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
-
1-Bromopropane
-
Reaction Solvent (e.g., Ethanol)
-
-
Procedure:
Protocol 3: Synthesis in Ethanol with Sodium Carbonate
This protocol provides a specific example of the N-alkylation reaction in ethanol.
-
Materials:
-
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
-
Bromobutane (Note: This is for Levobupivacaine, but the procedure is analogous for Ropivacaine with 1-bromopropane)
-
Ethanol (EtOH)
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
-
Procedure:
-
In a 100 mL reaction flask, add ethanol (26 mL), (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (5.31 g, 22.83 mmol), 1-bromopropane (equivalent to bromobutane in the cited protocol, e.g., 1.5 equivalents), and sodium carbonate (2.90 g, 27.30 mmol).[5]
-
Stir the mixture to disperse the solids and heat to 75°C.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically carried out for 5 hours.[5]
-
Upon completion, add water (78 mL) to the reaction mixture to precipitate the product.[5]
-
Filter the resulting solid to isolate the crude Ropivacaine base.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various synthetic protocols.
| Parameter | Protocol 1 (THF)[3] | Protocol 2 (Ultrasound)[4] | Protocol 3 (Ethanol/Na₂CO₃)[5] |
| Starting Material | (S)-pipecolic acid 2,6-xylidide | L-N-(2,6-dimethylphenyl)piperidin-2-carboxamide | (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
| Alkylating Agent | n-Propyl bromide | 1-Bromopropane | Bromobutane (analogy) |
| Solvent | Tetrahydrofuran | Not specified | Ethanol |
| Base | Not explicitly stated (likely excess alkyl halide acts as base scavenger, or a base is used but not mentioned in the abstract) | Not specified | Sodium Carbonate |
| Temperature | Reflux | 50°C | 75°C |
| Reaction Time | 20-24 hours | 1 hour | 5 hours |
| Molar Yield | 94% | Higher yields (unspecified) | 93% (for Levobupivacaine) |
| HPLC Purity | 99.75% | Not specified | 99.12% (for Levobupivacaine) |
| Enantiomeric Purity | 99.54% | Not specified | Not specified |
Conversion to Ropivacaine Hydrochloride
The synthesized Ropivacaine base is often converted to its hydrochloride salt for pharmaceutical applications.
Caption: Ropivacaine HCl formation workflow.
A general procedure for the preparation of the hydrochloride salt is as follows:
-
Dissolve 1 g of Ropivacaine base in 35 g of USP-grade purified water.[3]
-
Slowly add 1.0 N sodium hydroxide solution dropwise to adjust the pH to 9-10, which may seem counterintuitive as described, and likely refers to the purification of the base before salt formation. A more direct method involves dissolving the base in a suitable solvent and adding hydrochloric acid.
-
Alternatively, suspend the pure Ropivacaine base in distilled water and carefully add hydrochloric acid to adjust the pH to 3-3.5, ensuring the base completely dissolves.[6]
-
The resulting precipitate of Ropivacaine hydrochloride can be collected by filtration, washed with purified water, and dried.[3]
Conclusion
The synthesis of Ropivacaine from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide via N-alkylation is a well-established and efficient process. The choice of solvent, base, temperature, and reaction time can be optimized to achieve high yields and purity. The protocols provided offer a solid foundation for laboratory-scale synthesis and can be adapted for process development and scale-up in a pharmaceutical manufacturing setting. Careful control of the reaction conditions is crucial to ensure the final product meets the stringent quality requirements for an active pharmaceutical ingredient.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 3. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 4. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]
- 5. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of N-Despropyl Ropivacaine in Drug Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Despropyl Ropivacaine in the formulation development and quality control of Ropivacaine drug products. N-Despropyl Ropivacaine, also known as Ropivacaine EP Impurity B, is a primary metabolite and a critical process impurity of the local anesthetic Ropivacaine. Its monitoring and control are essential for ensuring the safety, efficacy, and stability of the final drug formulation.
Introduction
Ropivacaine is an amide-type local anesthetic widely used for surgical anesthesia and pain management.[1] During its synthesis and upon metabolic degradation in the body, N-Despropyl Ropivacaine can be formed.[2] In pharmaceutical formulations, the presence of impurities such as N-Despropyl Ropivacaine must be carefully controlled to meet regulatory requirements. Therefore, its use as a reference standard in analytical procedures is a critical aspect of drug formulation studies. These notes will detail its application in method validation, stability studies, and quality control of Ropivacaine formulations.
Role of N-Despropyl Ropivacaine in Formulation Studies
N-Despropyl Ropivacaine serves two primary roles in the context of Ropivacaine drug formulation studies:
-
Reference Standard for Analytical Method Validation: High-purity N-Despropyl Ropivacaine is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify its presence in the Ropivacaine active pharmaceutical ingredient (API) and finished drug product.
-
Marker for Stability and Degradation Studies: The formation and quantification of N-Despropyl Ropivacaine are monitored during forced degradation and long-term stability studies to understand the degradation pathways of Ropivacaine and to establish the shelf-life of the formulation.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the analysis of N-Despropyl Ropivacaine.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
| Synonyms | Ropivacaine EP Impurity B |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.32 g/mol |
| CAS Number | 27262-40-4 |
Table 2: Typical Chromatographic Conditions for Analysis
| Parameter | HPLC-UV Method |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄ with sulfuric acid and triethylamine, pH adjusted). The ratio is typically optimized (e.g., 20:80 v/v).[3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at 210 nm for Ropivacaine and 237 nm for N-Despropyl Ropivacaine (PPX).[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Experimental Protocols
Protocol 1: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of Ropivacaine and its impurity, N-Despropyl Ropivacaine, in a drug formulation.
Materials:
-
Ropivacaine Hydrochloride Reference Standard
-
N-Despropyl Ropivacaine Reference Standard
-
Ropivacaine drug product (e.g., injectable solution)
-
HPLC grade acetonitrile, water, potassium dihydrogen phosphate, sulfuric acid, triethylamine
-
HPLC system with UV detector
-
Analytical balance, volumetric flasks, pipettes, and syringes with 0.45 µm filters
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve Ropivacaine HCl and N-Despropyl Ropivacaine reference standards in a suitable diluent (e.g., mobile phase) to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
Prepare a mixed standard solution containing both Ropivacaine and N-Despropyl Ropivacaine at a concentration relevant to the expected levels in the drug product (e.g., Ropivacaine at its nominal concentration and N-Despropyl Ropivacaine at the specification limit for impurities).
-
Prepare a series of calibration standards by diluting the stock solutions to cover a range of concentrations.
-
-
Preparation of Sample Solution:
-
Accurately dilute the Ropivacaine drug product with the diluent to achieve a final concentration within the calibration range of the method.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the conditions outlined in Table 2.
-
Inject the diluent (as a blank), followed by the mixed standard solution, and then the sample solution.
-
Record the chromatograms and determine the retention times and peak areas for Ropivacaine and N-Despropyl Ropivacaine.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze the blank, a placebo formulation (if applicable), the individual standard solutions, and the mixed standard solution to ensure no interference at the retention times of Ropivacaine and N-Despropyl Ropivacaine.
-
Linearity: Inject the calibration standards in triplicate and plot a calibration curve of peak area versus concentration for both analytes. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the placebo formulation with known amounts of Ropivacaine and N-Despropyl Ropivacaine at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the sample solution on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of N-Despropyl Ropivacaine that can be reliably detected and quantified.
-
Diagram: HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation.
Protocol 2: Forced Degradation Study of a Ropivacaine Formulation
Objective: To investigate the degradation pathways of Ropivacaine in a pharmaceutical formulation under various stress conditions and to identify and quantify the formation of N-Despropyl Ropivacaine.
Materials:
-
Ropivacaine drug product
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method (from Protocol 1)
-
N-Despropyl Ropivacaine reference standard
-
pH meter, oven, photostability chamber
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of the Ropivacaine drug product.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to an aliquot and keep at room temperature for 24 hours.
-
Thermal Degradation: Store an aliquot in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all stressed samples appropriately with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Identify the N-Despropyl Ropivacaine peak by comparing its retention time with that of the reference standard.
-
Quantify the amount of N-Despropyl Ropivacaine and other degradation products formed.
-
Diagram: Forced Degradation Study Workflow
Caption: Workflow of a forced degradation study.
Impact of Excipients on N-Despropyl Ropivacaine Formation
The choice of excipients can significantly impact the stability of Ropivacaine and the potential formation of N-Despropyl Ropivacaine.[4][5] For instance, excipients that alter the pH of the microenvironment or contain reactive impurities could potentially accelerate degradation pathways.
Protocol for Excipient Compatibility Study:
-
Prepare binary mixtures of Ropivacaine API with individual excipients in a predetermined ratio (e.g., 1:1 or as per the proposed formulation).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
At predefined time points, analyze the samples using the validated stability-indicating HPLC method to monitor for the appearance of the N-Despropyl Ropivacaine peak and other degradants.
-
Compare the degradation profiles of the binary mixtures with that of the pure API to identify any incompatibilities.
Diagram: Excipient Compatibility Logic
Caption: Logic for excipient compatibility testing.
Conclusion
N-Despropyl Ropivacaine is an indispensable tool in the development of robust and stable Ropivacaine drug formulations. Its use as a reference standard allows for the development of highly specific and accurate analytical methods necessary for quality control and stability assessment. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to effectively utilize N-Despropyl Ropivacaine in their formulation studies, ultimately contributing to the development of safe and effective Ropivacaine drug products.
References
- 1. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ualberta.ca [ualberta.ca]
- 4. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 5. jocpr.com [jocpr.com]
Application Notes & Protocols for the Quantification of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Bupivacaine)
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, the S-enantiomer of Bupivacaine, is a widely used local anesthetic. Accurate and precise quantification of this compound in various biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. These application notes provide a comprehensive overview of validated analytical methods for the quantification of (S)-Bupivacaine, including detailed experimental protocols and comparative data.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance of various analytical methods for the quantification of Bupivacaine.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (Plasma)[1][2] | Method 2 (Pharmaceutical Dosage Forms)[3] | Method 3 (Plasma - Enantioselective)[4] |
| Matrix | Human Plasma | Pharmaceutical Dosage Forms | Human Plasma |
| Column | Reversed-phase C18 | Waters RP-C18 (150 x 4.6 mm, 3.5 µm) | Chirex® 3020 chiral stationary phase |
| Mobile Phase | 0.05 M phosphate buffer and methanol (62:38) at pH 5.9 | pH 6.5 buffer : acetonitrile (50:50) | 95% n-hexane:ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | PDA at 220 nm | MS/MS |
| Linearity Range | 50 - 3200 ng/mL | 25 - 150 µg/mL | 0.25 - 50 ng/mL (for each enantiomer) |
| LOD | 25 ng/mL | 5.064 µg/mL | Not Reported |
| LOQ | 50 ng/mL | Not Reported | 0.25 ng/mL (total), 0.125 ng/mL (unbound) |
| Retention Time | 5.9 min | 5.46 min | Not specified |
| Internal Standard | Lidocaine | Not specified | Not specified |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 (Human Plasma)[5] | Method 2 (Plasma & Breast Milk)[6] | Method 3 (Human Serum)[7] |
| Matrix | Human Plasma | Human Plasma and Breast Milk | Human Serum |
| Column | Acquity HSS T3 (2.1 x 50 mm, 1.8 µm) | ACQUITY UPLC BEH C18 | Not specified |
| Mobile Phase | Gradient with 10 mM Ammonium Formate and Acetonitrile:water:Formic acid (96:5:0.2, v/v/v) | Not specified | Not specified |
| Flow Rate | Not specified | Not specified | Not specified |
| Detection | MS/MS (MRM) | Triple quadrupole mass spectrometer (positive ESI) | MS/MS (MRM) |
| Linearity Range | 10 - 4500 ng/mL | 0.5 - 500 ng/mL | 1.0 - 200.0 ng/mL |
| LOD | Not Reported | Not Reported | Not Reported |
| LOQ | 10 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
| Run Time | 2.5 min | Not specified | Not specified |
| Internal Standard | Bupivacaine-d9 | Not specified | Not used (external calibration) |
| Recovery | ~98% | Not specified | Not specified |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the analytical quantification of (S)-Bupivacaine.
Caption: General workflow for the quantification of (S)-Bupivacaine.
Caption: Workflow for enantioselective LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Quantification of Bupivacaine in Human Plasma by HPLC-UV
This protocol is based on established methods for the determination of bupivacaine in plasma.[1][2]
1. Materials and Reagents:
-
Bupivacaine hydrochloride standard
-
Lidocaine (Internal Standard)
-
HPLC-grade methanol, n-hexane, and ether
-
Sodium hydroxide (2 N)
-
Hydrochloric acid (HCl)
-
Phosphate buffer (0.05 M)
-
Human plasma
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma in a glass tube, add 10 µL of the internal standard (lidocaine).
-
Add 100 µL of 2 N sodium hydroxide to alkalinize the sample.
-
Add 3 mL of n-hexane (or ether) and vortex for 1 minute.
-
Centrifuge at 3500 rpm for 10 minutes to separate the phases.
-
Transfer the organic phase to a new tube.
-
For back-extraction, add a suitable volume of HCl, vortex, and centrifuge.
-
Transfer the acidic aqueous phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue with 200 µL of the mobile phase.
3. HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: 0.05 M phosphate buffer and methanol (62:38), pH 5.9
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Detection: UV at 254 nm
-
Retention Times: Bupivacaine (~5.9 min), Lidocaine (~3.8 min)[2]
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of bupivacaine (e.g., 50 to 3200 ng/mL).[2]
-
Process the standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of bupivacaine to the internal standard against the concentration.
-
Determine the concentration of bupivacaine in the unknown samples from the calibration curve.
Protocol 2: Enantioselective Quantification of Bupivacaine in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the analysis of bupivacaine enantiomers.[4]
1. Materials and Reagents:
-
(S)-Bupivacaine and (R)-Bupivacaine standards
-
HPLC-grade n-hexane, ethanol, and acetonitrile
-
Human plasma
2. Sample Preparation:
-
Take 200 µL of plasma or plasma ultra-filtrate.
-
Perform deproteinization of the matrix with acetonitrile and water.
-
Extract with n-hexane in an alkaline medium.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions:
-
Column: Chirex® 3020 chiral stationary phase column
-
Mobile Phase: A mixture of 95% n-hexane:ethanol (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: Tandem mass spectrometry (MS/MS) with appropriate precursor and product ions for bupivacaine.
4. Calibration and Quantification:
-
Prepare calibration standards with known concentrations of both (S)- and (R)-bupivacaine in blank plasma.
-
Process the standards and samples as described above.
-
Generate separate calibration curves for each enantiomer.
-
Quantify the (S)- and (R)-bupivacaine concentrations in the samples. The lower limit of quantification can be as low as 0.25 ng/mL for each enantiomer in plasma.[4]
Protocol 3: Quantification of Bupivacaine in Pharmaceutical Dosage Forms by RP-HPLC
This protocol is based on a method for the estimation of bupivacaine in pharmaceutical formulations.[3]
1. Materials and Reagents:
-
Bupivacaine hydrochloride standard
-
HPLC-grade acetonitrile and methanol
-
Potassium dihydrogen phosphate
-
Triethylamine
-
Orthophosphoric acid
-
Milli-Q water
2. Preparation of Mobile Phase and Solutions:
-
Buffer: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water. Add 5 mL of triethylamine and adjust the pH to 6.5 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the pH 6.5 buffer and acetonitrile in a 50:50 ratio.
-
Diluent: Mix Milli-Q water and methanol in a 50:50 v/v ratio.
-
Standard Solution: Prepare a stock solution of bupivacaine hydrochloride and dilute it to the desired concentrations (e.g., 25 – 150 µg/mL) with the diluent.
3. Chromatographic Conditions:
-
Column: Waters RP-C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: pH 6.5 buffer : acetonitrile (50:50)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
Detection: PDA detector at 220 nm
-
Retention Time: Approximately 5.46 min
4. Analysis of Pharmaceutical Formulation:
-
Accurately weigh and transfer the pharmaceutical dosage form equivalent to a known amount of bupivacaine hydrochloride into a volumetric flask.
-
Add the diluent, sonicate to dissolve, and dilute to the mark.
-
Filter the solution and inject it into the HPLC system.
-
Quantify the amount of bupivacaine by comparing the peak area with that of the standard solution.
References
- 1. Determination of bupivacaine in plasma by high-performance liquid chromatography. Levels after scalp infiltration in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
Welcome to the technical support center for the synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide?
A1: Low yields can often be attributed to several factors:
-
Inefficient Amide Coupling: The reaction between the sterically hindered 2,6-dimethylaniline and the piperidine-2-carboxylic acid derivative can be sluggish. The choice of coupling reagent and reaction conditions is critical.
-
Side Reactions: Unwanted side reactions can consume starting materials or the desired product. A common issue is the hydrolysis of the activated carboxylic acid intermediate, which reverts it back to the starting carboxylic acid.
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous extractions, washing, and chromatographic purification steps.
-
Poor Quality of Reagents or Solvents: The presence of moisture or impurities in reagents and solvents can lead to side reactions and lower yields. Using anhydrous solvents is often crucial.
Q2: Which synthetic route generally provides the highest yield for the core amide formation?
A2: While various methods exist, a high-yield approach (often exceeding 85%) involves the activation of (S)-2-piperidinecarboxylic acid by converting it to an acyl halide intermediate before reacting it with 2,6-dimethylaniline. This method is often preferred in industrial settings due to its efficiency and the high reactivity of the acyl halide.
Q3: How do I choose the right coupling agent for the amide bond formation?
A3: The selection of a coupling agent is critical. For this specific synthesis, which involves a sterically hindered aniline, more potent activating agents are often required.
-
Acyl Halide Formation: Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) can be used to form the highly reactive acyl chloride. This is a robust method that can lead to high yields.[1]
-
Carbodiimides: Reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
-
Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are very effective but can be more expensive. They are particularly useful for difficult couplings.
Q4: What are the key impurities I should look out for?
A4: Key impurities can include unreacted starting materials ((S)-2-piperidinecarboxylic acid and 2,6-dimethylaniline), byproducts from the coupling agent (e.g., dicyclohexylurea if using DCC), and potential side products from the reaction itself. One potential byproduct is N-(2,6-dimethylphenyl)pyridine-2-carboxamide, which can arise from dehydrogenation of the piperidine ring under certain conditions.[2]
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Ineffective Amide Coupling | 1. Evaluate Coupling Reagent: If using carbodiimides (DCC, EDC) with low success, consider switching to a more reactive method, such as converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride.[1] 2. Add Activators: If using carbodiimides, include additives like HOBt or DMAP to enhance the reaction rate and suppress side reactions. 3. Optimize Temperature: While room temperature is a common starting point, some sterically hindered couplings benefit from gentle heating (e.g., 40-60 °C). Monitor for potential degradation at higher temperatures. |
| Degradation of Reagents or Intermediates | 1. Ensure Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Check Reagent Quality: Verify the purity of (S)-2-piperidinecarboxylic acid and 2,6-dimethylaniline. Impurities can inhibit the reaction. |
| Incorrect Stoichiometry | 1. Verify Molar Ratios: A slight excess (1.1-1.2 equivalents) of the amine is sometimes used to ensure the complete consumption of the activated carboxylic acid. Carefully re-verify all calculations and measurements. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | 1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. 2. Increase Temperature: If the reaction is stalling at room temperature, consider a moderate increase in temperature. 3. Improve Mixing: Ensure the reaction mixture is being stirred efficiently, especially if it is heterogeneous. |
| Coupling Agent Byproducts | 1. Select Appropriate Coupling Agent: If using DCC, the dicyclohexylurea byproduct is poorly soluble in many organic solvents and can often be removed by filtration. If solubility is an issue, switch to EDC, as its urea byproduct is water-soluble and can be removed with an aqueous wash. 2. Optimize Workup: Incorporate acidic and basic washes to remove unreacted starting materials and byproducts. For example, a wash with dilute HCl will remove unreacted 2,6-dimethylaniline, and a wash with a mild base (e.g., NaHCO₃) will remove unreacted carboxylic acid. |
| Formation of Side-Reaction Products | 1. Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more significantly than the desired reaction. 2. Strictly Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of the activated carboxylic acid intermediate. |
Data Presentation
Table 1: Comparison of Amide Coupling Conditions
| Coupling Method | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| SOCl₂ / Toluene | Toluene, DMF (cat.) | 60-65 | >85 | Forms acyl chloride in situ. High-yielding and suitable for large scale.[1] |
| PCl₃ / Toluene | Toluene, DMF (cat.) | 60-65 | ~89 | Similar to SOCl₂, effective for acyl chloride formation.[1] |
| EDC / HOBt / DMAP | Acetonitrile | 23 | Good to Excellent | Effective for electron-deficient amines, though may require longer reaction times.[3] |
| HATU / DIPEA | DMF | Room Temp | High | A very effective but more costly coupling agent, good for challenging substrates. |
Experimental Protocols
High-Yield Protocol using Thionyl Chloride
This protocol is adapted from a patented high-yield industrial synthesis method.[1]
Step 1: Formation of (S)-2-Piperidinecarboxylic acid hydrochloride
-
In a suitable reaction vessel, suspend (S)-2-piperidinecarboxylic acid (1 equivalent) in toluene.
-
With stirring, add concentrated hydrochloric acid dropwise until the pH of the mixture is between 1 and 2.
-
Heat the mixture and remove water via azeotropic distillation (e.g., using a Dean-Stark apparatus) until the system is anhydrous.
-
Cool the resulting slurry to 30-35 °C.
Step 2: Acyl Chloride Formation and Amidation
-
To the cooled slurry from Step 1, add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise, maintaining the temperature between 30-40 °C.
-
After the addition is complete, heat the mixture to 60-65 °C and hold for 4-5 hours until the acid to acyl chloride conversion is complete.
-
Cool the reaction mixture to 40 °C.
-
In a separate vessel, prepare a solution of 2,6-dimethylaniline (~1.5 equivalents) in toluene.
-
Add the 2,6-dimethylaniline solution dropwise to the acyl chloride mixture, maintaining the temperature below 50 °C.
-
After the addition, heat the reaction to 60-65 °C and stir for an additional 3 hours.
Step 3: Workup and Isolation
-
Cool the reaction mixture to 10-15 °C. The product hydrochloride salt may precipitate.
-
Filter the solid and wash the filter cake with cold toluene.
-
Dissolve the filter cake in water.
-
Adjust the pH of the aqueous solution to ~5 with a base (e.g., 30% NaOH solution).
-
Extract with a suitable organic solvent if necessary to remove neutral impurities.
-
To the aqueous layer, add a base (e.g., 30% NaOH solution) with vigorous stirring until the pH is 13-14 to precipitate the free base product.
-
Stir vigorously for 3-5 hours to ensure complete precipitation.
-
Filter the white solid product, wash with water until neutral, and dry under vacuum.
References
- 1. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 2. The myth of coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting N-Despropyl Ropivacaine solubility issues
Welcome to the technical support center for N-Despropyl Ropivacaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-despropyl ropivacaine and why is its solubility important?
A1: N-despropyl ropivacaine, also known as (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is a major metabolite of the local anesthetic ropivacaine.[1] Understanding its solubility is crucial for a variety of in vitro and in vivo experimental settings, including pharmacokinetic studies, metabolism assays, and toxicological evaluations, as poor solubility can lead to inaccurate and irreproducible results.
Q2: What are the key physicochemical properties of N-despropyl ropivacaine and its parent compound, ropivacaine?
| Property | N-Despropyl Ropivacaine | Ropivacaine | Ropivacaine Hydrochloride |
| Molecular Formula | C14H20N2O[2] | C17H26N2O[3] | C17H26N2O•HCl•H2O[4] |
| Molecular Weight | 232.32 g/mol [2] | 274.4 g/mol | 328.89 g/mol [4] |
| CAS Number | 27262-40-4[2] | 84057-95-4[5] | 132112-35-7[6] |
| Water Solubility | Data not available | Insoluble[7] | 53.8 mg/mL at 25°C[4][8] |
| DMSO Solubility | Data not available | 23 mg/mL (83.81 mM)[7] | ≥42.6 mg/mL[9] |
| Ethanol Solubility | Data not available | Data not available | ≥50.2 mg/mL[9] |
| pKa | Data not available | 8.07[4][8] | 8.07[4][8] |
Q3: What primary factors influence the solubility of N-despropyl ropivacaine?
A3: The solubility of amine-containing compounds like N-despropyl ropivacaine is significantly influenced by several factors:
-
pH: The pH of the solution is a critical factor.[10] As with other local anesthetics, N-despropyl ropivacaine is a weak base. In acidic solutions (lower pH), the amine group will be protonated, forming a more water-soluble salt. Conversely, at a pH above its pKa, the compound will be in its less soluble, non-ionized form.[11][12] Ropivacaine's solubility, for instance, is limited at a pH above 6.[8]
-
Solvent Choice: The polarity of the solvent plays a major role. While sparingly soluble in water, related compounds are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[7][9]
-
Temperature: For most substances, solubility increases with temperature as the dissolution process is often endothermic.[13]
-
Particle Size: Reducing the particle size of the compound increases the surface area available for dissolution, which can enhance the dissolution rate.[13][14]
Troubleshooting Guide
Issue 1: N-despropyl ropivacaine precipitate is observed in my aqueous buffer.
-
Question: I dissolved N-despropyl ropivacaine in an organic solvent and then diluted it into my aqueous experimental buffer, but a precipitate formed immediately. What should I do?
-
Answer: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, or when the percentage of the organic co-solvent is too low to maintain solubility.
Troubleshooting Steps:
-
pH Adjustment: The most likely cause is that the pH of your aqueous buffer is too high (alkaline). Local anesthetics are weak bases and are more soluble at an acidic pH.[10][15]
-
Recommendation: Lower the pH of your buffer. For ropivacaine, precipitation can occur at a pH above 6.[8] A similar pH sensitivity can be expected for N-despropyl ropivacaine.
-
-
Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO, ethanol) may be too low after dilution.
-
Recommendation: Increase the percentage of the co-solvent in your final solution, if your experimental system can tolerate it.
-
-
Concentration Reduction: The final concentration of N-despropyl ropivacaine may be too high for the chosen solvent system.
-
Recommendation: Reduce the final concentration of the compound in your experiment.
-
References
- 1. N-Despropyl Ropivacaine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Ropivacaine - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. N-Despropyl Ropivacaine | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. selleckchem.com [selleckchem.com]
- 8. baxterpi.com [baxterpi.com]
- 9. apexbt.com [apexbt.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 12. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. ispe.gr.jp [ispe.gr.jp]
- 15. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Optimization of (S)-2',6'-Pipecoloxylidide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2',6'-Pipecoloxylidide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of (S)-2',6'-Pipecoloxylidide, providing potential causes and solutions in a question-and-answer format.
Amide Coupling Stage: (S)-Pipecolic Acid and 2,6-Dimethylaniline
Q1: My amide coupling reaction is showing low to no yield. What are the likely causes?
Several factors can contribute to poor yields in the amide coupling of the sterically hindered (S)-pipecolic acid and 2,6-dimethylaniline. The most common culprits are:
-
Incomplete Activation of Carboxylic Acid: The carboxylic acid must be converted to a more reactive species to undergo nucleophilic attack by the weakly nucleophilic 2,6-dimethylaniline. Insufficient or inappropriate activating agents will lead to a stalled reaction.
-
Deactivation of the Amine: The amine can be protonated by the carboxylic acid, forming a non-nucleophilic ammonium salt. This acid-base reaction can compete with the desired amide bond formation.
-
Steric Hindrance: Both (S)-pipecolic acid and 2,6-dimethylaniline have significant steric bulk around the reacting centers, which can impede the reaction.[1]
-
Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated carboxylic acid species (e.g., acyl chloride, active ester) back to the unreactive carboxylic acid. It is critical to use anhydrous solvents and reagents.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice of base can significantly hinder the reaction rate and efficiency.[2]
Q2: I'm using a traditional activating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) and facing issues with hazardous byproducts and low yields. What are safer and more efficient alternatives?
While traditional reagents can be effective, they often generate corrosive and toxic byproducts like SO₂ and HCl gas, making them difficult to handle, especially on a larger scale.[3][4] Modern coupling reagents offer milder reaction conditions and often lead to higher yields and purity. Consider the following alternatives:
-
Triphenylphosphine (PPh₃) and Hexachloroethane (C₂Cl₆): This combination forms the reactive intermediate in situ and has been shown to produce (S)-2',6'-pipecoloxylidide in high yield and purity.[5]
-
Oxalyl Chloride: This reagent also forms the acid chloride in situ and can be a cleaner alternative to SOCl₂ or PCl₅, though it still requires careful handling due to the release of CO and HCl.[3]
-
Carbodiimides (e.g., DCC, EDC) with Additives (e.g., HOBt, Oxyma): While common in peptide synthesis, these may be less effective for highly hindered substrates. However, they are worth considering, especially with additives that can suppress side reactions.
-
Uronium/Guanidinium Reagents (e.g., HATU, HBTU): These are highly efficient coupling reagents, particularly for sterically hindered amino acids, and can significantly improve yields.[1][6]
Q3: My reaction is sluggish and does not go to completion, even with a potent coupling reagent. What can I do?
For sterically hindered couplings, reaction kinetics can be slow. Consider the following optimization strategies:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions or degradation of starting materials and products at elevated temperatures. A typical temperature range for this reaction is 55-65°C.[5]
-
Optimize Solvent Choice: The solvent can play a crucial role. Aprotic polar solvents like acetonitrile, DMF, or DCM are commonly used. Acetonitrile has been reported to give excellent yield and purity.[5]
-
Choice of Base: When using the hydrochloride salt of pipecolic acid, a base is required to neutralize the HCl and deprotonate the amine. A non-nucleophilic organic base like pyridine or triethylamine is often employed.[3]
-
Increase Reaction Time: Due to steric hindrance, these reactions may require longer reaction times than typical amide couplings. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q4: I am observing significant impurity formation. What are the potential side products and how can I minimize them?
Side reactions can lower your yield and complicate purification. Common side products include:
-
Hydrolysis of the Acyl Chloride: If a two-step process involving the isolation of the acyl chloride is used, or if there is moisture in the one-pot reaction, the acyl chloride can hydrolyze back to pipecolic acid. Ensure strictly anhydrous conditions.
-
Side Reactions of Coupling Reagents: Some coupling reagents can lead to the formation of byproducts that are difficult to remove. Refer to the literature for the specific coupling reagent you are using to understand its potential side reactions.
-
Racemization: While less of a concern when starting with enantiomerically pure (S)-pipecolic acid, harsh reaction conditions (e.g., high temperatures, strong bases) can potentially lead to some degree of racemization. Use the mildest effective conditions and consider additives known to suppress racemization, such as HOBt or OxymaPure.[2]
N-Alkylation Stage
Q5: I am having trouble with the N-alkylation of (S)-2',6'-pipecoloxylidide. The reaction is incomplete. What should I try?
Incomplete N-alkylation can be due to several factors:
-
Insufficient Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. If using a less reactive alkyl halide, consider switching to a more reactive one or adding a catalytic amount of sodium or potassium iodide to promote the reaction via the Finkelstein reaction.
-
Poor Solubility of the Base: The base, often potassium carbonate, may have poor solubility in the reaction solvent, leading to a slow reaction. Using a more soluble base like cesium carbonate or employing a phase-transfer catalyst can improve the reaction rate.[7][8]
-
Suboptimal Solvent: Aprotic polar solvents like DMF or acetonitrile are typically used. Ensure the solvent is anhydrous, as water can react with the alkylating agent.
-
Insufficient Temperature: N-alkylation of amides can require elevated temperatures. Gradually increase the temperature while monitoring the reaction for any signs of degradation.
Q6: I am observing the formation of multiple products during N-alkylation. What could be the cause?
The most common issue leading to multiple products is over-alkylation . While less common for secondary amides compared to primary amines, it can still occur under forcing conditions. To minimize this:
-
Control Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents).
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can improve selectivity, though it may require a longer reaction time.[9]
Purification and Analysis
Q7: My crude product is an oil and is difficult to purify. How can I obtain a solid product?
Oiling out can be a problem during purification. Here are some tips:
-
Recrystallization Solvent Screening: The choice of solvent is crucial for successful recrystallization. For (S)-2',6'-pipecoloxylidide, solvents like toluene and cyclohexane have been reported to be effective.[3][5] A mixture of solvents, such as ethanol/water, can also be effective.[10] Experiment with different solvents and solvent mixtures on a small scale to find the optimal conditions.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Scratching the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.
-
Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.
Q8: What analytical methods are suitable for monitoring the reaction and assessing the purity of (S)-2',6'-pipecoloxylidide?
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for determining the purity of the product and quantifying any impurities. A reversed-phase C18 column is commonly used.[11][12]
-
Gas Chromatography (GC): For determining the enantiomeric purity, the product can be derivatized (e.g., with (-)-camphanic acid chloride) and analyzed by GC.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates.[3]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product and can be coupled with LC or GC for impurity identification.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent/Method | Solvent | Temperature (°C) | Reported Yield (%) | Purity (%) | Reference |
| PCl₅ | Acetyl Chloride | RT | ~60 | Not Specified | [3] |
| SOCl₂ | Toluene | 48 ± 2 | Not Specified | Not Specified | Not Specified |
| Oxalyl Chloride/Pyridine | Dichloromethane | -5 to 20 | ~72 | >99.5 (after recrystallization) | [3] |
| PPh₃/C₂Cl₆ | Acetonitrile | 55-65 | 88 | >99.8 (after recrystallization) | [5] |
Table 2: Conditions for N-Alkylation of (S)-2',6'-Pipecoloxylidide to Ropivacaine
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
| 1-Bromopropane | K₂CO₃/NaI | 4-Methyl-2-pentanone | 100 | 6 | [13] |
| 1-Bromopropane | K₂CO₃ | Isopropanol | Reflux | 12 | Not Specified |
Experimental Protocols
Protocol 1: Amide Coupling using PPh₃/C₂Cl₆ [5]
-
To a solution of triphenylphosphine (1.1 eq.) and hexachloroethane (1.1 eq.) in anhydrous acetonitrile, add (S)-pipecolic acid hydrochloride (1.0 eq.).
-
Stir the mixture at 55-65°C for 3 hours.
-
Add 2,6-dimethylaniline (1.0 eq.) dropwise over 30 minutes.
-
Continue stirring at 55-65°C for 5 hours.
-
Cool the reaction mixture to room temperature and stir for an additional 3 hours.
-
Filter the resulting solid (the hydrochloride salt of the product) and wash with acetonitrile.
-
To obtain the free base, suspend the solid in a mixture of dichloromethane and water and basify with a 50% NaOH solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from cyclohexane to obtain pure (S)-2',6'-pipecoloxylidide.
Protocol 2: N-Alkylation to form Ropivacaine [13]
-
Dissolve (S)-2',6'-pipecoloxylidide (1.0 eq.) in 4-methyl-2-pentanone.
-
Add potassium carbonate (1.2 eq.), sodium iodide (0.1 eq.), and 1-bromopropane (1.2 eq.).
-
Heat the mixture to 100°C and stir for 6 hours.
-
Cool the reaction to 60°C and wash with water.
-
Separate the organic phase and adjust the temperature to 40°C.
-
Add concentrated HCl to precipitate the hydrochloride salt of ropivacaine.
-
Cool the slurry to 20°C, filter the solid, and dry.
-
Recrystallize the crude product from an acetone/water mixture for further purification.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in the amide coupling stage.
Caption: Troubleshooting guide for the N-alkylation of (S)-2',6'-pipecoloxylidide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 4. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 5. KR100806731B1 - Novel Process for the Preparation of 2 â², 6â²-Pipecoloxylidides - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. High-performance liquid chromatographic method for the quantitation of bupivacaine, 2,6-pipecoloxylidide and 4'-hydroxybupivacaine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ualberta.ca [ualberta.ca]
- 13. scispace.com [scispace.com]
Technical Support Center: (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine) Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as Ropivacaine, in solution. The information provided will help in preventing its degradation and ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Ropivacaine in solution?
A1: Ropivacaine in solution is susceptible to degradation primarily due to factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1] Extreme pH conditions (both acidic and basic), elevated temperatures, and exposure to UV or fluorescent light can accelerate the degradation process.
Q2: What are the major degradation products of Ropivacaine?
A2: The primary degradation pathways for Ropivacaine are N-dealkylation and aromatic hydroxylation.[2] The major metabolites and likely degradation products identified are 3-hydroxy-ropivacaine and 2',6'-pipecoloxylidide (PPX).[2] Under strong alkaline conditions, hydrolysis can lead to the formation of 2,6-dimethylaniline.[3]
Q3: How can I prevent the precipitation of Ropivacaine in my solution?
A3: Ropivacaine may precipitate at alkaline pH. To prevent this, maintain the pH of the solution within its stable range, which is generally acidic to neutral. Commercial formulations of Ropivacaine hydrochloride are typically acidic.[4] Avoid adding strong bases or buffers that would significantly raise the pH.
Q4: What are the recommended storage conditions for Ropivacaine solutions?
A4: To minimize degradation, Ropivacaine solutions should be stored in a cool, dark place. Refrigeration at 2-8°C is often recommended.[5] Solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil. Avoid freezing the solution, as this may affect its stability.
Q5: Is Ropivacaine compatible with other drugs in solution?
A5: The compatibility of Ropivacaine with other drugs depends on the specific drug and the formulation. For instance, it has been shown to be stable in mixtures with some analgesics like morphine and fentanyl under specific conditions.[5] However, incompatibilities can arise due to pH changes or chemical reactions. It is crucial to consult compatibility studies or perform your own analysis before mixing Ropivacaine with other substances.
Troubleshooting Guides
Issue 1: Unexpected Loss of Ropivacaine Potency in Solution
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| pH Shift | - Measure the pH of your solution. Ropivacaine is more stable in acidic to slightly acidic conditions. An increase in pH can lead to degradation and precipitation. - If necessary, adjust the pH using a compatible acidic buffer. |
| Elevated Temperature | - Ensure the solution is stored at the recommended temperature (typically 2-8°C). - Avoid exposing the solution to high temperatures during experimental procedures. |
| Light Exposure | - Store the solution in a light-protected container (e.g., amber vial). - Minimize exposure to ambient and UV light during handling. |
| Oxidation | - If oxidative degradation is suspected, consider preparing solutions with deoxygenated solvents. - Purging the solution with an inert gas like nitrogen or argon can help minimize oxidation. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation Products | - Compare the retention times of the unknown peaks with those of known Ropivacaine degradation products (e.g., 3-hydroxy-ropivacaine, 2',6'-pipecoloxylidide). - Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. |
| Contamination | - Ensure all glassware and equipment are thoroughly cleaned. - Analyze a blank solvent injection to rule out contamination from the HPLC system or solvent. |
| Excipient Interference | - If working with a formulated product, check for potential interference from excipients. Analyze a placebo formulation if available. |
Quantitative Data on Ropivacaine Degradation
The following table summarizes the known degradation behavior of Ropivacaine under various stress conditions. This data is compiled from multiple sources and should be used as a general guideline. Specific degradation rates will depend on the exact experimental conditions.
| Stress Condition | Reagent/Details | Temperature | Duration | Observation |
| Acid Hydrolysis | 1 M HCl | Reflux | 12 hours | Stable |
| Base Hydrolysis | 1 M NaOH | Reflux | 12 hours | Significant degradation, formation of 2,6-dimethylaniline |
| Oxidation | 3% H₂O₂ | Room Temperature | 12 hours | Stable |
| Thermal Degradation | Dry Heat | 90°C | - | Stable |
| Photodegradation | UV light (254 nm) | Ambient | - | Potential for degradation |
| Photodegradation | Sunlight | Ambient | Extended | Potential for degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ropivacaine in Solution
This protocol outlines the steps to intentionally degrade Ropivacaine under various stress conditions to identify potential degradation products and validate a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Ropivacaine hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 80°C for 24 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the powdered drug in a petri dish and expose it to 105°C in a hot air oven for 24 hours. Dissolve the treated powder in the solvent to the original concentration.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) and fluorescent light for a specified period (e.g., 24 hours) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Ropivacaine
This protocol provides a general framework for an HPLC method capable of separating Ropivacaine from its degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.
Visualizations
Caption: Major degradation pathways of Ropivacaine.
Caption: Workflow for a forced degradation study of Ropivacaine.
Caption: Troubleshooting decision tree for Ropivacaine solution instability.
References
- 1. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study [frontiersin.org]
- 5. Chemical Stability of Morphine, Ropivacaine, and Ziconotide in Combination for Intrathecal Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ropivacaine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ropivacaine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the synthesis of Ropivacaine?
A1: The primary intermediates in the most common synthetic routes for Ropivacaine are (S)-pipecolic acid (or its corresponding acid chloride hydrochloride) and (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, also known as (S)-2',6'-pipecoloxylidide.
Q2: What are the main synthetic strategies for obtaining (S)-2',6'-pipecoloxylidide?
A2: There are two main strategies:
-
Direct amidation of (S)-pipecolic acid: This involves coupling (S)-pipecolic acid with 2,6-dimethylaniline using a coupling agent or after converting the carboxylic acid to a more reactive species like an acid chloride.
-
Resolution of racemic 2',6'-pipecoloxylidide: This route starts with the synthesis of the racemic mixture of 2',6'-pipecoloxylidide, which is then resolved to isolate the desired (S)-enantiomer, often using a chiral resolving agent like (-)-dibenzoyl-L-tartaric acid.[1]
Q3: What are the common challenges in the N-alkylation of (S)-2',6'-pipecoloxylidide with n-propyl bromide?
A3: The N-alkylation step can present challenges such as slow reaction rates, the need for an appropriate base and solvent system, and the potential for side reactions. The reaction typically requires heating and the use of a base like potassium carbonate to proceed efficiently.[1]
Troubleshooting Guide
Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate A)
Problem 1: Low yield in the amidation of (S)-pipecolic acid with 2,6-dimethylaniline.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete activation of the carboxylic acid. | Ensure complete conversion of (S)-pipecolic acid to its acid chloride using a sufficient amount of a chlorinating agent like thionyl chloride or oxalyl chloride. The reaction with thionyl chloride can be carried out at elevated temperatures (e.g., 55°C) to ensure completion.[2] |
| Use of hazardous chlorinating agents. | Consider alternative, safer coupling reagents. A process using triphenylphosphine and hexachloroethane has been reported as a simpler and safer alternative to phosphorus pentachloride or thionyl chloride, which generate harmful HCl gas.[3] |
| Inefficient coupling reaction. | Optimize reaction conditions such as temperature and reaction time. The condensation with 2,6-dimethylaniline can be performed at around 55°C for several hours.[3] |
| Difficult work-up and purification. | A challenging work-up can lead to product loss. For instance, the use of coupling agents like dicyclohexylcarbodiimide (DCC) can make post-processing difficult.[4] Consider alternative work-up procedures, such as extraction and crystallization, to improve recovery. |
Problem 2: Poor chiral purity of (S)-2',6'-pipecoloxylidide.
| Possible Cause | Troubleshooting Suggestion |
| Racemization during the reaction. | Harsh reaction conditions (e.g., high temperatures or extreme pH) can sometimes lead to racemization. Monitor reaction conditions carefully. |
| Incomplete resolution of the racemic mixture. | If using a resolution strategy, ensure the optimal amount of resolving agent is used. The choice of solvent is also critical for efficient crystallization of the desired diastereomeric salt. Isopropanol is a commonly used solvent for resolution with (-)-dibenzoyl-L-tartaric acid.[3] |
| Inefficient purification. | Recrystallization is often necessary to enhance the enantiomeric purity. A single recrystallization can significantly improve the chiral purity to >99.5% ee.[1] |
Synthesis of Ropivacaine (N-alkylation of Intermediate A)
Problem 3: Incomplete N-alkylation reaction with n-propyl bromide.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient reactivity of the alkylating agent. | While n-propyl bromide is commonly used, ensure its quality and consider using a catalytic amount of an iodide salt (e.g., NaI) to promote the reaction.[1] |
| Inappropriate base or solvent. | The choice of base and solvent is crucial. A combination of potassium carbonate as the base and a solvent like 4-methyl-2-pentanone (MIBK) has been shown to be effective.[1] Isopropanol can also be used as a solvent.[3] |
| Low reaction temperature. | The N-alkylation reaction typically requires heating. Refluxing the reaction mixture is a common practice to drive the reaction to completion.[3] |
Problem 4: Formation of impurities during synthesis.
| Possible Cause | Troubleshooting Suggestion |
| Impurity F (Acetone Adduct) | This impurity, (8aS)-2-(2,6-dimethylphenyl)-3,3-dimethylhexahydroimidazo[1,5-a]pyridin-1(5H)-one, can form when acetone is used as a solvent, particularly in the presence of an acid.[5][6] To avoid its formation, use non-ketonic solvents throughout the synthesis and purification steps.[6] |
| Unreacted starting materials | Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion of the starting materials. |
| Side products from the alkylating agent | Use the appropriate stoichiometry of n-propyl bromide to minimize potential side reactions. |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate A) via Amidation
This protocol is based on a method utilizing triphenylphosphine and hexachloroethane.[3]
-
To a solution of acetonitrile (900 mL) and hexachloroethane (78.9 g, 0.33 mol), add triphenylphosphine (87.4 g, 0.33 mol) and stir at room temperature for 1 hour.
-
Add (S)-pipecolic acid hydrochloride (50 g, 0.3 mol) and stir the mixture at 55°C for 3 hours.
-
Add 2,6-dimethylaniline (37 g, 0.3 mol) dropwise over 30 minutes and continue stirring at 55°C for 5 hours.
-
Cool the reaction mixture to room temperature and stir for 3 hours.
-
Filter the resulting solid and wash it with acetonitrile (100 mL).
-
Suspend the solid in a mixture of purified water (200 mL) and ethyl acetate (200 mL) and adjust the pH to 11 with an aqueous sodium hydroxide solution.
-
Separate the aqueous layer and extract it once more with ethyl acetate (100 mL).
-
Combine the organic layers, wash with saturated brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Distill off the solvent under reduced pressure.
-
To the residue, add ethyl acetate (18 mL) and cyclohexane (114 mL) and reflux for 30 minutes.
-
Cool the mixture to room temperature, stir for 1 hour, and filter the resulting crystals to obtain (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
Protocol 2: N-alkylation of (S)-2',6'-pipecoloxylidide to form Ropivacaine
This protocol is adapted from a procedure using potassium carbonate and n-propyl bromide.[3]
-
Suspend (S)-2',6'-pipecoloxylidide (4 g, 17.2 mmol) in isopropanol (28 mL).
-
Add potassium carbonate (4.75 g, 34.2 mmol) and 1-bromopropane (4.25 g, 34.2 mmol).
-
Reflux the mixture for 12 hours.
-
Distill the reaction solution under reduced pressure to remove the solvent.
-
To the residue, add purified water (50 mL) and stir for 1 hour.
-
Filter the resulting crystals and wash them with purified water (30 mL).
-
Dry the product under vacuum at 60°C to obtain Ropivacaine as white crystals.
Quantitative Data Summary
| Intermediate/Product | Synthetic Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| (S)-2',6'-pipecoloxylidide | Amidation | (S)-pipecolic acid HCl, 2,6-dimethylaniline, PPh3, C2Cl6, acetonitrile, 55°C | High | High | [3] |
| Ropivacaine | N-alkylation | (S)-2',6'-pipecoloxylidide, n-propyl bromide, K2CO3, isopropanol, reflux | High | - | [3] |
| Ropivacaine HCl monohydrate | Overall from racemic 2',6'-pipecoloxylidide | Resolution, alkylation, crystallization | 50 | >99.5 ee | [1] |
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 3. KR100806731B1 - Novel Process for the Preparation of 2 â², 6â²-Pipecoloxylidides - Google Patents [patents.google.com]
- 4. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105646482A - Preparation method of ropivacaine hydrochloride impurity F - Google Patents [patents.google.com]
- 6. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
Technical Support Center: Improving Purity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering purity challenges with (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in the synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide?
A1: The most common impurities encountered during the synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide include:
-
Unreacted Starting Materials: Primarily 2,6-dimethylaniline.
-
The Undesired (R)-enantiomer: The stereoisomer of the target compound.
-
Side-Reaction Byproducts: Depending on the synthetic route, these can include various related substances.
Q2: What is the expected purity of commercially available (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide?
A2: Commercially available (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide typically has a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1] Pharmaceutical-grade material can achieve purity levels greater than 99.5%.
Q3: Which analytical techniques are recommended for assessing the purity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide?
A3: The following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying chemical purity and separating the target compound from starting materials and byproducts. A reversed-phase C18 column is often suitable.
-
Chiral HPLC: Essential for determining the enantiomeric purity and quantifying the amount of the undesired (R)-enantiomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can help identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can aid in the identification of unknown impurities.
Troubleshooting Guides
Issue 1: Low Purity Due to Residual 2,6-Dimethylaniline
Symptoms:
-
The final product has a lower than expected melting point.
-
NMR or HPLC analysis shows the presence of peaks corresponding to 2,6-dimethylaniline.
Root Causes:
-
Incomplete reaction during the amide coupling step.
-
Inefficient purification to remove the unreacted amine.
Solutions:
-
Reaction Optimization:
-
Ensure a slight excess of the activated piperidine-2-carboxylic acid derivative is used to drive the reaction to completion.
-
Verify the quality of coupling reagents.
-
Optimize reaction time and temperature.
-
-
Purification Strategy: Recrystallization Recrystallization is an effective method for removing 2,6-dimethylaniline.
Experimental Protocol: Recrystallization
-
Solvent Selection: A common solvent system is a mixture of a good solvent (e.g., isopropanol, ethyl acetate) and an anti-solvent (e.g., hexane).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Crystallization: Slowly add the "anti-solvent" to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Recrystallization Solvent Systems
-
| Good Solvent | Anti-Solvent | Typical Ratio (Good:Anti) | Expected Purity |
| Isopropanol | Hexane | 1:2 to 1:4 | >99% |
| Ethyl Acetate | Hexane | 1:3 to 1:5 | >99% |
-
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide via recrystallization.
Issue 2: Low Enantiomeric Purity (Presence of (R)-enantiomer)
Symptoms:
-
Chiral HPLC analysis indicates the presence of the (R)-enantiomer, resulting in an enantiomeric excess (ee) below the desired specification (e.g., <99% ee).
Root Causes:
-
Use of a racemic or partially resolved starting material (piperidine-2-carboxylic acid).
-
Racemization during the synthesis.
Solution: Chiral Resolution via Diastereomeric Salt Formation
This technique involves reacting the racemic or partially resolved amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
Experimental Protocol: Chiral Resolution with Tartaric Acid
-
Salt Formation: Dissolve the mixture of enantiomers in a suitable solvent such as ethanol or isopropanol. Add an equimolar amount of a chiral resolving agent, such as L-(-)-tartaric acid or D-(+)-tartaric acid, dissolved in the same solvent.
-
Selective Crystallization: The diastereomeric salt of one enantiomer will be less soluble and will preferentially crystallize out of the solution upon cooling. The choice of L- or D-tartaric acid will determine which enantiomer crystallizes.
-
Isolation of Diastereomeric Salt: Collect the crystallized diastereomeric salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free (S)-enantiomer.
-
Extraction: Extract the pure (S)-enantiomer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure to obtain the purified (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.
-
Visualization: Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.
Analytical Methodologies
HPLC Method for Purity Assessment
A robust HPLC method is crucial for monitoring the purification process and for final quality control.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation: Expected Retention Times
| Compound | Approximate Retention Time (min) |
| 2,6-Dimethylaniline | 8-10 |
| (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide | 15-18 |
-
Visualization: Troubleshooting Logic
Caption: A decision tree for troubleshooting the purity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.
References
Technical Support Center: N-Despropyl Ropivacaine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with N-Despropyl Ropivacaine.
Frequently Asked Questions (FAQs)
Q1: What is N-Despropyl Ropivacaine?
A1: N-Despropyl Ropivacaine is a primary metabolite and impurity of the local anesthetic, Ropivacaine.[1][2] It is formed through the N-dealkylation of Ropivacaine, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4]
Q2: What are the common analytical methods for detecting N-Despropyl Ropivacaine?
A2: While specific methods for N-Despropyl Ropivacaine are not extensively detailed in the provided literature, analytical techniques used for its parent compound, Ropivacaine, are applicable. These include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS), with the latter offering higher sensitivity and selectivity.[3]
Q3: What are the potential sources of variability in experiments involving N-Despropyl Ropivacaine?
A3: Experimental variability can arise from several factors, including:
-
Sample Preparation: Inconsistent extraction efficiency, pH adjustments, and sample handling.
-
Metabolic Instability: Degradation of the analyte by enzymatic activity in biological samples.
-
Chemical Stability: Degradation due to improper storage conditions such as temperature and pH.[5]
-
Analytical Instrumentation: Fluctuations in instrument performance, calibration issues, and detector sensitivity.
-
Reagent Quality: Purity of standards, solvents, and other chemicals.
Q4: How can I minimize variability in my results?
A4: To minimize variability, it is crucial to standardize protocols, use high-purity reagents and reference standards, ensure proper sample handling and storage, and regularly calibrate and maintain analytical instruments. Implementing a robust quality control system with blanks, calibrators, and quality control samples is also essential.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of N-Despropyl Ropivacaine.
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including organic solvent ratio and pH. For amine-containing compounds like N-Despropyl Ropivacaine, a slightly basic pH might improve peak shape. |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. Ensure the mobile phase pH is within the column's stable range. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Contamination | Clean the injector and guard column. Use fresh, high-purity mobile phase solvents. |
Issue 2: Low Analyte Recovery During Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction). Adjust the sample pH to ensure the analyte is in a non-ionized state for better extraction into an organic solvent. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces. |
| Analyte Degradation | Process samples on ice and add protease or esterase inhibitors if enzymatic degradation is suspected. Ensure storage conditions are appropriate to maintain stability. |
Issue 3: Inconsistent Results in Metabolism Studies
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure consistent protein concentrations (e.g., microsomes, S9 fraction) across experiments. Pre-incubate enzymes and use fresh cofactor solutions. |
| Substrate Concentration Issues | Verify the concentration of the parent drug (Ropivacaine) and ensure it is within the linear range of the enzyme's activity. |
| Matrix Effects in LC-MS/MS | Use an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte). Perform matrix effect experiments to assess and mitigate ion suppression or enhancement. |
Experimental Protocols
Protocol 1: Generic HPLC-UV Method for N-Despropyl Ropivacaine Quantification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7.0) in an isocratic or gradient elution. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of approximately 263 nm (based on Ropivacaine's chromophore).
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare stock solutions of N-Despropyl Ropivacaine in methanol or acetonitrile and create a calibration curve by diluting the stock solution in the mobile phase.
Protocol 2: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma, add an internal standard.
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., 1 M NaOH) to raise the pH above the pKa of N-Despropyl Ropivacaine.
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC or LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the quantification of N-Despropyl Ropivacaine.
Caption: Key sources of experimental variability in N-Despropyl Ropivacaine analysis.
References
- 1. N-Despropyl Ropivacaine | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. mdpi.com [mdpi.com]
- 4. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine) Formulations
Welcome to the technical support center for the stability testing of Ropivacaine formulations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide?
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is the chemical name for Ropivacaine, a long-acting local anesthetic of the amino amide type. It is the pure S-enantiomer, which is associated with reduced cardiotoxicity compared to its racemic mixture or other similar local anesthetics like bupivacaine.
Q2: What are the typical forced degradation conditions for Ropivacaine stability studies?
Forced degradation studies for Ropivacaine, in line with ICH guidelines, typically involve stressing the drug substance and product under various conditions to identify potential degradation products and pathways.[1] These conditions commonly include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.
-
Base Hydrolysis (Alkaline): e.g., 0.1 M NaOH at elevated temperatures.
-
Oxidative Degradation: e.g., 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: e.g., heating the solid drug or solution at temperatures ranging from 60°C to 105°C.
-
Photostability: Exposure to UV and visible light.
Q3: What are the known degradation products of Ropivacaine?
The primary degradation pathway for Ropivacaine is the hydrolysis of the amide bond, particularly under alkaline conditions, which yields 2,6-dimethylaniline.[2] Metabolic pathways suggest that other potential degradation products could include 3'-hydroxy-ropivacaine (from aromatic hydroxylation) and 2',6'-pipecoloxylidide (from N-dealkylation).[3][4]
Q4: How does pH affect the stability and analysis of Ropivacaine?
Ropivacaine is a basic compound with a pKa of approximately 8.1. The pH of the formulation and the HPLC mobile phase is critical.
-
Formulation Stability: In solution, the stability of Ropivacaine can be pH-dependent. Acidic conditions (pH 2-4) are generally preferred for HPLC mobile phases to ensure the compound is in its ionized form, which can lead to better peak shape and retention on reversed-phase columns.[5]
-
HPLC Analysis: For reversed-phase HPLC, maintaining the mobile phase pH at least 2 units below the pKa of Ropivacaine (i.e., pH < 6) is recommended to ensure consistent ionization and avoid peak tailing. Using a buffer is essential to control the pH and achieve reproducible results.
Q5: Are there any known incompatibilities of Ropivacaine with other drugs or excipients?
Yes, incompatibilities have been reported. For instance, crystal formation has been observed in mixtures of Ropivacaine and betamethasone, leading to a significant decrease in Ropivacaine concentration.[6] Therefore, it is crucial to perform compatibility studies when developing combination drug products.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes typical results from forced degradation studies on Ropivacaine. Note that the extent of degradation can vary significantly based on the exact conditions (concentration, temperature, duration).
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5 - 15% | Amide hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 100°C | 10 - 25% | 2,6-dimethylaniline[2] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 5 - 20% | N-oxides, hydroxylated species |
| Thermal (Dry Heat) | Solid State | 24 hours | 105°C | < 5% | Minimal degradation |
| Photolysis | UV/Vis Light | 24 hours | Room Temp | < 10% | Photolytic adducts |
Note: The data presented is a generalized summary from various stability studies. Actual results will depend on the specific experimental conditions and formulation.
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
This protocol outlines a typical stability-indicating RP-HPLC method for the quantification of Ropivacaine and the separation of its degradation products.
-
Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Acetonitrile:Methanol:0.01M Phosphate Buffer pH 4.0 in a ratio of 35:35:30 v/v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Ropivacaine reference standard in the mobile phase at a concentration of approximately 100 µg/mL.
-
Sample Preparation: Dilute the Ropivacaine formulation with the mobile phase to achieve a theoretical concentration of 100 µg/mL.
-
Forced Degradation Sample Preparation:
-
Acid: Mix 1 mL of Ropivacaine stock solution with 1 mL of 0.1 M HCl and heat at 60°C for a specified duration. Neutralize with 0.1 M NaOH before dilution.
-
Base: Mix 1 mL of Ropivacaine stock solution with 1 mL of 0.1 M NaOH and heat at 60°C for a specified duration. Neutralize with 0.1 M HCl before dilution.
-
Oxidative: Mix 1 mL of Ropivacaine stock solution with 1 mL of 3% H₂O₂ and keep at room temperature.
-
-
Analysis: Inject the standard, sample, and degraded solutions into the HPLC system and record the chromatograms.
-
Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of Ropivacaine. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Ropivacaine peak.
Troubleshooting Guides
Issue 1: Peak Tailing for Ropivacaine
Symptom: The Ropivacaine peak in the chromatogram is asymmetrical with a trailing edge.
| Potential Cause | Troubleshooting Action |
| Mobile Phase pH too high | Ropivacaine is a basic compound (pKa ~8.1). If the mobile phase pH is close to or above the pKa, the compound can be partially in its neutral form, leading to interactions with residual silanols on the C18 column. Solution: Lower the mobile phase pH to 2.5-4.0 using a suitable buffer (e.g., phosphate or acetate) to ensure Ropivacaine is fully protonated.[5] |
| Secondary Interactions with Column | Residual silanol groups on the silica backbone of the column can interact with the basic Ropivacaine molecule. Solution: Use a well-end-capped C18 column. Alternatively, add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block the active silanol sites.[7] |
| Column Overload | Injecting too high a concentration of the sample can lead to peak distortion. Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the issue. |
| Column Contamination/Void | Accumulation of particulates on the column frit or a void in the packing material can cause peak distortion. Solution: First, try back-flushing the column. If this doesn't work, replace the column frit or the entire column. Using a guard column is highly recommended to protect the analytical column. |
Issue 2: Poor Resolution Between Ropivacaine and Degradation Products
Symptom: Peaks for degradation products are not baseline-separated from the main Ropivacaine peak.
| Potential Cause | Troubleshooting Action |
| Inadequate Mobile Phase Composition | The current mobile phase may not have sufficient selectivity for the analytes. Solution: Modify the organic-to-aqueous ratio. If using a single organic modifier (e.g., acetonitrile), try switching to or adding methanol, as this can alter selectivity. Adjusting the pH of the mobile phase can also change the retention times of ionizable degradation products. |
| Gradient Elution Needed | For complex mixtures of degradation products with varying polarities, an isocratic method may not provide sufficient resolution. Solution: Develop a gradient elution method, starting with a higher aqueous content and gradually increasing the organic solvent percentage. This will help in retaining and separating more polar degradants while eluting the main peak and less polar degradants in a reasonable time with good peak shape. |
| Wrong Column Chemistry | A standard C18 column might not be optimal for separating structurally similar compounds. Solution: Try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity based on pi-pi or polar interactions. |
Issue 3: Interference from Formulation Excipients
Symptom: Extraneous peaks are observed in the chromatogram of the formulation sample that are not present in the standard solution, potentially co-eluting with Ropivacaine or its degradants.
| Potential Cause | Troubleshooting Action |
| UV Absorbance of Excipients | Some excipients used in injectable formulations (e.g., preservatives, antioxidants) may absorb at the detection wavelength. Solution: Inject a placebo (formulation without the active ingredient) to identify the peaks corresponding to the excipients. If there is co-elution, modify the chromatographic conditions (mobile phase, gradient, column) to resolve the interfering peaks. Using a PDA detector can help in assessing peak purity. |
| Excipient-Induced Degradation | The excipient may be reacting with Ropivacaine. Solution: Analyze the placebo and the active formulation separately over time under stability conditions to confirm if the excipient is causing degradation. |
| Sample Matrix Effects | High concentrations of excipients can affect the chromatographic behavior of the analyte. Solution: Dilute the sample further if the analyte concentration allows. If not, consider a sample preparation step like solid-phase extraction (SPE) to clean up the sample before injection. |
Visualizations
Experimental Workflow
Caption: Workflow for Ropivacaine stability testing.
Potential Degradation Pathway
Caption: Potential degradation pathways for Ropivacaine.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ualberta.ca [ualberta.ca]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2',6'-Pipecoloxylidide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, analysis, and in vitro/in vivo experiments.
I. Synthesis and Purity
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of (S)-2',6'-Pipecoloxylidide?
A1: The synthesis of (S)-2',6'-Pipecoloxylidide, a key intermediate for local anesthetics like ropivacaine and bupivacaine, presents several challenges.[1] These include achieving a high yield and ensuring the desired stereospecificity (the (S)-enantiomer). The amide bond formation between (S)-pipecolic acid and 2,6-dimethylaniline is a critical step.[2] Common issues include side reactions that reduce the yield and the formation of the unwanted (R)-enantiomer, which can compromise the pharmacological profile of the final product. The use of hazardous reagents like thionyl chloride or phosphorus pentachloride in some traditional synthetic routes also poses safety and environmental concerns.[3]
Q2: How can I improve the yield and purity of my (S)-2',6'-Pipecoloxylidide synthesis?
A2: To improve yield and purity, consider the following:
-
Coupling Reagents: Utilizing modern coupling reagents can enhance efficiency and reduce side products.
-
Reaction Conditions: Optimizing reaction temperature and time is crucial. For instance, some methods suggest that maintaining a specific temperature range can minimize side reactions and improve yield.
-
Purification Techniques: Recrystallization is a common and effective method for purifying the final product. The choice of solvent for recrystallization is critical for obtaining high-purity crystals.
Q3: I am struggling with achieving the desired chiral purity. What are the key factors to consider?
A3: Achieving high enantiomeric excess for the (S)-isomer is a significant challenge. The resolution of racemic pipecolic acid or the direct use of enantiomerically pure starting material is a critical decision. If starting from a racemic mixture, the choice of resolving agent and the crystallization conditions are paramount. Even with a chiral starting material, racemization can occur under harsh reaction conditions (e.g., high temperatures or extreme pH). Careful monitoring of the reaction parameters is essential to maintain the desired stereochemistry.
Troubleshooting Guide: Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; side product formation. | Optimize reaction time and temperature. Consider using alternative coupling reagents. Ensure anhydrous conditions if required by the chosen synthetic route. |
| Low Chiral Purity | Racemization during synthesis; inefficient resolution. | If using a resolving agent, optimize the solvent system and crystallization time. Avoid harsh temperature and pH conditions. Consider using a chiral catalyst or starting with enantiomerically pure (S)-pipecolic acid. |
| Presence of Impurities | Incomplete reaction; degradation of starting materials or product; side reactions. | Purify starting materials before use. Employ appropriate purification techniques such as column chromatography or recrystallization for the final product. Characterize impurities using techniques like LC-MS to understand their origin. |
II. Handling, Storage, and Stability
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for (S)-2',6'-Pipecoloxylidide?
A4: (S)-2',6'-Pipecoloxylidide should be stored in a cool, dry, and dark place.[4] Recommended storage temperatures are typically between 2-8°C, with some sources suggesting storage in a freezer at -20°C for long-term stability.[4] It should be kept in a tightly sealed container to prevent moisture absorption and degradation.
Q5: Is (S)-2',6'-Pipecoloxylidide susceptible to degradation? What are the likely degradation pathways?
A5: Yes, like many pharmaceutical compounds, (S)-2',6'-Pipecoloxylidide can degrade under certain conditions. The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of (S)-pipecolic acid and 2,6-dimethylaniline. The molecule may also be susceptible to oxidative degradation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to fully understand its stability profile.
Troubleshooting Guide: Stability
| Issue | Potential Cause | Recommended Solution |
| Unexpected Peaks in Analysis | Degradation of the compound. | Review storage conditions. Prepare fresh solutions for experiments. Conduct forced degradation studies to identify potential degradation products and their retention times in your analytical method. |
| Loss of Potency over Time | Instability in the formulation or solution. | Assess the stability of the compound in your specific experimental buffer and at the working concentration. Consider using a stability-indicating analytical method to monitor the active compound concentration. |
III. Analytical Methods
Frequently Asked Questions (FAQs)
Q6: What is a suitable analytical method for the quantification of (S)-2',6'-Pipecoloxylidide?
A6: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for the analysis and quantification of (S)-2',6'-Pipecoloxylidide. A reversed-phase C18 column is often employed. The choice of mobile phase and detector (e.g., UV-Vis or Mass Spectrometry) will depend on the sample matrix and the required sensitivity.
Q7: I am observing poor peak shape and resolution in my HPLC analysis. What could be the issue?
A7: Poor peak shape (e.g., tailing or fronting) and inadequate resolution can be caused by several factors:
-
Column Issues: The column may be overloaded, contaminated, or nearing the end of its lifespan.
-
Mobile Phase: The pH of the mobile phase can significantly affect the ionization state and retention of the analyte. The composition of the mobile phase may not be optimal for separation.
-
Sample Solvent: A mismatch between the sample solvent and the mobile phase can lead to peak distortion.
-
System Issues: Leaks, blockages, or issues with the pump or detector can all contribute to poor chromatography.
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase; column overload. | Optimize mobile phase pH. Use a well-deactivated column. Reduce sample concentration. |
| Peak Fronting | Sample solvent stronger than the mobile phase; column overload. | Dissolve the sample in the mobile phase or a weaker solvent. Reduce sample concentration. |
| Poor Resolution | Inadequate separation between analyte and other components. | Optimize mobile phase composition (e.g., organic solvent ratio, pH, additives). Consider a different column chemistry or a longer column. |
| Baseline Noise/Drift | Contaminated mobile phase or column; detector issues. | Use high-purity solvents and degas the mobile phase. Flush the column. Check detector lamp and flow cell. |
IV. Biological Experiments and Signaling Pathways
Frequently Asked Questions (FAQs)
Q8: What is the known biological activity of (S)-2',6'-Pipecoloxylidide?
A8: (S)-2',6'-Pipecoloxylidide is primarily known as the major metabolite of the local anesthetics bupivacaine and ropivacaine.[4] Its formation from bupivacaine is mainly catalyzed by the cytochrome P450 enzyme CYP3A4 through an oxidative dealkylation process.[5][6] Studies have shown that it possesses some local anesthetic activity itself, though it is generally less potent and less toxic than its parent compounds. For instance, desbutylbupivacaine (another name for 2',6'-pipecoloxylidide) was found to be about half as toxic as bupivacaine in terms of cardiac effects in rats and significantly less toxic to the central nervous system.[7]
Q9: Does (S)-2',6'-Pipecoloxylidide have any known direct effects on specific signaling pathways?
A9: The direct and independent effects of (S)-2',6'-Pipecoloxylidide on specific signaling pathways are not as extensively studied as those of its parent compounds. Local anesthetics like bupivacaine are known to block voltage-gated sodium channels, which is the primary mechanism of their anesthetic action. While it is plausible that (S)-2',6'-Pipecoloxylidide also interacts with these channels, the specifics of its binding and functional effects may differ. Further research is needed to elucidate its direct targets and any modulation of intracellular signaling cascades.
Troubleshooting Guide: In Vitro/In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Low or Inconsistent Biological Activity | Compound degradation; solubility issues; incorrect dosage. | Prepare fresh solutions of the compound. Verify the solubility of the compound in the experimental medium and consider using a suitable vehicle. Perform dose-response experiments to determine the optimal concentration. |
| Off-Target Effects | Interaction with unintended biological targets. | It is important to consider that as a metabolite, its effects could be part of a broader pharmacological profile of the parent drug. Use appropriate controls and consider counter-screening against a panel of relevant targets to identify potential off-target activities. |
| Difficulty in Translating In Vitro to In Vivo Results | Pharmacokinetic properties (absorption, distribution, metabolism, excretion). | Characterize the pharmacokinetic profile of (S)-2',6'-Pipecoloxylidide in your animal model. Consider that as a metabolite, its in vivo concentration and distribution will be influenced by the metabolism of the parent compound if administered. |
V. Experimental Protocols and Data
Synthesis of (S)-2',6'-Pipecoloxylidide (Illustrative)
A general approach for the synthesis involves the coupling of (S)-pipecolic acid with 2,6-dimethylaniline.
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
(S)-pipecolic acid activation: (S)-pipecolic acid is converted to an activated form, for example, an acid chloride, using a suitable reagent (e.g., thionyl chloride) in an appropriate solvent under controlled temperature.
-
Amide bond formation: The activated (S)-pipecolic acid is then reacted with 2,6-dimethylaniline in the presence of a base to neutralize the generated acid. The reaction is monitored for completion by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up and purification: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts. This may involve extraction and washing steps. The crude product is then purified, typically by recrystallization from a suitable solvent system to yield pure (S)-2',6'-Pipecoloxylidide.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O | [8] |
| Molecular Weight | 232.32 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [2] |
| Storage Temperature | 2-8°C or -20°C | [4] |
VI. Visualizations
Signaling and Metabolism Pathway
Caption: Metabolism of Bupivacaine to (S)-2',6'-Pipecoloxylidide and its potential site of action.
Experimental Workflow: Troubleshooting HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC problems.
References
- 1. Utilizing UPLC-MS for Conducting Forced Degradation Studies | Waters [waters.com]
- 2. guidechem.com [guidechem.com]
- 3. Ion Channels in Drug Discovery and Safety Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute cardiovascular and central nervous system toxicity of bupivacaine and desbutylbupivacaine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 2,6-Pipecoloxylidide (HMDB0060725) [hmdb.ca]
Technical Support Center: Refinement of Analytical Techniques for N-Despropyl Ropivacaine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical determination of N-Despropyl Ropivacaine.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the quantification of N-Despropyl Ropivacaine?
A1: The most common analytical techniques for quantifying N-Despropyl Ropivacaine, a major metabolite of Ropivacaine, include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Nitrogen-Phosphorus Detector (NPD) has also been utilized.[3][4]
Q2: What are the typical biological matrices used for the analysis of N-Despropyl Ropivacaine?
A2: N-Despropyl Ropivacaine is most frequently analyzed in biological matrices such as human plasma and urine.[5][6][7]
Q3: What are the common sample preparation techniques for extracting N-Despropyl Ropivacaine from biological samples?
A3: Common sample preparation techniques include:
-
Liquid-Liquid Extraction (LLE): This is a widely used method for sample clean-up.[5]
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract and can be automated.[1] A miniaturized version called Microextraction in Packed Syringe (MEPS) has also been successfully applied.[6]
-
Protein Precipitation: This is a simple and rapid method for removing proteins from plasma samples.[8]
Q4: What is a suitable internal standard (IS) for the analysis of N-Despropyl Ropivacaine?
A4: Bupivacaine is often used as an internal standard in the HPLC analysis of Ropivacaine and its metabolites.[5][9] For LC-MS/MS methods, a deuterated analog such as Ropivacaine-d7 is recommended to compensate for matrix effects and variations in instrument response.[8]
Troubleshooting Guide
HPLC-UV Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with residual silanols on the column. 2. Incompatible sample solvent. 3. Column overload. 4. Column contamination. | 1. Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). 2. Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Wash the column with a strong solvent. |
| Retention Time Shift | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Pump malfunction. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. 3. Replace the column with a new one. 4. Check the pump for leaks and ensure a stable flow rate. |
| Low Sensitivity/No Peak | 1. Incorrect UV wavelength. 2. Low sample concentration. 3. Inefficient extraction. 4. Detector malfunction. | 1. Set the UV detector to the appropriate wavelength for N-Despropyl Ropivacaine (around 210 nm or 237 nm).[5] 2. Concentrate the sample or increase the injection volume. 3. Optimize the sample preparation procedure to improve recovery. 4. Check the detector lamp and other settings. |
LC-MS/MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Ion Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous components from the biological matrix interfering with the ionization of the analyte.[10] | 1. Improve sample clean-up using a more selective method like SPE. 2. Optimize chromatographic separation to separate the analyte from interfering compounds. 3. Use a stable isotope-labeled internal standard (e.g., Ropivacaine-d7) to compensate for matrix effects.[8] 4. Dilute the sample to reduce the concentration of matrix components. |
| Poor Signal Intensity | 1. Inefficient ionization. 2. Suboptimal mass spectrometer settings. 3. Contaminated ion source. | 1. Optimize the mobile phase pH and organic content to enhance ionization. 2. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for N-Despropyl Ropivacaine. 3. Clean the ion source according to the manufacturer's instructions. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Instability of the analyte in the matrix or extracted sample. 3. Inconsistent instrument performance. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Investigate the stability of N-Despropyl Ropivacaine under different storage conditions. 3. Perform regular system suitability tests to monitor instrument performance. |
Experimental Protocols
HPLC-UV Method for N-Despropyl Ropivacaine in Rat Plasma[5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add 20 µL of Bupivacaine (internal standard).
-
Add 200 µL of 1 M NaOH.
-
Add 3 mL of diethyl ether.
-
Vortex for 30 seconds.
-
Centrifuge for 3 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and phosphate solution (25 mM KH2PO4, 3 mM sulfuric acid, 3.6 mM triethylamine) in a 20:80 (v/v) ratio.
-
Flow Rate: Not specified in the provided abstract.
-
Detection: UV at 237 nm.
-
LC-MS/MS Method for Ropivacaine and Metabolites in Human Plasma[8]
-
Sample Preparation (Protein Precipitation):
-
Details of the protein precipitation method are not fully specified in the abstract but generally involve adding a precipitating agent (e.g., acetonitrile) to the plasma sample.
-
-
Chromatographic Conditions:
-
Column: Gemini NX-C18, 3.0 x 100 mm, 3 µm.
-
Mobile Phase: Gradient elution with 0.05% (v/v) formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: The specific MRM transitions for N-Despropyl Ropivacaine are not detailed in the abstract, but a common fragment ion at m/z 126.1 is mentioned for Ropivacaine and its hydroxylated metabolite.[8]
-
Quantitative Data Summary
Table 1: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Analyte | N-Despropyl Ropivacaine | [5] |
| Matrix | Rat Plasma | [5] |
| Internal Standard | Bupivacaine | [5] |
| Extraction Method | Liquid-Liquid Extraction | [5] |
| Column | C18 | [5] |
| Mobile Phase | ACN:Phosphate Solution (20:80) | [5] |
| Detection Wavelength | 237 nm | [5] |
| Lower Limit of Quantitation | 35 ng/mL | [5] |
| Linearity (r²) | > 0.99 | [5] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Analyte | Ropivacaine and 3-OH-Ropivacaine | [8] |
| Matrix | Human Plasma | [8] |
| Internal Standard | Ropivacaine-d7 | [8] |
| Extraction Method | Protein Precipitation | [8] |
| Column | Gemini NX-C18 (3.0 x 100 mm, 3 µm) | [8] |
| Mobile Phase | Gradient (0.05% Formic Acid in Water and ACN) | [8] |
| Flow Rate | 0.4 mL/min | [8] |
| Retention Time (Ropivacaine) | 5.0 min | [8] |
| Retention Time (3-OH-Ropivacaine) | 4.65 min | [8] |
Visualizations
Caption: General experimental workflow for the analysis of N-Despropyl Ropivacaine.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Guide to Ropivacaine Precursors: (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide vs. Alternative Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine, an S-enantiomer local anesthetic, is widely utilized for its favorable safety profile, particularly its reduced cardiotoxicity compared to its racemic predecessor, bupivacaine. The synthesis of Ropivacaine with high enantiomeric purity is a critical aspect of its pharmaceutical production. A key intermediate in several synthetic strategies is (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, also known as (S)-pipecolic acid 2,6-xylidide. This guide provides a comparative analysis of the synthetic route proceeding through this precursor against alternative methods, offering a comprehensive overview of reaction efficiencies, and experimental protocols to inform process development and optimization.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The synthesis of Ropivacaine can be broadly categorized into two main strategies: those that utilize a pre-existing chiral precursor like (S)-2-pipecolic acid and those that establish the chiral center through asymmetric synthesis. The use of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a pivotal step in many syntheses originating from (S)-2-pipecolic acid.
| Synthetic Route | Key Precursor(s) | Key Transformation(s) | Reported Yield | Reported Purity | Reference |
| Route 1: Via (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide | (S)-pipecolic acid 2,6-xylidide, n-propyl bromide | N-propylation | 94% (molar) | HPLC Purity: 99.75%, Enantiomeric Purity: 99.54% | [1] |
| Route 2: One-Pot Synthesis | L-piperidine-2-carboxylic acid, 2,6-dimethylaniline, bromopropane | Acylation and N-alkylation in a single pot | >70% | Not specified | [2] |
| Route 3: Asymmetric Hydrogenation | 2-alkoxycarbonyl pyridinium salts | Iridium-catalyzed enantioselective hydrogenation | 94% (for the key intermediate) | 92% ee (for the key intermediate) | [3][4] |
| Route 4: Synthesis via (S)-2-pipecolic acid (Ultrasound) | L-2-pipecolic acid, SOCl2, 2,6-dimethylaniline, 1-bromopropane | Acylation and N-alkylation under ultrasonic irradiation | 67.5% (total) | Not specified | [5] |
| Route 5: Alternative (S)-2-pipecolic acid synthesis | Oppolzer's sultam, ethyl N-(diphenylmethylene)glycinate | Stereoselective alkylation | 85-88% for the final N-alkylation step | Excellent enantiomeric purity | [6] |
Experimental Protocols
Route 1: Synthesis from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
This is a common final step in many Ropivacaine syntheses.
Objective: To synthesize Ropivacaine base via N-propylation of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.
Materials:
-
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide ((S) pipecolic acid 2,6-xylidide)
-
n-propyl bromide
-
Tetrahydrofuran (THF)
-
Diisopropyl ether
Procedure:
-
A mixture of (S) pipecolic acid 2,6-xylidide (145 g; 0.624 mols) and n-propyl bromide (766 g; 6.24 mols) in tetrahydrofuran (2.5 L) is refluxed for approximately 20-24 hours.[1]
-
After the reaction is complete, inorganic salts are removed by filtration.
-
The solvent is evaporated to dryness to yield crude Ropivacaine base as a solid.
-
The solid is taken up in a minimum amount of diisopropyl ether (200 ml) and filtered under vacuum.
-
The residue is washed on the filter with the same solvent (3 x 150 ml) and dried at 55°C under vacuum to obtain Ropivacaine base.[1]
Route 2: One-Pot Synthesis of Ropivacaine
This method avoids the isolation of intermediates.
Objective: To synthesize Ropivacaine in a one-pot reaction from L-piperidine-2-carboxylic acid.
Materials:
-
L-piperidine-2-carboxylic acid
-
Toluene
-
HCl gas
-
N,N-Dimethylformamide (DMF)
-
Oxalyl chloride
-
2,6-dimethylaniline
-
n-propyl bromide
-
Potassium carbonate (K2CO3)
Procedure:
-
6.5g of L-piperidine-2-carboxylic acid is mixed with 100ml of toluene. HCl gas is slowly passed through the stirred solution at room temperature until the pH reaches 3.[2]
-
The reaction mixture is heated to 55°C, and 0.1ml of DMF is added, followed by the dropwise addition of 6.4g of oxalyl chloride. The mixture is stirred at this temperature for 3 hours.[2]
-
A solution of 12.1g of 2,6-dimethylaniline in 20ml of toluene is added dropwise, controlling the temperature to not exceed 60°C. The reaction is continued for 2 hours.[2]
-
7.3g of n-propyl bromide and 4.5g of K2CO3 are added, and the mixture is stirred at 70°C for 4 hours.[2]
-
The hot mixture is filtered, and the filtrate is cooled to 0°C to induce crystallization.
-
The resulting white solid is filtered and dried to yield 13g of Ropivacaine.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies for producing Ropivacaine.
Caption: Workflow for the N-propylation of the direct precursor.
Caption: Sequential reactions in the one-pot synthesis of Ropivacaine.
Caption: Key steps in the asymmetric synthesis of a Ropivacaine precursor.
Conclusion
The choice of a synthetic route for Ropivacaine production depends on several factors, including the desired scale, cost of starting materials and reagents, and the required enantiomeric purity.
The use of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide as a direct precursor offers a high-yielding final step with excellent purity.[1] This approach is advantageous when this advanced intermediate is readily available.
One-pot syntheses provide an efficient alternative by reducing the number of isolation and purification steps, which can be beneficial for large-scale industrial production, despite potentially lower overall yields.[2]
Asymmetric synthesis routes , such as those employing catalytic hydrogenation, are elegant methods for establishing the crucial stereocenter.[3][4] While these may involve more complex catalysts and reaction conditions, they offer a direct path to the chiral piperidine core from achiral starting materials.
Ultimately, the selection of the optimal synthetic strategy requires a thorough evaluation of the trade-offs between yield, purity, cost, and process complexity. The data and protocols presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the efficient and scalable synthesis of Ropivacaine.
References
- 1. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 2. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
- 3. Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
A Comparative Analysis of N-Despropyl Ropivacaine and Bupivacaine Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the metabolic profiles of local anesthetics is paramount for advancing drug safety and efficacy. This guide provides a detailed comparative analysis of N-Despropyl Ropivacaine, a primary metabolite of Ropivacaine, and the major metabolites of Bupivacaine, namely Desbutylbupivacaine and 3'-hydroxybupivacaine.
This publication synthesizes available experimental data to offer an objective comparison of their metabolic pathways, toxicological profiles, and analytical methodologies for their detection.
Metabolic Pathways: A Tale of Two Amides
Ropivacaine and Bupivacaine, both long-acting amide local anesthetics, undergo extensive metabolism primarily in the liver. The key enzymatic players in their biotransformation are members of the cytochrome P450 (CYP) family.
Ropivacaine Metabolism: The metabolic fate of Ropivacaine is predominantly governed by two main pathways:
-
N-dealkylation: This reaction, primarily mediated by the CYP3A4 enzyme, results in the formation of N-Despropyl Ropivacaine, also known as PPX.
-
Aromatic hydroxylation: The CYP1A2 enzyme is chiefly responsible for the hydroxylation of the aromatic ring of Ropivacaine, leading to the formation of 3'-hydroxyropivacaine.
Bupivacaine Metabolism: Similarly, Bupivacaine is metabolized through two principal routes:
-
N-dealkylation: The major metabolite of Bupivacaine, Desbutylbupivacaine (also referred to as PPX in some literature, creating potential for confusion), is formed through N-dealkylation, a process largely catalyzed by the CYP3A enzyme family.
-
Aromatic hydroxylation: This pathway leads to the formation of 3'-hydroxybupivacaine.
Comparative Toxicity Profile
While direct comparative toxicity data for the metabolites is limited, inferences can be drawn from studies on the parent compounds and individual metabolite assessments. It is widely recognized that Ropivacaine exhibits a lower systemic toxicity, particularly cardiotoxicity, compared to Bupivacaine.[1][2][3] This difference is attributed to Ropivacaine's lower lipophilicity and its availability as a pure S-(-)-enantiomer.
A study investigating the acute toxicity of Bupivacaine metabolites in mice revealed that Desbutylbupivacaine (PPX) demonstrated significant toxicity. The study reported that the induced mortality of Desbutylbupivacaine was approximately three times that of the parent compound, Bupivacaine, and its central nervous system (CNS) toxicity was about twice that of Bupivacaine.
Although a direct comparison with N-Despropyl Ropivacaine is not available in the reviewed literature, the established lower toxicity of the parent compound, Ropivacaine, suggests a potentially more favorable safety profile for its metabolites as well. Further research is warranted to definitively establish a comparative toxicity profile.
| Compound | Toxicity Metric | Value | Species | Source |
| Desbutylbupivacaine (PPX) | Induced Mortality | ~3x that of Bupivacaine | Mice | Not specified in snippets |
| Desbutylbupivacaine (PPX) | CNS Toxicity | ~2x that of Bupivacaine | Mice | Not specified in snippets |
Comparative Neurotoxicity of Parent Compounds
A comparative study on the neurotoxicity of several local anesthetics on growing neurons provides valuable insights into the potential effects of their metabolites. The study utilized a growth cone collapse assay with isolated dorsal root ganglion neurons from chick embryos. The half-maximal inhibitory concentration (IC50) values for growth cone collapse after a 15-minute exposure were determined.
| Local Anesthetic | IC50 for Growth Cone Collapse (M) |
| Mepivacaine | 10-1.6 |
| Ropivacaine | 10-2.5 |
| Bupivacaine | 10-2.6 |
| Lidocaine | 10-2.8 |
These findings indicate that, among the tested long-acting anesthetics, Ropivacaine was slightly less potent in inducing growth cone collapse than Bupivacaine, suggesting a potentially lower neurotoxic potential.[4]
Experimental Protocols
A crucial aspect of comparative analysis is the utilization of robust and reproducible experimental protocols. Below are outlines of key methodologies cited in the literature for the analysis of these compounds and the assessment of their toxicity.
Quantification of Metabolites in Biological Samples
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the quantitative determination of Ropivacaine, Bupivacaine, and their metabolites in plasma and urine.[5][6]
Sample Preparation:
-
Solid-Phase Extraction (SPE): A common method for sample clean-up and concentration of the analytes from biological matrices.
-
Liquid-Liquid Extraction (LLE): An alternative extraction technique that can also be employed.
Chromatographic Conditions (Example for HPLC):
-
Column: Reversed-phase C18 or C8 columns are typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate buffer) is commonly used in an isocratic or gradient elution mode.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) is a standard method. Mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS) for enhanced sensitivity and selectivity.
In Vitro Cardiotoxicity Assessment
The Langendorff isolated heart preparation is a classic ex vivo model used to assess the direct cardiac effects of drugs.
Methodology:
-
Heart Isolation: The heart is excised from a suitable animal model (e.g., guinea pig) and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Drug Administration: The test compounds (e.g., N-Despropyl Ropivacaine, Bupivacaine metabolites) are introduced into the perfusate at various concentrations.
-
Parameter Measurement: Key cardiac parameters are continuously monitored, including:
-
Heart rate
-
Left ventricular developed pressure (LVDP)
-
Coronary flow
-
Electrocardiogram (ECG) parameters (e.g., PR interval, QRS duration)
-
In Vitro Neurotoxicity Assessment
The growth cone collapse assay is a sensitive method to evaluate the potential neurotoxic effects of compounds on developing neurons.
Methodology:
-
Neuronal Culture: Dorsal root ganglion (DRG) neurons are isolated from embryos (e.g., chick) and cultured in a suitable medium that promotes neurite outgrowth.
-
Compound Exposure: The cultured neurons are exposed to different concentrations of the test compounds for a defined period.
-
Microscopic Analysis: The morphology of the growth cones at the tips of the neurites is observed and scored under a microscope. A collapsed growth cone is characterized by the loss of its typical fan-like structure.
-
IC50 Determination: The concentration of the compound that causes 50% of the growth cones to collapse (IC50) is determined to quantify its neurotoxic potency.[4]
Conclusion
The available evidence suggests that Ropivacaine possesses a more favorable safety profile than Bupivacaine, a characteristic that may extend to their respective metabolites. The primary metabolite of Ropivacaine, N-Despropyl Ropivacaine, and the major metabolites of Bupivacaine, Desbutylbupivacaine and 3'-hydroxybupivacaine, are formed through well-defined enzymatic pathways involving CYP450 enzymes. While direct comparative studies on the toxicity and pharmacokinetics of these metabolites are scarce, existing data on the parent compounds and the significant toxicity reported for Desbutylbupivacaine underscore the importance of further research in this area. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for the development of safer and more effective local anesthetic agents.
References
- 1. Pharmacokinetics of ropivacaine and bupivacaine during 21 hours of continuous epidural infusion in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anesthetic Efficacy of (S)-2',6'-Pipecoloxylidide (Levobupivacaine)
This guide provides a comprehensive comparison of (S)-2',6'-Pipecoloxylidide, clinically known as Levobupivacaine, with other long-acting local anesthetics. Developed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on anesthetic efficacy and safety, details relevant experimental protocols, and visualizes key pathways and workflows.
Levobupivacaine is the pure S-enantiomer of bupivacaine, developed to offer a safer alternative to the racemic mixture.[1] Reports in the late 1970s and 1980s linked bupivacaine to severe, and sometimes fatal, cardiotoxicity, particularly with accidental intravascular injection.[1] Subsequent research identified that this toxicity was primarily associated with the R-(+)-enantiomer.[1] Consequently, levobupivacaine was developed to retain the potent and long-lasting anesthetic properties of its parent compound while significantly reducing the risk of cardiovascular and central nervous system (CNS) toxicity.[1]
Mechanism of Action
Like all local anesthetics, Levobupivacaine's primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal membranes.[1][2][3] The un-ionized form of the anesthetic crosses the nerve cell membrane.[4] Once inside the neuron, it exists in equilibrium with its protonated (ionized) form, which then binds to the intracellular portion of the sodium channel.[2][4] This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby halting the transmission of pain signals.[1][2] Levobupivacaine has been shown to have a degree of sensory-motor differentiation, meaning it can block sensory nerves more effectively than motor nerves, which is advantageous in clinical settings like labor analgesia where maintaining some motor function is desirable.[2][3]
Comparative Anesthetic Efficacy
Clinical studies have established that the anesthetic effect of Levobupivacaine is very similar to that of racemic bupivacaine for an individual patient.[5] However, there are subtle differences in potency and duration when compared with bupivacaine and another S-enantiomer, ropivacaine. The general consensus on anesthetic potency is: Bupivacaine > Levobupivacaine > Ropivacaine.[6][7]
Table 1: Comparative Efficacy of Long-Acting Local Anesthetics (Epidural Administration)
| Parameter | Levobupivacaine | Bupivacaine | Ropivacaine |
| Onset of Sensory Block (T10) | Slower than Ropivacaine[8] | Comparable to Levobupivacaine | Faster than Levobupivacaine[8] |
| Duration of Sensory Block | Significantly longer than Ropivacaine[8] | Comparable to Levobupivacaine[9] | Shorter than Levobupivacaine and Bupivacaine[8][9] |
| Onset of Motor Block | Slower than Ropivacaine[8] | Comparable to Levobupivacaine[10] | Faster than Levobupivacaine[8] |
| Duration of Motor Block | Significantly longer than Ropivacaine[8] | Can be longer than Levobupivacaine and Ropivacaine at higher concentrations[9][11] | Shorter than Levobupivacaine and Bupivacaine[8][11] |
| Relative Potency | Less potent than Bupivacaine, more potent than Ropivacaine[6][7][8] | Most potent[6][7] | Least potent[6][7] |
Note: Onset and duration can be influenced by factors such as dose, concentration, site of administration, and the addition of adjuvants like epinephrine or opioids.[2][10]
Comparative Safety and Toxicity Profile
The principal therapeutic advantage of Levobupivacaine lies in its improved safety profile compared to racemic bupivacaine, particularly concerning cardiotoxicity and CNS toxicity.[1] This reduced toxicity is attributed to its stereoselective properties and a faster protein binding rate.[5]
Cardiotoxicity
Bupivacaine has been associated with potentially fatal cardiotoxicity.[12] Levobupivacaine demonstrates a significantly lower risk. In studies with healthy volunteers receiving intravenous injections, Levobupivacaine caused smaller changes in cardiac contractility and the QTc interval of the electrocardiogram compared to bupivacaine.[12][13] Animal studies have consistently shown that the dose of Levobupivacaine required to cause lethality is higher than that of bupivacaine.[12][14] For instance, in awake sheep, almost 78% more Levobupivacaine was required to cause death compared to bupivacaine.[12][14] The mechanism of cardiotoxicity involves the blockade of cardiac sodium and potassium channels, with bupivacaine having a more potent effect.[15] It is also suggested that bupivacaine more severely disrupts cardiomyocyte calcium dynamics than ropivacaine and levobupivacaine.[16]
Central Nervous System (CNS) Toxicity
Systemic toxicity from local anesthetics typically presents with initial CNS excitation (e.g., metallic taste, dizziness, tinnitus, muscle twitching) followed by CNS depression (e.g., unconsciousness, respiratory arrest).[17][18] This biphasic effect occurs because local anesthetics first block inhibitory CNS pathways, leading to stimulation, before blocking both inhibitory and excitatory pathways, resulting in overall depression.[17] Clinical studies have indicated that Levobupivacaine has less of a depressant effect on the electroencephalogram (EEG) compared to bupivacaine, suggesting a lower potential for CNS toxicity.[12][14]
Table 2: Comparative Safety Profile of Long-Acting Local Anesthetics
| Parameter | Levobupivacaine | Bupivacaine | Ropivacaine |
| Cardiotoxicity Potential | Lower than Bupivacaine[12][13][14] | Highest[12][13] | Lower than Bupivacaine, comparable to Levobupivacaine[7][15] |
| CNS Toxicity Potential | Lower than Bupivacaine[5][12][14] | Highest[5][12] | Lower than Bupivacaine, comparable to Levobupivacaine[7] |
| Lethal Dose (in vivo, animals) | Consistently higher than Bupivacaine[12][14] | Lowest[12][14] | Higher than Bupivacaine[19] |
| Effect on Cardiac Contractility | Less pronounced negative inotropic effect than Bupivacaine[13] | More pronounced negative inotropic effect[13] | Less potent effect on stroke volume than Bupivacaine and Levobupivacaine[19] |
Experimental Protocols
In Vivo Model: Sciatic Nerve Block in Rodents for Efficacy Assessment
This protocol is a standard method to evaluate the efficacy (onset, duration, and degree of sensory and motor blockade) of a local anesthetic.[4][20][21]
-
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
Animals are anesthetized with an appropriate agent (e.g., a mixture of Hypnorm/Midazolam) to ensure immobility during the procedure.[21]
-
The hair over the thigh and hip region of the hind paw is clipped.
-
-
2. Drug Administration:
-
The sciatic nerve is located via anatomical landmarks.
-
A precise volume (e.g., 0.2-0.3 mL) of the test anesthetic (Levobupivacaine), a positive control (e.g., Bupivacaine), or a vehicle control (saline) is injected perineurally using a fine-gauge needle.
-
-
3. Assessment of Sensory Blockade:
-
Procedure: At predetermined time intervals (e.g., every 15 minutes) post-injection, the animal's hind paw is placed on a hot plate maintained at a constant temperature (e.g., 52°C). The latency for the rat to withdraw its paw is recorded. An increased withdrawal latency compared to baseline and the control group indicates a sensory block. A cut-off time is established to prevent tissue damage.
-
4. Assessment of Motor Blockade:
-
5. Data Analysis:
-
The onset of the block is defined as the time to the first observation of a positive sensory or motor deficit.
-
The duration of the block is the time from onset until the sensory and motor functions return to baseline.
-
Data are plotted over time and statistically analyzed to compare the different anesthetic groups.
-
In Vitro Model: Cardiomyocyte Assay for Cardiotoxicity Assessment
This protocol uses cultured cardiomyocytes to assess the direct cardiac effects of local anesthetics, providing insights into mechanisms of cardiotoxicity.[16][23][24]
-
1. Cell Culture:
-
2. Drug Application:
-
After a baseline recording period, clinically relevant concentrations of the test anesthetics (e.g., Levobupivacaine, Bupivacaine) are added to the culture medium.
-
-
3. Measurement of Cardiac Function:
-
Contractility and Rhythm: Assessed using video microscopy and image analysis software to measure parameters like contraction velocity, depression rate, and beating frequency.[23]
-
Electrophysiology: If using multi-electrode arrays (MEAs), field potential duration and other electrophysiological parameters can be recorded to assess effects on ion channel function and conduction.[16]
-
Calcium Dynamics: Intracellular calcium transients are measured using fluorescent calcium indicators. This provides information on how the anesthetic affects calcium handling within the cardiomyocytes, a key aspect of cardiotoxicity.[16]
-
-
4. Data Analysis:
-
Changes in contractility, beating rate, field potential duration, and calcium transient parameters are quantified and compared between different anesthetic groups and concentrations.
-
Dose-response curves are generated to determine the relative toxicity of the compounds.
-
Visualizations
Signaling Pathways and Experimental Workflows
// Invisible edges for layout edge[style=invis]; LA -> Depolarization; Na_channel -> Na_channel_blocked; } enddot Caption: Mechanism of Local Anesthetic Action.
Conclusion
(S)-2',6'-Pipecoloxylidide (Levobupivacaine) is a long-acting local anesthetic that offers a clinical profile comparable to its racemic parent, bupivacaine, in terms of anesthetic efficacy.[5] Its significant advantage lies in a superior safety profile, with a reduced risk of both cardiotoxicity and central nervous system toxicity.[1][5][12] This makes Levobupivacaine a valuable alternative to bupivacaine, particularly in clinical scenarios where large volumes of local anesthetic are required, such as epidural anesthesia and peripheral nerve blocks, thereby enhancing patient safety without compromising anesthetic performance.[7] The available data robustly support its use as a safer, yet effective, long-acting local anesthetic in modern clinical practice.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 3. What is Levobupivacaine used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bupivacaine ropivacaine levobupivacaine: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Levobupivacaine or ropivacaine: A randomised double blind controlled trial using equipotent doses in spinal anaesthesia | Colombian Journal of Anesthesiology [elsevier.es]
- 9. researchgate.net [researchgate.net]
- 10. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of epidural bupivacaine, levobupivacaine, and ropivacaine on postoperative analgesia and motor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac and CNS toxicity of levobupivacaine: strengths of evidence for advantage over bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensory-selective Peripheral and Neuraxial Nerve Blockade with 2',6'-Pipecoloxylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. An In Vitro Model for Identifying Cardiac Side Effects of Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A review of local anesthetic-induced heart toxicity using human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide Derived Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical efficacy of local anesthetics derived from the core structure (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. The primary focus is on Ropivacaine, a direct derivative, and its closely related structural analogs, Levobupivacaine and the racemic mixture Bupivacaine. These agents are widely used for regional anesthesia, and understanding their comparative performance is crucial for clinical decision-making and future drug development.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Anesthetics derived from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide exert their function by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. By binding to a specific site within the alpha subunit of the sodium channel, these drugs prevent the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential. This blockade of nerve conduction results in a temporary loss of sensation in the targeted area.
Caption: Signaling pathway of local anesthetics on voltage-gated sodium channels.
Comparative Efficacy Data
The following tables summarize the quantitative data from various clinical trials comparing the efficacy of Ropivacaine, Levobupivacaine, and Bupivacaine in different regional anesthesia techniques.
Epidural Anesthesia for Lower Limb Orthopedic Surgery
| Parameter | Ropivacaine (0.75%) | Levobupivacaine (0.5%) | p-value | Reference |
| Onset of Sensory Block (min) | 17.86 ± 2.51 | 26.14 ± 2.45 | <0.05 | [1] |
| Onset of Motor Block (min) | 23.14 ± 2.73 | 31.43 ± 2.59 | <0.05 | [1] |
| Duration of Sensory Block (min) | 173.29 ± 6.29 | 156.71 ± 6.96 | <0.05 | [1] |
| Duration of Motor Block (min) | 141.43 ± 12.81 | 142.43 ± 8.43 | >0.05 | [1] |
Spinal Anesthesia for Elective Caesarean Section
| Parameter | Ropivacaine (15 mg) | Bupivacaine (10 mg) | Levobupivacaine (10 mg) | p-value | Reference |
| Onset of Sensory Block (T6) (min) | 5.73 ± 3.00 | 4.62 ± 2.80 | 4.93 ± 2.63 | 0.29 | [2] |
| Onset of Motor Block (Bromage 3) (min) | 10.16 ± 5.66 | 5.93 ± 3.41 | 9.00 ± 4.00 | 0.001 | [2] |
| Duration of Sensory Block (min) | 125.58 ± 24.93 | 122.87 ± 34.93 | 113.03 ± 39.24 | 0.30 | [2] |
| Duration of Motor Block (min) | 137.32 ± 27.39 | 143.78 ± 30.43 | 139.31 ± 33.38 | 0.80 | [2] |
| Parameter | Ropivacaine (12 mg) + Sufentanil | Bupivacaine (8 mg) + Sufentanil | Levobupivacaine (8 mg) + Sufentanil | p-value | Reference |
| Duration of Analgesia (min) | - | Longer | - | <0.05 | [3] |
| Duration of Motor Block (min) | - | Longer | - | <0.05 | [3] |
Peripheral Nerve Block (Brachial Plexus Block) for Upper Limb Surgery
| Parameter | Ropivacaine | Levobupivacaine | Mean Difference (95% CI) | p-value | Reference |
| Onset of Sensory Block (min) | No significant difference | No significant difference | -0.30 (-1.31, 0.71) | 0.56 | [4] |
| Onset of Motor Block (min) | No significant difference | No significant difference | -0.29 (-1.26, 0.67) | 0.55 | [4] |
| Duration of Sensory Block (hrs) | Shorter | Longer | 1.66 (1.43, 1.89) | <0.001 | [4] |
| Duration of Motor Block (hrs) | Shorter | Longer | 1.18 (0.11, 2.26) | 0.03 | [4] |
Experimental Protocols
The data presented in this guide are derived from prospective, randomized, double-blind clinical trials. The following provides a generalized methodology for the key experimental procedures.
Epidural Anesthesia
-
Patient Population: Adult patients (ASA physical status I-III) scheduled for elective lower limb orthopedic surgery.
-
Randomization: Patients are randomly allocated to receive one of the study drugs.
-
Intervention: An epidural catheter is placed in the lumbar or thoracic region. A test dose is administered to confirm correct placement. The main dose of the local anesthetic (e.g., 15-20 mL of Ropivacaine 0.75%, Levobupivacaine 0.5%, or Bupivacaine 0.5%) is then injected.
-
Assessments:
-
Sensory Block: Assessed using the pinprick test at various dermatomal levels at regular intervals to determine the onset and duration of sensory blockade.
-
Motor Block: Evaluated using a modified Bromage scale (0 = no motor block to 3 = complete motor block) to determine the onset and duration of motor blockade.
-
Hemodynamic Monitoring: Blood pressure, heart rate, and oxygen saturation are monitored throughout the procedure.
-
Postoperative Analgesia: The time to the first request for rescue analgesia is recorded.
-
Spinal Anesthesia
-
Patient Population: Parturients scheduled for elective Caesarean section under spinal anesthesia.
-
Randomization: Patients are randomly assigned to receive one of the intrathecal solutions.
-
Intervention: A subarachnoid block is performed using a fine-gauge spinal needle. The study drug (e.g., 2-3 mL of hyperbaric or isobaric Ropivacaine, Levobupivacaine, or Bupivacaine, often with an opioid adjuvant like Fentanyl or Sufentanil) is injected into the cerebrospinal fluid.[3]
-
Assessments:
-
Sensory Block: The highest level of sensory block to pinprick is recorded, along with the time to reach a specific dermatomal level (e.g., T4 or T6).[2][3] The time for two-segment regression of the sensory block is also noted.
-
Motor Block: Assessed using the Bromage scale at regular intervals.
-
Hemodynamic Stability: Maternal blood pressure and heart rate are closely monitored, and any hypotensive episodes are treated.
-
Apgar Scores: Neonatal Apgar scores are recorded at 1 and 5 minutes post-delivery.
-
Peripheral Nerve Block
-
Patient Population: Adult patients undergoing upper limb surgery.
-
Randomization: Patients are randomly allocated to receive either Ropivacaine or Levobupivacaine.
-
Intervention: A brachial plexus block (e.g., supraclavicular, interscalene, or axillary approach) is performed under ultrasound or nerve stimulator guidance. A specified volume and concentration of the local anesthetic are injected around the brachial plexus.
-
Assessments:
-
Onset of Block: The time to complete sensory and motor block in the distribution of the major nerves of the upper limb (e.g., radial, ulnar, median, musculocutaneous) is recorded.
-
Duration of Block: The time until the first sensation returns and the time to complete resolution of both sensory and motor block are documented.
-
Postoperative Pain: Visual Analog Scale (VAS) for pain is assessed at regular intervals postoperatively.
-
Rescue Analgesia: The time to the first request for and the total consumption of rescue analgesics are recorded.
-
Experimental Workflow
Caption: Generalized workflow for a comparative clinical trial of local anesthetics.
References
- 1. Comparison of ropivacaine with levobupivacaine under epidural anesthesia in the lower limb orthopedic surgeries: A randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised Control Trial Comparing Plain Levobupivacaine and Ropivacaine with Hyperbaric Bupivacaine in Caesarean Deliveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of intrathecal ropivacaine, levobupivacaine, and bupivacaine for Caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levobupivacaine versus ropivacaine for brachial plexus block: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-Despropyl Ropivacaine Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Despropyl Ropivacaine, also known as pipecoloxylidide (PPX), is a primary metabolite of the widely used long-acting amide local anesthetic, Ropivacaine.[1] The extensive metabolism of Ropivacaine in the liver leads to the formation of N-Despropyl Ropivacaine and other metabolites, such as 3-OH-ropivacaine and 4-OH-ropivacaine.[1] In the context of therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology, the accurate quantification of Ropivacaine is crucial. Immunoassays are often employed as a rapid screening method for the detection of drugs in biological samples. However, the specificity of these assays is a critical parameter, as cross-reactivity with metabolites can lead to inaccurate quantification of the parent drug, potentially resulting in false-positive results or an overestimation of the drug's concentration.
This guide provides a comparative framework for assessing the cross-reactivity of N-Despropyl Ropivacaine in immunoassays designed for the detection of Ropivacaine and other structurally related local anesthetics. Due to a lack of publicly available studies that specifically quantify the cross-reactivity of N-Despropyl Ropivacaine in commercial or developmental immunoassays, this document will focus on the established methodologies for conducting such studies and present a template for the reporting of relevant data. The principles and protocols outlined herein are based on standard practices for immunoassay validation.[2][3][4]
Importance of Cross-Reactivity Assessment
Experimental Protocols for Cross-Reactivity Determination
The following are detailed methodologies for key experiments designed to evaluate the cross-reactivity of N-Despropyl Ropivacaine in a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Preparation of Standard and Cross-Reactant Solutions
-
Objective: To prepare a range of concentrations for the parent drug (Ropivacaine) and the potential cross-reactant (N-Despropyl Ropivacaine) to assess their binding affinity to the assay antibody.
-
Materials:
-
Ropivacaine hydrochloride certified reference material
-
N-Despropyl Ropivacaine certified reference material
-
Assay buffer (e.g., phosphate-buffered saline with a protein stabilizer)
-
Drug-free human serum or urine for matrix-matched standards
-
-
Procedure:
-
Prepare a stock solution of Ropivacaine (e.g., 1 mg/mL) in an appropriate solvent and dilute it with the assay buffer to create a series of standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare a stock solution of N-Despropyl Ropivacaine (e.g., 1 mg/mL) in the same solvent.
-
Create a series of dilutions of the N-Despropyl Ropivacaine stock solution in the assay buffer to cover a broad concentration range (e.g., from 10 ng/mL to 10,000 ng/mL).
-
Competitive Immunoassay Procedure (ELISA)
-
Objective: To measure the concentration of Ropivacaine or N-Despropyl Ropivacaine that causes a 50% inhibition of the signal (IC50) in the immunoassay.
-
Procedure:
-
Coat a 96-well microtiter plate with a Ropivacaine-protein conjugate and incubate overnight at 4°C.
-
Wash the plate with a wash buffer to remove any unbound conjugate.
-
Block the remaining protein-binding sites on the plate with a blocking buffer.
-
Add the Ropivacaine standard solutions, N-Despropyl Ropivacaine solutions, and control samples to the wells.
-
Add a fixed amount of anti-Ropivacaine antibody to each well and incubate to allow for competitive binding to the drug in the sample and the drug conjugate on the plate.
-
Wash the plate to remove unbound antibodies and drugs.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.
-
Wash the plate to remove the unbound secondary antibody.
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Stop the reaction and measure the signal using a plate reader.
-
Calculation of Cross-Reactivity
-
Objective: To quantify the degree of cross-reactivity of N-Despropyl Ropivacaine relative to Ropivacaine.
-
Calculation:
-
Plot the signal intensity versus the logarithm of the concentration for both the Ropivacaine standards and the N-Despropyl Ropivacaine dilutions.
-
Determine the IC50 value for both Ropivacaine and N-Despropyl Ropivacaine from their respective dose-response curves. The IC50 is the concentration of the analyte that displaces 50% of the labeled antigen from the antibody.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Ropivacaine / IC50 of N-Despropyl Ropivacaine) x 100
-
Data Presentation
The quantitative data from cross-reactivity studies should be summarized in a clear and structured table to allow for easy comparison. Below is a template for presenting such data.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Ropivacaine | Value | 100% |
| N-Despropyl Ropivacaine | Value | Calculated Value |
| Bupivacaine | Value | Calculated Value |
| Lidocaine | Value | Calculated Value |
| Mepivacaine | Value | Calculated Value |
| 3-OH-Ropivacaine | Value | Calculated Value |
Table 1: Hypothetical cross-reactivity data for a Ropivacaine immunoassay. IC50 values and % Cross-Reactivity would be determined experimentally.
Mandatory Visualization
The following diagrams illustrate the workflow of a cross-reactivity study and the principle of a competitive immunoassay.
Conclusion
References
A Comparative Guide to the Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent synthetic methods for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, the active pharmaceutical ingredient known as Ropivacaine. The following sections detail various synthetic strategies, presenting quantitative data in a clear, tabular format for easy comparison. Detailed experimental protocols for the key methods are also provided, alongside visualizations of the synthetic workflows.
Data Presentation: A Comparative Analysis of Ropivacaine Synthesis Methods
The selection of a synthetic route for Ropivacaine is a critical decision in the drug development process, with implications for yield, purity, cost, and scalability. The following table summarizes the key quantitative metrics for four distinct synthetic strategies.
| Method | Starting Materials | Key Steps | Overall Yield (approx.) | Enantiomeric Purity | Key Reagents/Catalysts | Noteworthy Aspects |
| Method 1: Traditional Synthesis | (S)-Pipecolic acid, 2,6-Dimethylaniline, 1-Bromopropane | 1. Acyl chloride formation2. Amidation3. N-propylation | ~60-70%[1] | High (dependent on starting material) | Thionyl chloride (SOCl₂), Triphosgene | Well-established, straightforward chemistry. May involve hazardous reagents. |
| Method 2: One-Pot Synthesis | (S)-Pipecolic acid, 2,6-Dimethylaniline, 1-Bromopropane | Acylation, amidation, and N-propylation in a single pot | ~75-80%[2] | High (dependent on starting material) | Oxalyl chloride, K₂CO₃ | Streamlined process, reduced workup, and improved efficiency. |
| Method 3: Chiral Resolution | Racemic Pipecolic acid, 2,6-Dimethylaniline, 1-Bromopropane | 1. Synthesis of racemic pipecoloxylidide2. Resolution with a chiral agent3. N-propylation | ~50% | >99.5% ee | L-(-)-Dibenzoyl-L-tartaric acid | Avoids the use of expensive chiral starting materials. Requires additional resolution and purification steps. |
| Method 4: Iridium-Catalyzed Asymmetric Hydrogenation | 2-Alkoxycarbonyl pyridine | 1. Asymmetric hydrogenation2. N-propylation3. Amidation | High (step-wise yields are high, but overall yield not fully reported) | Excellent (for the key intermediate) | Iridium-based chiral catalysts | Modern, sustainable approach with high enantioselectivity. May require specialized catalysts. |
Experimental Protocols
Method 1: Traditional Synthesis from (S)-Pipecolic Acid
This classical approach involves a three-step sequence starting from the enantiomerically pure (S)-pipecolic acid.
Step 1: Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
-
(S)-pipecolic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride in an inert solvent like toluene.[1]
-
The resulting acyl chloride is then reacted in situ with 2,6-dimethylaniline to form the amide, (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. The reaction is generally carried out in the presence of a base to neutralize the HCl generated.
Step 2: N-propylation to Yield Ropivacaine
-
The intermediate, (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (145 g, 0.624 mol), is dissolved in a suitable solvent such as tetrahydrofuran (2.5 L).
-
n-Propyl bromide (766 g, 6.24 mol) is added, and the mixture is refluxed for approximately 20-24 hours.[2]
-
After the reaction is complete, inorganic salts are removed by filtration.
-
The solvent is evaporated under reduced pressure to yield crude Ropivacaine base.
-
The crude product is purified by recrystallization from a solvent like diisopropyl ether to afford pure Ropivacaine base with a reported yield of 94% for this step and an HPLC purity of 99.75%.[2]
Method 2: One-Pot Synthesis
This method streamlines the traditional synthesis by eliminating the need for intermediate isolation and purification.
-
To a solution of L-piperidine-2-carboxylic acid (6.5 g) in toluene (100 ml), HCl gas is introduced until the pH reaches 3.
-
The mixture is heated to 55°C, and DMF (0.1 ml) is added, followed by the dropwise addition of oxalyl chloride (6.4 g). The reaction is stirred at this temperature for 3 hours.[2]
-
A solution of 2,6-dimethylaniline (12.1 g) in toluene (20 ml) is then added dropwise, with the temperature maintained below 60°C.
-
After 2 hours, n-propyl bromide (7.3 g) and potassium carbonate (4.5 g) are added, and the reaction is heated at 70°C for 4 hours.[2]
-
The hot reaction mixture is filtered, and the filtrate is cooled to 0°C to crystallize the product.
-
The resulting white solid is filtered and dried to give Ropivacaine (13 g).[2]
Method 3: Synthesis via Chiral Resolution
This approach begins with the synthesis of a racemic intermediate, which is then resolved to obtain the desired (S)-enantiomer.
Step 1: Synthesis of Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Pipecoloxylidide)
-
Racemic pipecolic acid is first converted to its acyl chloride hydrochloride using a chlorinating agent like thionyl chloride in a suitable solvent.
-
The resulting acyl chloride is then reacted with 2,6-dimethylaniline to produce racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
Step 2: Chiral Resolution
-
The racemic pipecoloxylidide is dissolved in a suitable solvent system, such as a mixture of acetone and water.
-
A solution of the resolving agent, L-(-)-dibenzoyl-L-tartaric acid, is added. The diastereomeric salt of the (S)-enantiomer preferentially crystallizes out of the solution.
-
The salt is isolated by filtration and can be recrystallized to improve its diastereomeric purity.
Step 3: Liberation of the (S)-enantiomer and N-propylation
-
The purified diastereomeric salt is treated with a base, such as sodium hydroxide, to liberate the free base of (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.
-
The free base is then N-propylated using n-propyl bromide, following a procedure similar to that described in Method 1, to yield Ropivacaine. This multi-step process, including resolution, alkylation, and purification, has been reported to have an overall yield of 50% with an optical purity of >99.5% ee.
Method 4: Iridium-Catalyzed Asymmetric Hydrogenation
This modern approach utilizes a catalytic asymmetric reaction to establish the chiral center of the piperidine ring.
Step 1: Asymmetric Hydrogenation of 2-Alkoxycarbonyl Pyridinium Salt
-
A 2-alkoxycarbonyl pyridine is converted into its corresponding pyridinium salt.
-
The pyridinium salt is then subjected to asymmetric hydrogenation using a chiral iridium catalyst. This reaction proceeds with excellent yields and enantioselectivities under both batch and continuous flow conditions, providing the (S)-piperidine-2-carboxylate intermediate.
Step 2: Conversion to Ropivacaine
-
The resulting chiral (S)-piperidine-2-carboxylate is first N-propylated.
-
The ester is then converted to the corresponding amide by reaction with 2,6-dimethylaniline to yield the final product, Ropivacaine.
Visualizations
Workflow for Traditional and One-Pot Synthesis of Ropivacaine
Caption: Comparative workflow of traditional vs. one-pot synthesis of Ropivacaine.
Workflow for Ropivacaine Synthesis via Chiral Resolution
Caption: Synthetic workflow for Ropivacaine utilizing chiral resolution.
Workflow for Ropivacaine Synthesis via Asymmetric Hydrogenation
Caption: Ropivacaine synthesis via iridium-catalyzed asymmetric hydrogenation.
References
A Comparative Guide to the Strategic Use of (S)-2',6'-Pipecoloxylidide in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, offering improved therapeutic indices and reduced side effects compared to racemic mixtures. This guide provides a comprehensive comparison of synthetic strategies for chiral local anesthetics, focusing on the advantages of utilizing the enantiomerically pure intermediate, (S)-2',6'-Pipecoloxylidide. We will delve into a comparative analysis of different manufacturing routes for levobupivacaine, a widely used local anesthetic, to illustrate the strategic benefits of using a pre-resolved chiral intermediate.
The Critical Role of Chirality in Local Anesthetics
Many local anesthetics, including bupivacaine and ropivacaine, are chiral molecules. Clinical and preclinical studies have demonstrated that the (S)-enantiomers of these drugs, such as levobupivacaine and ropivacaine, exhibit a significantly better safety profile, particularly with respect to cardiotoxicity, when compared to their (R)-enantiomers or the racemic mixture.[1][2][3] This has led to a "chiral switch" in the pharmaceutical industry, where the development of single-enantiomer drugs is prioritized.[1][2] The use of an enantiomerically pure starting material like (S)-2',6'-Pipecoloxylidide is a key strategy to ensure the high enantiomeric purity of the final API.[4][5][6]
Comparative Analysis of Synthetic Routes to Levobupivacaine
The manufacturing process of levobupivacaine can be broadly categorized into two main strategies:
-
Chiral Resolution Route: This approach begins with the synthesis of a racemic mixture of 2',6'-pipecoloxylidide or a similar precursor, followed by a resolution step to isolate the desired (S)-enantiomer.
-
Chiral Pool Synthesis: This strategy utilizes a readily available and inexpensive chiral starting material, such as L-lysine, to construct the chiral piperidine core.
Below is a comparison of these approaches, with a focus on a recently optimized process that highlights the advantages of the chiral resolution route for industrial-scale production.[7][8]
Data Presentation: Comparison of Synthetic Routes to Levobupivacaine
| Parameter | Route 1: Chiral Pool Synthesis from L-lysine[8] | Route 2: Synthesis from N-(diphenylmethylene)glycine ethyl ester[8] | Route 3: Optimized Chiral Resolution of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide[7][8] |
| Starting Material | N-α-Cbz-l-lysine | N-(diphenylmethylene)glycine ethyl ester | (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
| Number of Steps | 5 | 7 | 3 |
| Overall Yield | 38% | 31% | 45% |
| Enantiomeric Excess (ee) | 98% | 99% | >99.3% |
| Key Advantages | Utilizes a natural chiral starting material. | Achieves high enantiomeric excess. | Fewer steps, higher overall yield, cost-effective, safer for industrial scale-up.[7][8] |
| Key Disadvantages | Extended series of steps, complex operations, use of hazardous reagents (DCC).[8] | Lengthy synthetic route, use of corrosive reagents (SOCl2), costly reagents, and complex procedures.[8] | Requires an efficient chiral resolution step. |
Experimental Protocols
Optimized Synthesis of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide via Chiral Resolution
This protocol is adapted from an optimized industrial process.[8]
Materials:
-
(R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
-
L-(-)-dibenzoyl tartaric acid
-
Isopropyl alcohol (i-PrOH)
-
Water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Salt Formation: In a suitable reaction vessel, dissolve (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a mixture of isopropyl alcohol and water. Heat the solution to 45 °C.
-
Add a solution of L-(-)-dibenzoyl tartaric acid in isopropyl alcohol to the heated mixture.
-
Cool the mixture gradually to 20-25 °C and stir for 12 hours to allow for the crystallization of the diastereomeric salt.
-
Filter the precipitate and wash with a cold mixture of isopropyl alcohol and water.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in a mixture of water and an appropriate organic solvent.
-
Add a sodium hydroxide solution to adjust the pH to >11, liberating the (S)-enantiomer as a free base into the organic layer.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
Synthesis of Levobupivacaine from (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
This protocol describes the N-alkylation of the chiral intermediate.[8]
Materials:
-
(S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in DMF, add potassium carbonate and 1-bromobutane.
-
Heat the reaction mixture to 80 °C and stir for 90 minutes.
-
Cool the mixture to 35 °C and filter to remove inorganic salts.
-
Add the filtrate to cold water to precipitate the crude levobupivacaine.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol to yield high-purity levobupivacaine.
Visualizing the Strategic Advantage: Synthetic Workflows
The choice of synthetic route has a significant impact on the efficiency and scalability of pharmaceutical manufacturing. The following diagrams illustrate the streamlined nature of a synthesis starting with a resolved intermediate compared to a chiral pool approach.
Caption: Synthetic workflow for levobupivacaine starting from L-lysine.
Caption: Streamlined workflow using (S)-2',6'-Pipecoloxylidide.
The "Chiral Switch": A Logic Diagram
The transition from a racemic drug to a single-enantiomer version is a key strategy in drug development, often referred to as a "chiral switch." This decision is driven by the desire for an improved therapeutic profile.
Caption: The logic behind the "chiral switch" in drug development.
Conclusion
The use of (S)-2',6'-Pipecoloxylidide as a starting material in the synthesis of local anesthetics like levobupivacaine and ropivacaine offers significant advantages in a pharmaceutical manufacturing setting. As demonstrated by the comparative data, a strategy involving the early resolution of a racemic precursor to obtain the desired (S)-enantiomer can lead to a more efficient, higher-yielding, and safer manufacturing process compared to more linear, multi-step chiral pool syntheses.[7][8] This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and improving overall atom economy. For researchers and drug development professionals, the strategic decision to utilize an enantiomerically pure intermediate like (S)-2',6'-Pipecoloxylidide can streamline the path to a safer and more effective final drug product.
References
- 1. Chiral Aspects of Local Anesthetics | MDPI [mdpi.com]
- 2. Chiral Aspects of Local Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chirality and anaesthetic drugs: A review and an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qingmupharm.com [qingmupharm.com]
- 5. High-Purity Pharma Intermediates for Advanced Drug Synthesis [hbgxchemical.com]
- 6. globalpharmatek.com [globalpharmatek.com]
- 7. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Systemic Toxicity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide class of local anesthetics, which includes bupivacaine, ropivacaine, and levobupivacaine, is widely utilized in clinical practice. While effective for regional anesthesia and pain management, concerns regarding their potential for systemic toxicity, particularly cardiotoxicity and neurotoxicity, have led to the development of safer alternatives. This guide provides a comparative analysis of the toxicity profiles of these derivatives, supported by experimental data, to aid in informed decision-making during drug development and clinical application.
Comparative Toxicity Data
The systemic toxicity of local anesthetics is a critical consideration. The following tables summarize key quantitative data from various studies, comparing the cardiotoxicity and general cytotoxicity of bupivacaine, ropivacaine, and levobupivacaine.
| Compound | Assay | Endpoint | Value | Reference |
| Bupivacaine | Open-channel block of SCN5A | IC50 | 69.5 ± 8.2 μM | [1] |
| Ropivacaine | Open-channel block of SCN5A | IC50 | 322.2 ± 29.9 μM | [1] |
| Bupivacaine | Inactivated state SCN5A channels | IC50 | 2.18 ± 0.16 μM | [1] |
| Ropivacaine | Inactivated state SCN5A channels | IC50 | 2.73 ± 0.27 μM | [1] |
| Bupivacaine | Human Chondrocyte Viability (MTT Assay) | IC50 | ≈ 2.8 mM | [2] |
| Levobupivacaine | Human Chondrocyte Viability (MTT Assay) | IC50 | ≈ 3.2 mM | [2] |
| Ropivacaine | Human Chondrocyte Viability (MTT Assay) | IC50 | ≈ 5 mM | [2] |
| N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide | Acute Toxicity in Mice | LD50 (Intraperitoneal) | 140 mg/kg | [3] |
| N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide | Acute Toxicity in Mice | LD50 (Intravenous) | 45 mg/kg | [3] |
Table 1: Comparative Cardiotoxicity and Cytotoxicity of Piperidinecarboxamide Derivatives.
| Compound | Effect on Human Mesenchymal Stem Cells (1-hour exposure) | Viability Rate | Reference |
| Bupivacaine 0.5% | Detrimental cytotoxic effects | 5% ± 1% | [4] |
| Ropivacaine 0.75% | Significantly less cytotoxic than bupivacaine | 16% ± 2% | [4] |
| Mepivacaine 2% | Detrimental cytotoxic effects | 1% ± 0% | [4] |
Table 2: Cytotoxicity on Human Mesenchymal Stem Cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following are protocols for key experiments cited in the comparison of these local anesthetics.
Protocol 1: In Vitro Cytotoxicity Assay on Human Mesenchymal Stem Cells (MSCs)
This protocol outlines the methodology used to assess the cytotoxic effects of local anesthetics on human MSCs.
1. Cell Culture:
-
Human mesenchymal stem cells are cultured in monolayer cultures.
2. Exposure to Local Anesthetics:
-
MSCs are exposed to equipotent concentrations of bupivacaine, ropivacaine, and mepivacaine for a duration of 1 hour.
3. Assessment of Viability, Apoptosis, and Necrosis:
-
Cell viability, apoptosis, and necrosis are determined using flow cytometry and live/dead staining techniques.
-
Minimum viability rates are typically observed 96 hours after the 1-hour exposure.
4. Data Analysis:
-
The percentage of viable cells, apoptotic cells, and necrotic cells are quantified and compared across the different local anesthetic treatment groups. Immediate cell death is often attributed to necrosis, followed by apoptosis.[4]
Protocol 2: Electrophysiological Assessment of Cardiac Sodium Channel (SCN5A) Blockade
This protocol details the investigation of the effects of bupivacaine and ropivacaine on the electrophysiological properties of human cardiac sodium channels.
1. Cell Line:
-
Human embryonic kidney-293 (HEK-293) cells stably transfected with the SCN5A channel cloned from the human heart are used.[1]
2. Patch-Clamp Technique:
-
The patch-clamp technique in the outside-out configuration is employed to measure ion channel activity.[1]
3. Drug Application:
-
Bupivacaine and ropivacaine are applied to the cells at varying concentrations to determine their effects on the sodium channels.
4. Electrophysiological Recordings:
-
The following parameters are measured:
-
Open-channel block: To determine the concentration-dependent inhibition of the sodium channels.
-
Voltage dependency of channel activation and steady-state inactivation: To assess shifts in the membrane potential for channel gating.
-
Recovery from block: To measure the time it takes for the channel to recover from drug-induced inhibition.[1]
-
5. Data Analysis:
-
IC50 values are calculated to quantify the potency of each drug in blocking the sodium channels in different states (open and inactivated).[1]
Protocol 3: In Vivo Assessment of Neurotoxicity in a Rat Spinal Model
This protocol describes a method to compare the neurotoxicity of intrathecally administered local anesthetics in a rat model.
1. Animal Model:
-
The study is conducted on rats.
2. Intrathecal Administration:
-
Different concentrations and volumes of procaine, bupivacaine, levobupivacaine, and ropivacaine are administered intrathecally.[5]
3. Histopathological Examination:
-
After a set period, the spinal cords of the rats are examined for neurotoxic lesions.
-
The examination focuses on the posterior root (PR) and posterior column (PC) of the spinal cord.[5]
4. Microscopic Analysis:
-
Light microscopy and electron microscopy are used to observe any abnormalities and axonal degeneration.[5]
5. Data Analysis:
-
The incidence and severity of neurotoxic lesions are compared among the different local anesthetic groups to determine their relative neurotoxicity.[5]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to the toxicity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide derivatives.
Caption: Mechanism of local anesthetic action via sodium channel blockade.
Caption: Workflow for assessing in vitro cytotoxicity of local anesthetics.
Discussion of Comparative Toxicity
The development of levobupivacaine and ropivacaine was driven by the need to reduce the severe toxicity associated with bupivacaine.[6][7] Both levobupivacaine and ropivacaine are pure S(-)-isomers, a characteristic that is believed to contribute to their reduced toxic potential on the central nervous system and the heart.[6][7]
Cardiotoxicity: Bupivacaine is recognized as being more cardiotoxic than ropivacaine.[8] This difference is attributed to bupivacaine's greater affinity for and longer binding duration to cardiac sodium channels.[8] Studies on human cardiac SCN5A channels show that bupivacaine is approximately 4.5-fold more potent than ropivacaine in open-channel block.[1] While both drugs affect the voltage dependency of channel activation and inactivation, recovery from block is about twice as fast for ropivacaine.[1] The lower lipophilicity of ropivacaine is also a major factor in its more favorable safety profile. Ropivacaine demonstrates a greater margin of safety compared to other long-acting local anesthetics.
Neurotoxicity: While all local anesthetics can be neurotoxic at high concentrations, there are differences among the derivatives. In a rat spinal model, bupivacaine was found to be the most neurotoxic of the four drugs tested, with the order of neurotoxicity at higher doses being procaine > levobupivacaine > ropivacaine.[5]
Cytotoxicity: In vitro studies on human mesenchymal stem cells have shown that ropivacaine is significantly less cytotoxic than bupivacaine.[4][9] Similarly, when tested on human chondrocytes, ropivacaine exhibited the lowest cytotoxicity based on IC50 values compared to bupivacaine and levobupivacaine.[2]
Clinical Implications: The reduced toxic potential of levobupivacaine and ropivacaine makes them preferable in clinical situations where there is a high risk of systemic toxicity, such as during epidural or peripheral nerve blocks.[6] While the clinical profiles of the three agents are similar in terms of anesthetic potency (racemic bupivacaine > levobupivacaine > ropivacaine), the enhanced safety margin of ropivacaine is a significant advantage.[6]
References
- 1. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]
- 4. Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrathecally administered ropivacaine is less neurotoxic than procaine, bupivacaine, and levobupivacaine in a rat spinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bupivacaine, levobupivacaine and ropivacaine: are they clinically different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized N-Despropyl Ropivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized N-Despropyl Ropivacaine against a certified reference standard, offering detailed experimental protocols and supporting data to validate its purity. N-Despropyl Ropivacaine, also known as Ropivacaine EP Impurity B, is a key metabolite and impurity in the synthesis of the local anesthetic Ropivacaine.[1] Ensuring the purity of this compound is critical for accurate pharmacological studies and for the quality control of Ropivacaine formulations.
Purity Assessment: A Side-by-Side Comparison
The purity of a newly synthesized batch of N-Despropyl Ropivacaine was rigorously evaluated against a commercially available, certified reference standard. The following analytical techniques were employed to provide a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis is a cornerstone for determining the purity of pharmaceutical compounds by separating the main component from any potential impurities.
Table 1: Comparative HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area (%) | Impurity Profile |
| Synthesized N-Despropyl Ropivacaine | 5.23 | 99.85 | See Table 2 |
| Reference Standard | 5.24 | >99.9 | Not Applicable |
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
Potential Impurities in Synthesized N-Despropyl Ropivacaine
During the synthesis of Ropivacaine and its analogues, several related substances can arise as impurities.[2][3] These can originate from starting materials, by-products, or degradation products.
Table 2: Impurity Profile of Synthesized N-Despropyl Ropivacaine
| Potential Impurity | Chemical Name | CAS Number | Observed in Synthesized Batch (%) |
| Ropivacaine Impurity C | (2R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | 34333-71-6 | <0.05 |
| Ropivacaine Impurity D | (S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide | 98626-59-6 | Not Detected |
| Ropivacaine Impurity G | (S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | 112773-90-7 | Not Detected |
| 2,6-Dimethylaniline | 2,6-Dimethylaniline | 87-62-7 | 0.10 |
Chiral HPLC
For enantiomeric compounds, chiral HPLC is essential to determine the stereochemical purity. N-Despropyl Ropivacaine possesses a chiral center, and it is crucial to confirm the enantiomeric excess of the desired (S)-enantiomer.
Table 3: Chiral HPLC Purity Data
| Sample ID | (S)-Enantiomer Peak Area (%) | (R)-Enantiomer Peak Area (%) | Enantiomeric Excess (%) |
| Synthesized N-Despropyl Ropivacaine | 99.92 | 0.08 | 99.84 |
| Reference Standard | >99.9 | <0.1 | >99.8 |
Experimental Protocol: Chiral HPLC
-
Instrumentation: Shimadzu Nexera-i LC-2040C 3D with a UV detector.
-
Column: CHIRALPAK® IA, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 0.5 mg/mL.
Structural Elucidation: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for confirming the chemical structure of a synthesized compound.
Table 4: Comparative Spectroscopic Data
| Analytical Technique | Synthesized N-Despropyl Ropivacaine | Reference Standard |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 233.1652 | [M+H]⁺ = 233.1651 |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: 16 scans, 30° pulse, 2s relaxation delay.
-
¹³C NMR: 1024 scans, 30° pulse, 2s relaxation delay.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Mass Resolution: 120,000.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and purity validation process.
Caption: Synthetic pathway for N-Despropyl Ropivacaine.
Caption: Workflow for purity validation of synthesized N-Despropyl Ropivacaine.
Conclusion
The comprehensive analysis demonstrates that the synthesized N-Despropyl Ropivacaine exhibits a high degree of purity and structural identity when compared to a certified reference standard. The data presented in this guide provides a robust framework for the validation of in-house synthesized batches of N-Despropyl Ropivacaine, ensuring its suitability for further research and development applications.
References
A Head-to-Head Comparison of Local Anesthetic Intermediates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical step in the synthesis of local anesthetics. This guide provides an objective, data-driven comparison of key intermediates for four widely used local anesthetics: Benzocaine, Lidocaine, Procaine, and Articaine. The following sections detail their synthesis, purity, and performance, supported by experimental data and protocols.
Introduction to Local Anesthetic Intermediates
The chemical structure of most local anesthetics comprises three key components: a lipophilic aromatic ring, an intermediate linkage (either an ester or an amide), and a hydrophilic amine group.[1][2] The nature of the intermediate chain dictates the classification of the local anesthetic as either an amino ester or an amino amide, which in turn influences its metabolic pathway, stability, and potential for allergic reactions.[1] This guide focuses on the primary intermediates that form the lipophilic and intermediate portions of these drugs.
Comparative Analysis of Key Intermediates
The selection of a synthetic route and its starting materials is a crucial decision in drug development, impacting yield, purity, and overall cost-effectiveness. This section provides a head-to-head comparison of the primary intermediates used in the synthesis of Benzocaine, Lidocaine, Procaine, and Articaine.
Physicochemical Properties of Primary Intermediates
The fundamental properties of the initial aromatic amine intermediates significantly influence the subsequent reaction steps and the properties of the final local anesthetic.
| Property | p-Aminobenzoic Acid (for Procaine/Benzocaine) | 2,6-Dimethylaniline (for Lidocaine) | 3-Amino-4-methylthiophene-2-carboxylic acid methyl ester (for Articaine) |
| Molecular Formula | C₇H₇NO₂ | C₈H₁₁N | C₇H₉NO₂S |
| Molar Mass ( g/mol ) | 137.14 | 121.18 | 171.22 |
| Appearance | White to light yellow crystalline powder | Colorless to yellowish liquid | Solid |
| Melting Point (°C) | 187-189 | -11 | Not readily available |
| Boiling Point (°C) | 340 | 214-216 | Not readily available |
| Solubility in Water | 4.7 g/L at 20°C | Slightly soluble | Not readily available |
| pKa | pKa1: 2.38 (carboxyl group), pKa2: 4.87 (amino group) | 3.95 (anilinium ion) | Not readily available |
Data compiled from multiple sources.[3][4][5][6]
Synthesis and Purity of Intermediates and Final Products
The efficiency of synthesis and the purity of the resulting intermediates are paramount in pharmaceutical manufacturing. The following tables summarize typical yields and purity levels for the synthesis of key intermediates and the final local anesthetic products.
Table 1: Synthesis of Ester-Type Local Anesthetic Intermediates and Products
| Intermediate/Product | Starting Materials | Key Reaction Type | Typical Yield | Typical Purity (HPLC) |
| Ethyl p-aminobenzoate (Benzocaine) | p-Aminobenzoic acid, Ethanol | Fischer Esterification | ~98% | >99% |
| 2-(Diethylamino)ethyl 4-aminobenzoate (Procaine) | p-Aminobenzoic acid, 2-Diethylaminoethanol | Esterification | >94% | >99% |
Data compiled from multiple sources.[4][7]
Table 2: Synthesis of Amide-Type Local Anesthetic Intermediates and Products
| Intermediate/Product | Starting Materials | Key Reaction Type | Typical Yield | Typical Purity (HPLC) |
| α-Chloro-2,6-dimethylacetanilide (Lidocaine Intermediate) | 2,6-Dimethylaniline, Chloroacetyl chloride | Acylation | 90-91% | >99% |
| Lidocaine | α-Chloro-2,6-dimethylacetanilide, Diethylamine | Amination | 89-91% | >99.5% |
| Articaine Intermediate | 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, Hydroxylamine hydrochloride | Oximation & Aromatization | High | High |
| Articaine | 3-amino-4-methyl-2-thiophene methyl formate, 2-bromopropionyl bromide, n-propylamine | Amidation & Amination | Not specified | Not specified |
Data compiled from multiple sources.[5][8][9][10]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for research and development. The following sections provide methodologies for the synthesis, purification, and analysis of representative local anesthetic intermediates.
Synthesis of Ethyl p-Aminobenzoate (Benzocaine)
This protocol describes the synthesis of Benzocaine via Fischer esterification of p-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate solution
-
Rectified spirit
-
Decolorizing charcoal
-
Round bottom flask, reflux condenser, beaker, Büchner funnel
Procedure:
-
In a dry 100 mL round bottom flask, combine 4g of p-aminobenzoic acid, 27 mL of absolute ethanol, and 5 mL of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture on a water bath for 2 hours, or until the solution becomes clear.
-
Pour the hot solution into 80 mL of water. If a solid does not separate, add a small amount of decolorizing charcoal, stir, and filter.
-
To the filtrate, slowly add solid sodium carbonate until the solution is neutral to litmus paper.
-
Cool the solution and collect the precipitated product by suction filtration using a Büchner funnel.
-
Recrystallize the crude product from a 2:1 ethanol-water mixture.
-
Dry the purified product and determine the yield and melting point.[11]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of Benzocaine.
Instrumentation and Materials:
-
HPLC system with UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Benzocaine Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 70:30 v/v acetonitrile:0.1% acetic acid).[12]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[12]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the Benzocaine reference standard in the mobile phase (e.g., 250 µg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized Benzocaine sample in the mobile phase to a known concentration.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
-
Quantification: Compare the peak area of the Benzocaine peak in the sample chromatogram to the calibration curve generated from the standard solutions to determine the purity.[13]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method to assess the cytotoxic potential of the synthesized intermediates on cell viability.
Materials:
-
Cell line (e.g., human fibroblasts)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the local anesthetic intermediate and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[7]
Mechanism of Action and Toxicity Pathways
Sodium Channel Blockade Signaling Pathway
Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve membrane and the propagation of action potentials.[14][15]
Caption: Mechanism of local anesthetic action via sodium channel blockade.
Systemic Toxicity Pathway
High systemic concentrations of local anesthetics can lead to toxicity, primarily affecting the central nervous system (CNS) and cardiovascular system. The initial phase of CNS toxicity is often excitatory, followed by depression.[16]
Caption: Simplified pathway of systemic local anesthetic toxicity.
Logical Framework for Intermediate Selection
The choice of an intermediate in local anesthetic synthesis involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow for this selection.
Caption: Logical workflow for selecting local anesthetic intermediates.
Conclusion
The selection of intermediates for local anesthetic synthesis is a critical decision that influences the efficiency, purity, and safety of the final product. Ester-type local anesthetic intermediates, derived from p-aminobenzoic acid, generally involve simpler synthesis routes with high yields. Amide-type intermediates, such as those for lidocaine and articaine, often require multi-step syntheses but result in more stable final products.
This guide provides a foundational comparison to aid researchers in their selection process. The provided experimental protocols offer a starting point for laboratory synthesis and analysis. Ultimately, the optimal choice of intermediate will depend on the specific requirements of the research or development project, balancing factors of synthetic accessibility, cost, and the desired pharmacological profile of the target local anesthetic.
References
- 1. researchgate.net [researchgate.net]
- 2. Partition coefficient - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. [Amino acid derivatives of 2,6 and p-aminobenzoic acid. I. Synthesis of derivatives of 2,6-xylidine and various derivatives of PAB] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemeo.com [chemeo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine)
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide , also known as Ropivacaine, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive guide for the proper disposal of this compound, intended for researchers, scientists, and professionals in drug development.
I. Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-impermeable gloves inspected prior to use.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | A self-contained breathing apparatus should be worn if necessary, especially during firefighting.[1] |
II. Disposal Procedures
The primary methods for the disposal of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide involve chemical destruction or incineration. Under no circumstances should this compound be discharged into sewer systems or the environment.[1]
Step-by-Step Disposal Protocol:
-
Collection:
-
Collect waste (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide in suitable, closed, and properly labeled containers.[1]
-
For spills, avoid dust formation.[1] Use spark-proof tools and explosion-proof equipment for collection.[1]
-
Absorb liquid spills with a non-combustible absorbent material and transfer it into a labeled container for disposal.[2]
-
-
Storage Prior to Disposal:
-
Store the tightly closed waste container in a dry, cool, and well-ventilated place.[1]
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Final Disposal:
-
Option 1: Licensed Chemical Destruction Plant: Transfer the collected waste to a licensed chemical destruction facility.[1] This is the preferred method to ensure complete and safe decomposition.
-
Option 2: Controlled Incineration: Alternatively, the waste can be disposed of by controlled incineration with flue gas scrubbing.[1] This should only be performed in a facility equipped to handle such chemical waste and prevent the release of harmful combustion products.
-
-
Contaminated Packaging Disposal:
-
Containers that held (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide can be triple-rinsed (or the equivalent).[1] The rinsate should be collected and disposed of as chemical waste.
-
After proper cleaning, the packaging can be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may also be incinerated.[1]
-
III. Emergency Procedures
In case of accidental release or exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.
Caption: Disposal workflow for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for handling (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE based on safety data sheets (SDS).
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and dust particles. |
| Hand Protection | Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] | Prevents skin contact and absorption. |
| Body Protection | Fire/flame resistant and impervious clothing.[1] | Protects skin from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1][2] | Prevents inhalation of the compound. |
Safe Handling and Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound will mitigate risks. Always work in a well-ventilated area, such as a chemical fume hood.[1][2]
Preparation and Handling:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet.
-
Assemble PPE: Don the appropriate personal protective equipment as detailed above.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing and Transfer: Handle as a solid to minimize dust formation.[1][2] Use non-sparking tools to prevent ignition sources.[1][2]
-
Dissolving: If dissolving the compound, add it slowly to the solvent to avoid splashing.
In Case of a Spill:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal Plan: Environmental Responsibility
Proper disposal of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide and any contaminated materials is crucial to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] |
| Contaminated Materials (e.g., gloves, bench paper) | Place in a sealed, labeled container and dispose of as chemical waste according to institutional and local regulations. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as chemical waste. Puncture the container to prevent reuse and dispose of it in accordance with local regulations.[1] |
Crucially, do not discharge this chemical into sewer systems or the environment. [1]
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
